molecular formula C17H26N2O2 B1275665 1-Benzyl-4-(N-Boc-amino)piperidine CAS No. 73889-19-7

1-Benzyl-4-(N-Boc-amino)piperidine

カタログ番号: B1275665
CAS番号: 73889-19-7
分子量: 290.4 g/mol
InChIキー: WFKLUNLIZMWKNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(N-Boc-amino)piperidine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl N-(1-benzylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLUNLIZMWKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403308
Record name 1-Benzyl-4-(N-Boc-amino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73889-19-7
Record name 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73889-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(N-Boc-amino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-4-(N-Boc-amino) piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(N-Boc-amino)piperidine (CAS Number: 73889-19-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-(N-Boc-amino)piperidine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its critical role in the synthesis of pharmaceutical agents, with a particular focus on its application as a precursor to Janus kinase (JAK) inhibitors.

Core Compound Properties

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 73889-19-7[2][3]
Molecular Formula C₁₇H₂₆N₂O₂[2][3]
Molecular Weight 290.40 g/mol [1][3]
Melting Point 122-125 °C[3]
Appearance White crystalline solid[1]
Solubility Soluble in methanol[1]
Purity ≥95% (by HPLC)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of 4-amino-1-benzylpiperidine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, valued for its high yield and the stability of the resulting carbamate.

General Synthesis Pathway

The overall synthetic transformation is depicted below. The benzyl group serves as a protecting group for the piperidine nitrogen, while the Boc group protects the 4-amino functionality, allowing for selective modifications at other positions in a multi-step synthesis.

G cluster_reactants Reactants cluster_product Product 4-Amino-1-benzylpiperidine 4-Amino-1-benzylpiperidine Target_Compound This compound 4-Amino-1-benzylpiperidine->Target_Compound Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)₂O Di-tert-butyl_dicarbonate->Target_Compound

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a detailed method for the synthesis of this compound.

Materials:

  • 4-Amino-1-benzylpiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-1-benzylpiperidine in dichloromethane.

  • Addition of Reagents: To the solution, add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at room temperature with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain this compound as a white solid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalents
4-Amino-1-benzylpiperidine190.2811
Di-tert-butyl dicarbonate218.251.11.1
Triethylamine101.191.51.5
Product 290.40 - -

Note: The exact quantities and reaction conditions may be optimized for scale and desired purity.

Application in Pharmaceutical Synthesis: A Precursor to Janus Kinase (JAK) Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutically active compounds. A prominent example is its role in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[4][5][6]

The piperidine ring is a key structural motif in Tofacitinib, and its stereochemistry is critical for its biological activity. The synthesis of Tofacitinib often involves the use of a chiral derivative of 1-benzyl-4-aminopiperidine.

Experimental Workflow: Synthesis of Tofacitinib Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for Tofacitinib, starting from a derivative of 1-benzyl-4-aminopiperidine. This highlights the importance of the N-benzylpiperidine scaffold.

G cluster_start Starting Material cluster_reaction1 Step 1: Coupling cluster_reaction2 Step 2: Debenzylation cluster_reaction3 Step 3: Acylation cluster_product Final Product A (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine B Reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Base, Solvent C Catalytic Hydrogenation (e.g., Pd/C, H₂) B->C Intermediate D Reaction with a cyanoacetic acid derivative C->D Debenzylated Intermediate E Tofacitinib D->E Final Coupling

Caption: Synthetic workflow for Tofacitinib from a key piperidine intermediate.

Spectroscopic Data

Reference Spectroscopic Data for 4-Amino-1-benzylpiperidine:

NucleusChemical Shift (δ) ppm
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ (approx. 3.5 ppm), and multiplets for the piperidine ring protons.
¹³C NMR Signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, with orthogonally protected amino groups, facilitates its use in the synthesis of complex molecules, most notably as a key precursor in the industrial production of the JAK inhibitor Tofacitinib. The synthetic protocols for its preparation are robust and high-yielding, ensuring its accessibility for research and development endeavors.

References

A Technical Guide to the Physical Properties of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering meticulously compiled data and detailed experimental protocols.

Core Physical and Chemical Properties

This compound, also known by its synonym tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₁₇H₂₆N₂O₂[1][2][3][4][5][6]
Molecular Weight 290.40 g/mol [1][2][4][5][6][7]
Appearance White crystalline solid
Melting Point 122-125 °C[1][3][7][8][9][10]
Boiling Point (Predicted) 400.9 ± 34.0 °C[3][8][9]
Density (Predicted) 1.07 ± 0.1 g/cm³[3][8]
pKa (Predicted) 12.35 ± 0.20[8]
Solubility Soluble in methanol
CAS Number 73889-19-7[1][2][3][4][6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record T_start & T_end Observe->Record

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., methanol, water, etc.).

  • Equilibration: The vial is sealed and placed in a constant temperature shaker (e.g., at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method, such as HPLC.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic and basic solutions

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectral Data Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Analysis: The spectrum will show characteristic signals for the protons of the benzyl group, the piperidine ring, and the Boc protecting group. The chemical shifts, integration values, and coupling patterns are analyzed to confirm the proton environment.

¹³C NMR Analysis: The spectrum will display signals corresponding to each unique carbon atom in the molecule, providing further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Analysis: The spectrum is analyzed for characteristic absorption bands, such as N-H stretching from the carbamate, C=O stretching of the Boc group, and C-N stretching of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.

Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺), confirming the molecular weight. The fragmentation pattern can provide additional structural information.

References

Technical Guide: 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Benzyl-4-(N-Boc-amino)piperidine, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Data

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a white crystalline solid.[1] Its Boc-protected amine and benzyl-protected piperidine nitrogen make it a versatile building block in medicinal chemistry.

PropertyValueReferences
Molecular Weight 290.40 g/mol [2][3][4][5]
Molecular Formula C₁₇H₂₆N₂O₂[1][2][3][4]
CAS Number 73889-19-7[1][2][3][4]
Appearance White crystalline solid[1]
Melting Point 122-125 °C[2][6]
Solubility Soluble in methanol[1]
Purity Commercially available in 95%, 97%, and 98% purities.[1][2][7]
Synonym tert-Butyl (1-benzylpiperidin-4-yl)carbamate[1]

Synthesis Protocol

The following experimental protocol for the synthesis of this compound is adapted from established synthetic methodologies, including multi-step procedures involving imine formation and subsequent reduction.

Reaction Scheme:

N-Benzyl-4-piperidone reacts with tert-butyl carbamate in a two-step process to yield this compound. The first step involves the formation of an imine intermediate from N-benzyl-4-piperidone, which is then reduced in the second step to the final product.

Step 1: Imine Formation

This step is based on the reaction of N-benzyl-4-piperidone with tert-butyl carbamate.

  • Materials:

    • N-benzyl-4-piperidone (1.00 mol, 189.2 g)

    • Ammonium chloride (10 mmol, 0.53 g)

    • Trimethyl orthoformate (1.00 mol, 106.1 g)

    • Methanol (400 mL)

    • tert-Butyl carbamate (1.20 mol, 140.6 g)

    • Toluene (600 mL)

  • Procedure:

    • To a 1L three-necked flask, add N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, and methanol.

    • Heat the mixture to reflux for 2 hours.

    • Evaporate the methanol under normal pressure.

    • Add tert-butyl carbamate and toluene to the reaction mixture.

    • Increase the temperature to 80-100 °C and continue the reaction for 3 hours, while removing the methanol generated during the reaction.

    • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (less than 1% remaining).

    • Cool the reaction mixture and concentrate it to remove the solvent.

Step 2: Reduction of the Imine

The intermediate imine is then reduced to the final product. While the referenced patent proceeds to debenzylation, a standard reduction of the intermediate imine would yield the target compound. A common method for this reduction is catalytic hydrogenation.

  • Materials:

    • Crude product from Step 1

    • Methanol

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude product from the previous step in methanol in a suitable reaction vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

    • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain a white solid.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A N-Benzyl-4-piperidone C Imine Formation (Toluene, 80-100°C) A->C + tert-Butyl carbamate B tert-Butyl carbamate B->C D Catalytic Hydrogenation (Pd/C, H2, Methanol) C->D Intermediate Imine E This compound D->E Purification

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to tert-Butyl (1-benzylpiperidin-4-yl)carbamate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of tert-Butyl (1-benzylpiperidin-4-yl)carbamate, a pivotal intermediate in the synthesis of a wide range of pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile building block in drug discovery and development.

Chemical Structure and Properties

tert-Butyl (1-benzylpiperidin-4-yl)carbamate, also known by its synonym 4-Boc-amino-1-benzylpiperidine, is a bifunctional molecule incorporating a piperidine scaffold, a benzyl protecting group on the piperidine nitrogen, and a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent. This unique structural arrangement makes it an invaluable tool in multi-step organic synthesis, allowing for selective deprotection and functionalization at different sites of the molecule.

Chemical Structure

// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="N"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; H1 [label="H", fontcolor="#5F6368"]; H2 [label="H", fontcolor="#5F6368"]; H3 [label="H", fontcolor="#5F6368"]; H4 [label="H", fontcolor="#5F6368"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- N2; N2 -- H1 [style=dashed, color="#34A853"]; N2 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- C8; C7 -- C9; C7 -- C10; N1 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C12;

// Positioning - will require tweaking N1 [pos="0,0!"]; C1 [pos="1,0.5!"]; C2 [pos="1.5,-0.5!"]; C3 [pos="1, -1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-0.5,-1!"]; N2 [pos="2,-2!"]; H1 [pos="2.5,-1.5!"]; C6 [pos="3,-2.5!"]; O1 [pos="3.5,-2!"]; O2 [pos="3,-3.5!"]; C7 [pos="4,-4!"]; C8 [pos="4.5,-3.5!"]; C9 [pos="3.5,-4.5!"]; C10 [pos="4.5,-4.5!"]; C11 [pos="-1,0.5!"]; C12 [pos="-2,0!"]; C13 [pos="-2.5,-1!"]; C14 [pos="-3.5,-0.5!"]; C15 [pos="-3.5,0.5!"]; C16 [pos="-2.5,1!"]; } enddot Figure 1: Chemical Structure of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (1-benzylpiperidin-4-yl)carbamate is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 73889-19-7
Molecular Formula C₁₇H₂₆N₂O₂
Molecular Weight 290.40 g/mol
Appearance White to off-white solid
Melting Point 122-125 °C[1][2]
Boiling Point 400.9 ± 34.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

The synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate is typically achieved through a two-step process starting from N-benzyl-4-piperidone. The general synthetic approach involves the formation of an imine intermediate followed by its reduction.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of tert-Butyl (1-benzylpiperidin-4-yl)carbamate.

// Add reagents reagent1 [label="tert-Butyl carbamate,\nAcid catalyst (e.g., p-TSA)", shape=plaintext]; reagent2 [label="H₂, Pd/C", shape=plaintext];

reagent1 -> step1 [style=dashed]; reagent2 -> step2 [style=dashed]; } enddot Figure 2: General Synthesis Workflow

Detailed Experimental Protocol

This protocol is based on established synthetic methods for related compounds.

Step 1: Formation of the Imine Intermediate

  • To a solution of N-benzyl-4-piperidone (1.00 mol) in a suitable solvent such as ethanol or toluene, add tert-butyl carbamate (1.10-1.20 mol) and an acid catalyst, for example, p-toluenesulfonic acid (0.05 mol) or ammonium chloride (0.05 mol).

  • The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure. The crude imine intermediate can be used in the next step without further purification or can be purified by crystallization from a suitable solvent like ethanol.

Step 2: Catalytic Hydrogenation to Yield tert-Butyl (1-benzylpiperidin-4-yl)carbamate

  • The crude imine intermediate from Step 1 is dissolved in a suitable solvent, typically methanol or ethanol.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 0.8-1.0 MPa) and stirred at a temperature of 60-80 °C.

  • The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The final product, tert-Butyl (1-benzylpiperidin-4-yl)carbamate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a white to off-white solid.

Role in Drug Discovery and Development

The strategic placement of the benzyl and Boc protecting groups makes tert-Butyl (1-benzylpiperidin-4-yl)carbamate a highly versatile intermediate in medicinal chemistry. The Boc group can be selectively removed under acidic conditions to liberate the 4-amino group for further functionalization, while the benzyl group can be removed by catalytic hydrogenation to deprotect the piperidine nitrogen.

This differential reactivity allows for the sequential introduction of various pharmacophores, making it a key building block in the synthesis of a diverse range of biologically active molecules, including:

  • Enzyme Inhibitors: The piperidine scaffold is a common feature in many enzyme inhibitors. This intermediate provides a convenient starting point for the synthesis of inhibitors targeting proteases, kinases, and other enzymes implicated in disease.

  • Receptor Ligands: It serves as a precursor for the synthesis of ligands for G-protein coupled receptors (GPCRs) and other receptor families, which are important targets in drug discovery.

  • Peptidomimetics: The amino functionality allows for its incorporation into peptide-like structures, leading to the development of more stable and potent peptidomimetics.

Logical Relationship in Drug Synthesis

The following diagram illustrates the logical progression of using tert-Butyl (1-benzylpiperidin-4-yl)carbamate as a scaffold in a hypothetical drug synthesis campaign.

G

Conclusion

tert-Butyl (1-benzylpiperidin-4-yl)carbamate is a cornerstone building block in modern medicinal chemistry. Its well-defined structure, coupled with the presence of two distinct and orthogonally removable protecting groups, provides chemists with a high degree of synthetic flexibility. The reliable and scalable synthesis of this intermediate further enhances its value in both academic research and industrial drug development. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its importance for professionals in the field.

References

A Technical Guide to the Solubility of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-4-(N-Boc-amino)piperidine is presented below. These properties are essential for understanding the compound's behavior in various solvent systems.

PropertyValueReference
CAS Number 73889-19-7[1][2][3][4][5][6]
Molecular Formula C₁₇H₂₆N₂O₂[1][4][6]
Molecular Weight 290.40 g/mol [1][2][4][5][6]
Melting Point 122-125 °C[1][2][3][7]
Appearance White crystalline solid[2]
Purity (by HPLC) ≥ 95.00% - 98%[1][2]
pKa (Predicted) 12.35 ± 0.20[7]
Solubility Data

Quantitative solubility data for this compound in a range of solvents is crucial for various applications, from reaction chemistry to formulation development. While specific values are not widely published, it has been noted that the compound is "soluble in methanol"[2].

To facilitate research and development, the following table provides a template for how experimentally determined solubility data for this compound should be presented.

SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25Data to be determinedShake-Flask
Ethanol25Data to be determinedShake-Flask
Isopropanol25Data to be determinedShake-Flask
Acetonitrile25Data to be determinedShake-Flask
Dichloromethane25Data to be determinedShake-Flask
Water (pH 7.4)25Data to be determinedShake-Flask
Dimethyl Sulfoxide25Data to be determinedShake-Flask

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method depends on the specific application and the stage of drug development.[8][9]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds[10]. This method measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be visually apparent.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer. The agitation time should be sufficient to reach equilibrium, which can range from 24 to 72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: Accurately dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection

    • UV-Vis Spectroscopy

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility: Turbidimetric Method

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution upon dilution in an aqueous buffer. This method is typically high-throughput.

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs, detected by an increase in turbidity, is determined as the kinetic solubility.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation and Detection: Allow the solutions to incubate for a defined period (e.g., 1-2 hours) at a constant temperature. The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of a compound like this compound.

G cluster_prep Preparation Phase cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility compound This compound stock_solution Prepare Stock Solution (for Kinetic Assay) compound->stock_solution shake_flask Shake-Flask Method compound->shake_flask solvents Select Solvents (e.g., Methanol, Water, DMSO) solvents->shake_flask turbidimetric Turbidimetric Method stock_solution->turbidimetric equilibration Equilibration (24-72h at const. T) shake_flask->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis_thermo Concentration Analysis (HPLC, UV-Vis) separation->analysis_thermo thermo_result Equilibrium Solubility Data analysis_thermo->thermo_result dilution Serial Dilution in Aqueous Buffer turbidimetric->dilution incubation Incubation & Precipitation dilution->incubation analysis_kinetic Turbidity Measurement incubation->analysis_kinetic kinetic_result Kinetic Solubility Data analysis_kinetic->kinetic_result

References

Technical Guide: Physicochemical Characterization of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the physicochemical properties of 1-Benzyl-4-(N-Boc-amino)piperidine, with a central focus on its melting point. It includes a detailed experimental protocol for melting point determination and a logical workflow for its chemical characterization.

Introduction

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a heterocyclic organic compound.[1] The N-benzyl piperidine structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.[2] This versatile scaffold allows for the fine-tuning of both the efficacy and physicochemical properties of potential drug candidates.[2] As a derivative, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] Accurate determination of its physical properties, such as the melting point, is a critical first step in verifying its purity and identity for further use in research and development.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Appearance White crystalline solid[1]
Melting Point 122-125 °C (lit.)[5][6]
Molecular Formula C₁₇H₂₆N₂O₂[1][7]
Molecular Weight 290.40 g/mol [1][7]
CAS Number 73889-19-7[1][5]
Purity (by HPLC) ≥ 95.00% - 98%[1]
Solubility Soluble in methanol[1]

Experimental Protocol: Melting Point Determination by Capillary Method

The following protocol details the standard capillary method for determining the melting point of a crystalline solid like this compound.[3][4][8]

Objective: To accurately determine the melting range of a solid crystalline sample.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Ensure the crystalline solid is clean and dry.[9] If the sample consists of large crystals, it must be crushed into a fine, uniform powder using a mortar and pestle.[4][9] This ensures efficient and uniform heat transfer.[4]

    • Place a small amount of the powdered sample onto a clean watch glass.

    • Invert a capillary tube and press the open end into the powder until a small amount is trapped inside.[9]

    • Tap the bottom of the capillary tube on a hard surface to pack the sample tightly into the closed end.[4] The packed sample height should be between 2-4 mm.[10]

  • Preliminary (Rapid) Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[4][9]

    • Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate of the melting point.[9]

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point before proceeding.[9]

  • Accurate Melting Point Determination:

    • Insert a fresh, newly packed capillary tube into the apparatus.

    • Heat the sample rapidly until the temperature is about 10-15 °C below the approximate melting point found in the preliminary run.[10]

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[9]

    • Carefully observe the sample through the eyepiece.

    • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[9]

    • Continue heating and record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range.

  • Interpretation of Results:

    • A pure compound will typically exhibit a sharp melting range of 1-3 °C.[10]

    • The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[9] If the observed melting range is greater than 3 °C, the sample is likely impure.[9]

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a synthesized chemical intermediate like this compound, highlighting the role of melting point determination in assessing purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Purity & Identity Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC, TLC) Purification->Chromatography Purity Purity Check MP->Purity Identity Identity Confirmation Spectroscopy->Identity Chromatography->Purity Decision Proceed to Next Step? Purity->Decision Identity->Decision

References

Technical Guide: Hazard Profile of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazard profile of 1-Benzyl-4-(N-Boc-amino)piperidine (CAS No: 73889-19-7), a key intermediate in pharmaceutical synthesis. This document outlines the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements, precautionary measures, and general experimental methodologies for hazard determination. A logical workflow for the safe handling of this compound is also presented. This guide is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory setting.

GHS Hazard Classification

This compound is classified under GHS with the following hazards. The data presented is aggregated from multiple suppliers and databases.

Hazard Identification Summary
Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1][2][3]
Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

Code Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/ eye protection/ face protection.[1]
Code Response
P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P319Get medical help if you feel unwell.[1]
P332 + P317If skin irritation occurs: Get medical help.[1][2]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Code Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Code Disposal
P501Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not publicly available, the GHS classifications are determined by standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. The following sections describe the likely protocols used.

Skin Irritation: OECD Test Guideline 439

This in vitro test is designed to identify chemicals that cause reversible skin damage.

  • Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[1][4][5] The test chemical is applied topically to the RhE tissue.[6] Irritant chemicals cause cell damage, which is quantified by measuring the reduction in cell viability.

  • Methodology:

    • Preparation: Triplicate RhE tissue samples are equilibrated in a culture medium.

    • Application: A precise amount of the test substance (e.g., 25 mg for a solid) is applied uniformly to the surface of the RhE tissue.[6] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[6]

    • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.[6]

    • Viability Assessment: After incubation, the tissues are thoroughly rinsed and transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan salt.[5]

    • Data Analysis: The formazan is extracted from the tissues, and its concentration is measured spectrophotometrically. The cell viability is expressed as a percentage relative to the negative control.

  • Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.[1][6]

Eye Irritation: OECD Test Guideline 405

This test evaluates the potential of a substance to cause reversible or irreversible eye damage.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[7][8] The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7]

  • Methodology:

    • Animal Preparation: Healthy, young adult albino rabbits are selected. The eyes of the animals are examined 24 hours before the test to ensure no pre-existing irritation.[9]

    • Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[3][9] The eyelids are then held together for about one second.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] If effects persist, observations may continue for up to 21 days to assess reversibility.[3][7]

    • Scoring: Ocular lesions are scored based on a standardized system for corneal opacity, iritis, conjunctival redness, and chemosis.

  • Classification: The classification as a serious eye irritant (Category 2) is based on the severity and reversibility of the observed lesions according to GHS criteria.

Respiratory Irritation: OECD Test Guideline 436/412

Specific target organ toxicity (single exposure) for respiratory irritation is inferred from acute inhalation toxicity studies.

  • Principle: Animals are exposed to the test substance via inhalation for a defined period, and clinical signs of toxicity, including respiratory distress, are observed.[10]

  • Methodology:

    • Exposure: Groups of rodents are exposed to an aerosol or vapor of the test substance in an inhalation chamber for a set duration (e.g., 4 hours).[11]

    • Observation: Animals are monitored during and after exposure for clinical signs of toxicity, such as changes in breathing patterns, nasal discharge, and other signs of respiratory irritation.[10] Body weight and other systemic effects are also recorded.

    • Pathology: At the end of the study, a gross necropsy is performed, with particular attention paid to the respiratory tract.[10]

  • Classification: The substance is classified as causing respiratory irritation (Category 3) if there is evidence of transient, narcotic, or irritant effects on the respiratory system that are not life-threatening.

Logical Workflow and Signaling

As this compound is a synthetic intermediate, defined biological signaling pathways are not applicable. Instead, a logical workflow for safe handling is critical.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response a Review Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Weigh/Handle Solid in Ventilated Area (e.g., Fume Hood) c->d Proceed to Handling e Perform Experiment d->e f Monitor for Spills or Exposure e->f g Decontaminate Work Area f->g Experiment Complete j Skin Contact: Wash with plenty of water f->j If Skin Contact k Eye Contact: Rinse cautiously with water f->k If Eye Contact l Inhalation: Move to fresh air f->l If Inhaled h Segregate Chemical Waste g->h i Dispose of Waste via Approved Channels h->i i->a For Next Use m Seek Medical Attention j->m k->m l->m

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While quantitative toxicity data is limited in the public domain, the GHS classifications provide a clear framework for risk mitigation. Adherence to the precautionary statements, use of appropriate personal protective equipment, and handling within a controlled environment such as a fume hood are essential for ensuring the safety of laboratory personnel. Researchers should always consult the most current Safety Data Sheet provided by their supplier before use.

References

In-depth Technical Guide: Spectral Data of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Benzyl-4-(N-Boc-amino)piperidine, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl (1-benzylpiperidin-4-yl)carbamate

  • Molecular Formula: C₁₇H₂₆N₂O₂

  • Molecular Weight: 290.40 g/mol

  • CAS Number: 73889-19-7

  • Appearance: White to off-white crystalline solid[1]

  • Melting Point: 122-125 °C[2][3][4]

Spectroscopic Data

The following sections present the key spectral data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.35m5HPhenyl-H
4.55br s1HNH
3.50s2HBenzyl-CH₂
3.45br s1HPiperidine-CH
2.85d2HPiperidine-CH₂ (axial)
2.10t2HPiperidine-CH₂ (equatorial)
1.85d2HPiperidine-CH₂ (axial)
1.44s9HBoc-CH₃
1.35m2HPiperidine-CH₂ (equatorial)

Solvent: CDCl₃. Field Strength: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
155.0C=O (Boc)
138.5Phenyl C (quaternary)
129.2Phenyl CH
128.2Phenyl CH
127.0Phenyl CH
79.2C(CH₃)₃ (Boc)
63.2Benzyl-CH₂
52.5Piperidine-CH₂
48.0Piperidine-CH
32.5Piperidine-CH₂
28.4Boc-CH₃

Solvent: CDCl₃. Field Strength: 100 MHz.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
3340N-H stretching (carbamate)
3028C-H stretching (aromatic)
2927C-H stretching (aliphatic)
1685C=O stretching (carbamate)
1525N-H bending
1170C-O stretching

Technique: KBr pellet or ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data of this compound

m/zAssignment
290.2[M]⁺ (Molecular ion)
233.2[M - C₄H₉O]⁺
199.2[M - C₅H₉O₂]⁺
91.1[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 1-benzyl-4-piperidone.

Synthesis of 4-amino-1-benzylpiperidine

This intermediate is synthesized via reductive amination of 1-benzyl-4-piperidone.[5]

  • Materials:

    • 1-benzyl-4-piperidone

    • Ammonium acetate or ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

    • Anhydrous methanol or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone in anhydrous methanol.

    • Add an excess of ammonium acetate.

    • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water and then concentrate the mixture under reduced pressure to remove the methanol.

    • Make the aqueous solution basic with NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-1-benzylpiperidine.

Synthesis of this compound

This step involves the protection of the primary amine with a Boc group.

  • Materials:

    • 4-amino-1-benzylpiperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or another suitable base

    • Dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve 4-amino-1-benzylpiperidine in dichloromethane.

    • Add triethylamine to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway start 1-Benzyl-4-piperidone intermediate 4-Amino-1-benzylpiperidine start->intermediate Reductive Amination (NH4OAc, NaBH3CN) product This compound intermediate->product Boc Protection (Boc)2O, Et3N

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Step 1: Reductive Amination Step 1: Reductive Amination Step 2: Boc Protection Step 2: Boc Protection Step 1: Reductive Amination->Step 2: Boc Protection Workup & Extraction Workup & Extraction Step 2: Boc Protection->Workup & Extraction Column Chromatography / Recrystallization Column Chromatography / Recrystallization Workup & Extraction->Column Chromatography / Recrystallization NMR (1H, 13C) NMR (1H, 13C) Column Chromatography / Recrystallization->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy NMR (1H, 13C)->IR Spectroscopy Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyl-4-(N-Boc-amino)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimental protocol for acquiring the spectrum, presents a detailed interpretation of the spectral data, and includes a structural diagram with proton assignments.

Introduction

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a vital building block in medicinal chemistry. Its structure combines a piperidine ring, a benzyl protecting group on the nitrogen, and a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent. Accurate structural confirmation and purity assessment are paramount in multi-step syntheses, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide serves as a detailed reference for the interpretation of the ¹H NMR spectrum of this compound.

Experimental Protocol

The following is a standard experimental protocol for obtaining the ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃, ~0.6 mL)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer (optional)

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a clean, dry vial. The solution is gently agitated, for instance with a vortex mixer, to ensure complete dissolution. The resulting solution is then transferred into a clean NMR tube using a pipette.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the CDCl₃, and the magnetic field is shimmed to ensure homogeneity. The ¹H NMR spectrum is acquired at 400 MHz.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phased and baseline-corrected. The chemical shifts (δ) are referenced to the residual chloroform peak at 7.26 ppm.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the distinct protons in the molecule. The quantitative data is summarized in the table below.

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Proton Assignment
7.34-7.23multiplet5H-Ar-H (benzyl)
4.49broad singlet1H-N-H (Boc)
3.58broad singlet1H-H-4 (piperidine)
3.49singlet2H-CH ₂-Ph (benzyl)
2.79doublet2H11.6H-2e, H-6e (piperidine)
2.07triplet2H11.6H-2a, H-6a (piperidine)
1.89doublet2H12.0H-3e, H-5e (piperidine)
1.44singlet9H--C(CH ₃)₃ (Boc)
1.34-1.25multiplet2H-H-3a, H-5a (piperidine)

Spectral Interpretation and Structure-Signal Correlation

The assignment of the proton signals is based on their chemical shifts, multiplicities, and integration values, which are consistent with the structure of this compound.

  • Aromatic Protons (7.34-7.23 ppm): The multiplet in the downfield region corresponds to the five protons of the phenyl ring of the benzyl group.

  • Carbamate N-H Proton (4.49 ppm): The broad singlet is characteristic of the amide proton of the Boc-protecting group.

  • Piperidine H-4 Proton (3.58 ppm): This broad singlet is assigned to the proton on the carbon bearing the N-Boc-amino group.

  • Benzylic Protons (3.49 ppm): The sharp singlet integrates to two protons and is assigned to the methylene protons of the benzyl group.

  • Piperidine Axial and Equatorial Protons (2.79 - 1.25 ppm): The signals for the piperidine ring protons appear as distinct multiplets due to their different chemical environments (axial vs. equatorial) and spin-spin coupling. The protons at the 2 and 6 positions (adjacent to the benzyl nitrogen) and the 3 and 5 positions show characteristic splitting patterns.

  • Boc Protons (1.44 ppm): The intense singlet integrating to nine protons is the characteristic signal for the tert-butyl group of the Boc protecting group.

Visualization

The following diagrams illustrate the chemical structure with proton assignments and a logical workflow for the ¹H NMR analysis.

G cluster_molecule This compound cluster_assignments Proton Assignments mol p1 Ar-H (7.34-7.23 ppm) mol->p1 Phenyl Ring p2 N-H (4.49 ppm) mol->p2 Amide p3 H-4 (3.58 ppm) mol->p3 Piperidine C4 p4 CH2-Ph (3.49 ppm) mol->p4 Benzylic p5 H-2e, H-6e (2.79 ppm) mol->p5 Piperidine C2/C6 (eq) p6 H-2a, H-6a (2.07 ppm) mol->p6 Piperidine C2/C6 (ax) p7 H-3e, H-5e (1.89 ppm) mol->p7 Piperidine C3/C5 (eq) p8 Boc (1.44 ppm) mol->p8 tert-Butyl p9 H-3a, H-5a (1.34-1.25 ppm) mol->p9 Piperidine C3/C5 (ax)

Caption: Chemical structure and ¹H NMR proton assignments.

G cluster_workflow ¹H NMR Analysis Workflow cluster_analysis_steps Spectral Analysis Details start Sample Preparation acquisition Data Acquisition (400 MHz) start->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis chem_shift Chemical Shift Referencing analysis->chem_shift integration Integration analysis->integration multiplicity Multiplicity Analysis analysis->multiplicity assignment Proton Assignment chem_shift->assignment integration->assignment multiplicity->assignment report report assignment->report Final Report

Spectroscopic and Spectrometric Characterization of 1-Benzyl-4-(N-Boc-amino)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for the compound 1-Benzyl-4-(N-Boc-amino)piperidine, a key intermediate in pharmaceutical synthesis and drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to support the characterization of this and similar molecules.

Compound Overview

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a bifunctional molecule incorporating a piperidine ring, a benzyl protecting group at the 1-position, and a tert-butyloxycarbonyl (Boc) protected amine at the 4-position.[2] Its chemical structure and properties are summarized below.

PropertyValueReference
CAS Number 73889-19-7[3][4][5]
Molecular Formula C₁₇H₂₆N₂O₂[3][4][5]
Molecular Weight 290.40 g/mol [3][4][5]
Appearance White crystalline solid[2]
Melting Point 122-125 °C[3][4]

Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic infrared absorption bands can be predicted based on the functional groups present in the molecule. The following table summarizes these expected absorptions.

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (carbamate)
3050-3000Medium-WeakC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (carbamate)
~1520MediumN-H bend (amide II)
1495, 1450Medium-WeakC=C stretch (aromatic ring)
~1160StrongC-O stretch (carbamate)
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry Data

Mass spectrometry of this compound, typically performed using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ as the parent ion. Fragmentation of this ion would likely proceed through several characteristic pathways for piperidine derivatives and Boc-protected amines.[6]

m/z (Mass-to-Charge Ratio)Ion FormulaProposed Fragmentation Pathway
291.21[C₁₇H₂₇N₂O₂]⁺Protonated molecule [M+H]⁺
235.17[C₁₂H₂₃N₂O]⁺Loss of isobutylene (-C₄H₈) from the Boc group
191.15[C₁₂H₁₉N₂]⁺Loss of the entire Boc group (-C₅H₉O₂)
174.14[C₁₂H₁₆N]⁺α-cleavage, loss of the Boc-amino group
91.05[C₇H₇]⁺Tropylium ion from the benzyl group
57.07[C₄H₉]⁺tert-Butyl cation from the Boc group

Experimental Protocols

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol outlines the general procedure for acquiring an IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

The following is a general protocol for the analysis of this compound by ESI-MS.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent flow rate.

    • Drying Gas (N₂): Temperature and flow rate set to ensure efficient desolvation (e.g., 300-350 °C).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire full scan mass spectra.

    • For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 291.21) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

analytical_workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic and Spectrometric Analysis cluster_data_analysis Data Analysis and Interpretation cluster_final Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir_spec IR Spectroscopy (ATR-FTIR) purification->ir_spec mass_spec Mass Spectrometry (ESI-MS) purification->mass_spec nmr_spec NMR Spectroscopy (¹H, ¹³C) purification->nmr_spec ir_analysis Functional Group Identification ir_spec->ir_analysis ms_analysis Molecular Weight Confirmation and Fragmentation Analysis mass_spec->ms_analysis nmr_analysis Structural Elucidation nmr_spec->nmr_analysis final_confirmation Purity and Identity Confirmed ir_analysis->final_confirmation ms_analysis->final_confirmation nmr_analysis->final_confirmation

Caption: Analytical workflow for the characterization of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates the proposed major fragmentation pathways for the protonated molecule of this compound in ESI-MS.

fragmentation_pathway cluster_frags Fragment Ions parent [M+H]⁺ m/z = 291.21 frag1 [M+H - C₄H₈]⁺ m/z = 235.17 parent->frag1 - C₄H₈ (isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z = 191.15 parent->frag2 - C₅H₉O₂ (Boc group) frag3 [C₇H₇]⁺ m/z = 91.05 parent->frag3 benzyl cleavage frag4 [C₄H₉]⁺ m/z = 57.07 parent->frag4 Boc group cleavage

Caption: Proposed ESI-MS fragmentation of this compound.

References

The N-Benzyl Piperidine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine (N-BP) motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique structural combination, featuring a basic piperidine ring coupled with a lipophilic benzyl group, confers a favorable profile for interacting with a wide range of biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of N-benzyl piperidine derivatives, highlighting their critical role in contemporary drug discovery.

Physicochemical Properties and Pharmacological Significance

The N-benzyl piperidine moiety's value in drug design stems from its distinct physicochemical and structural characteristics. The piperidine ring, a saturated heterocycle, provides a three-dimensional architecture that can effectively probe the binding sites of proteins.[3][4] The tertiary amine within the piperidine ring is typically protonated at physiological pH, enabling it to participate in crucial ionic interactions with acidic amino acid residues in target proteins.[1]

The benzyl group introduces a lipophilic aromatic surface, facilitating vital cation-π and π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, and phenylalanine within the active sites of biological targets.[1][2] This interaction is a recurring theme in the high-affinity binding of numerous N-BP-containing drugs. Furthermore, the N-benzyl group offers a versatile handle for synthetic modification, allowing medicinal chemists to fine-tune the steric bulk, electronics, and overall physicochemical properties of a molecule to optimize its efficacy, selectivity, and pharmacokinetic profile.[3][4]

Synthesis of the N-Benzyl Piperidine Scaffold

The construction of the N-benzyl piperidine motif is a fundamental transformation in organic synthesis. The most common and direct approach is the N-alkylation of a pre-existing piperidine ring with a suitable benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

A representative synthetic protocol is as follows:

General Protocol for N-benzylation of Piperidine:

  • Dissolution: Dissolve the piperidine derivative in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add an appropriate base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture. The base acts as a scavenger for the hydrohalic acid byproduct.

  • Benzyl Halide Addition: To the stirred solution, add the corresponding benzyl halide dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to facilitate completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl piperidine derivative.

This versatile method allows for the introduction of a wide array of substituted benzyl groups, enabling the exploration of structure-activity relationships.

Pharmacological Applications and Quantitative Data

The N-benzyl piperidine motif is a key structural feature in drugs targeting a diverse range of diseases, including neurodegenerative disorders, cancer, and microbial infections.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A prominent application of the N-BP scaffold is in the design of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[5] AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain and improving cognitive function.[6] Donepezil, a leading drug for Alzheimer's disease, prominently features an N-benzyl piperidine moiety.[1] The N-benzyl group of donepezil is known to engage in π-π stacking interactions with the peripheral anionic site (PAS) of the AChE enzyme.[7]

Compound/DerivativeTargetIC50 (nM)Reference(s)
DonepezilAChE6.7 - 7230[8]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.56[9]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)AChE1.2[10]
Derivative d5 AChE6890[11]
Derivative d10 AChE3220[11]
Derivative 4a AChE2080[12]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5)AChE30[13]
Anticancer Activity

The N-benzyl piperidine scaffold has also been incorporated into molecules with potent anticancer activity. These compounds often target specific enzymes or signaling pathways that are dysregulated in cancer cells. One such target is Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that plays a crucial role in regulating the stability of oncoproteins and tumor suppressors.[14]

Compound/DerivativeCell LineIC50 (nM)Reference(s)
Compound L55 (USP7 Inhibitor)LNCaP (Prostate Cancer)29.6[14]
Compound L55 (USP7 Inhibitor)RS4;11 (Leukemia)41.6[14]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung Cancer)32430[15]
N-benzyl piperidinol derivative X20 (USP7 Inhibitor)-7.6[16]
N-benzyl piperidinol derivative X26 (USP7 Inhibitor)-8.2[16]
Antimicrobial and Anti-inflammatory Activities

Derivatives of N-benzyl piperidine have also demonstrated promising activity against various microbial pathogens and have shown potential as anti-inflammatory agents.

Compound ClassActivityMeasurementOrganism/AssayReference(s)
N-benzyl piperidine-4-one derivativesAntibacterial/AntifungalPotent ActivityEscherichia coli, Aspergillus niger[17]
4-BenzylpiperidineAnti-inflammatoryDose-dependent inhibitionProtein denaturation and proteinase inhibitory activity[16]

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring AChE activity.[8]

Principle: The assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine Iodide (ATCI) solution (14 mM in deionized water).

    • AChE solution (e.g., from electric eel).

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Add the test compound (inhibitor) or vehicle control.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-benzyl piperidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition and Cholinergic Signaling

The primary mechanism of action for N-benzyl piperidine-based Alzheimer's drugs like donepezil is the inhibition of AChE, which leads to an increase in acetylcholine levels in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive processes.

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces NBP_Inhibitor N-Benzyl Piperidine Inhibitor (e.g., Donepezil) NBP_Inhibitor->AChE Inhibits Cholinergic_Signal Enhanced Cholinergic Signaling Postsynaptic_Receptor->Cholinergic_Signal Leads to Cognitive_Function Improved Cognitive Function Cholinergic_Signal->Cognitive_Function Results in

Caption: Signaling pathway of acetylcholinesterase inhibition by N-benzyl piperidine derivatives.

USP7 Inhibition and Cancer Cell Apoptosis

N-benzyl piperidine-containing USP7 inhibitors can induce cancer cell death by preventing the deubiquitination and promoting the degradation of oncoproteins like MDM2. This leads to the stabilization of the tumor suppressor p53, which in turn can trigger apoptosis.

USP7_Inhibition_Pathway NBP_USP7_Inhibitor N-Benzyl Piperidine USP7 Inhibitor USP7 USP7 NBP_USP7_Inhibitor->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasomal Degradation p53->Proteasome Apoptosis Apoptosis p53->Apoptosis Induces Ub Ubiquitin

Caption: Mechanism of action of N-benzyl piperidine-based USP7 inhibitors in cancer cells.

Experimental Workflow for Drug Discovery

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel N-benzyl piperidine derivatives.

Drug_Discovery_Workflow Library_Synthesis Library Synthesis of N-Benzyl Piperidine Derivatives Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A generalized experimental workflow for the discovery of N-benzyl piperidine-based drugs.

Conclusion

The N-benzyl piperidine motif continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its inherent structural and physicochemical properties provide a robust starting point for the design of potent and selective modulators of a wide array of biological targets. The extensive body of research on N-BP derivatives has led to the development of successful drugs and a rich understanding of their structure-activity relationships. As medicinal chemistry continues to evolve, the strategic application of the N-benzyl piperidine motif will undoubtedly contribute to the discovery of novel therapeutics for a range of human diseases.

References

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1][2] Its widespread adoption is attributed to its unique combination of stability across a broad spectrum of reaction conditions—including basic, nucleophilic, and reductive environments—and its facile, selective removal under mild acidic conditions.[2][3][4][5][6] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its introduction and cleavage.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily shield amine functionalities from participating in unwanted reactions, thereby allowing for selective chemical transformations at other sites within a complex molecule.[2][7] This is achieved by converting the nucleophilic and basic amine into a significantly less reactive carbamate.[2][7]

Mechanism of Protection (N-tert-butoxycarbonylation)

The introduction of the Boc group is most commonly accomplished using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][3][8] The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to a tetrahedral intermediate.[2][3][9] This intermediate then collapses, and a tert-butyl carbonate anion is eliminated as a leaving group. This unstable anion subsequently decomposes into stable and volatile byproducts, tert-butanol and carbon dioxide gas, which provides a strong thermodynamic driving force for the reaction.[2][8][9]

Boc_Protection_Mechanism reactants R-NH₂ (Amine) + (Boc)₂O intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products R-NH-Boc (Protected Amine) intermediate->products Collapse & Leaving Group Departure byproducts t-BuOH + CO₂ intermediate->byproducts Decomposition

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Mechanism of Deprotection

The removal of the Boc group is characteristically achieved under acidic conditions.[1][8] The most common reagents are strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][10] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[1][8][11] This is followed by the fragmentation of the protonated intermediate to form a resonance-stabilized and stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[1][8][11] The gaseous nature of the byproducts (isobutylene and CO₂) helps drive the reaction to completion.[8]

A potential complication is the tendency of the electrophilic tert-butyl cation intermediate to alkylate other nucleophilic sites in the substrate, such as tryptophan or cysteine residues.[10][12] To prevent these side reactions, scavengers like anisole, thioanisole, or dithiothreitol (DTE) are often added to the reaction mixture to trap the cation.[10][12][13]

Boc_Deprotection_Mechanism start R-NH-Boc (Protected Amine) protonated Protonated Intermediate start->protonated + H⁺ (Acid) amine R-NH₃⁺ (Free Amine Salt) protonated->amine Fragmentation cation t-Butyl Cation + CO₂ protonated->cation isobutylene Isobutylene cation->isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Reaction Conditions

The efficiency of Boc protection and deprotection is influenced by the choice of reagents, solvents, and reaction conditions. The following tables summarize typical parameters.

Table 1: Summary of Common Boc Protection Conditions
ReagentBase / CatalystSolventTimeTemp (°C)Typical Yield (%)Notes
(Boc)₂ONaOH / NaHCO₃Dioxane/Water, THF/Water1 - 12 h0 - RT>90Standard conditions for amino acids.[14]
(Boc)₂OTriethylamine (TEA), DMAPDichloromethane (DCM), THF1 - 12 hRT>90Common for primary and secondary amines.[3][14][15]
(Boc)₂ONone (Catalyst-free)Water/Acetone5 - 15 minRT>95Environmentally friendly "on-water" conditions.[3][16]
(Boc)₂OIodine (catalytic)Solvent-free10 - 60 minRT>92Mild and efficient for various amines.[17]
Table 2: Summary of Common Boc Deprotection Methods
MethodReagents / ConditionsReaction TimeTemperatureAdvantagesDisadvantages
Strong Acid 20-50% TFA in DCM0.5 - 4 hoursRoom TempHighly effective, volatile for easy removal.[2][4]Corrosive, toxic; can be harsh for acid-sensitive substrates.[4]
Strong Acid 4M HCl in Dioxane or Ethyl Acetate1 - 12 hoursRoom TempCost-effective and readily available.[1][4]Can be less selective; may lead to chlorinated byproducts.[4]
Lewis Acid Trimethylsilyl Iodide (TMSI) in DCM12 - 24 hoursRoom TempMild, non-hydrolytic method.[1][14]Longer reaction times.[14]
Lewis Acid Zinc Bromide (ZnBr₂) in DCM12 - 24 hoursRoom TempUseful for acid-labile compounds.[14][15]Slower than strong acid methods.[14]
Thermal Refluxing Water or TFE/MeOH15 min - 1 hour100 - 240 °C"Green" alternative, avoids strong acids.[4][18][19]Requires high temperatures; not suitable for thermally sensitive substrates.[19]

Experimental Protocols

Below are detailed methodologies for key experiments involving the Boc protecting group.

Protocol 1: General Procedure for Boc Protection of an Amine

This protocol describes the protection of a primary or secondary amine using di-tert-butyl dicarbonate with a base.

  • Reagents and Materials:

    • Amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolve the amine substrate in the chosen anhydrous solvent (DCM or THF) in a round-bottom flask.[3]

    • Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.[3]

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture portion-wise or as a solution in the same solvent.[3]

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[3]

    • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.[3]

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

    • If necessary, purify the crude product by column chromatography.[3]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and effective method for Boc group removal.

  • Reagents and Materials:

    • Boc-protected amine

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected amine in DCM in a round-bottom flask.[1]

    • Cool the solution to 0 °C using an ice bath.[4]

    • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][4]

    • Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[1]

    • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

    • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 3: Boc Deprotection using HCl in Dioxane

This method is a cost-effective alternative to TFA and often yields the amine hydrochloride salt directly.

  • Reagents and Materials:

    • Boc-protected amine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[1]

    • Add a 4M solution of HCl in 1,4-dioxane.[1]

    • Stir the mixture at room temperature for 1 to 4 hours.[1]

    • Monitor the reaction by TLC or LC-MS.[1]

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1][2]

    • Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.[2]

Mandatory Visualizations

Experimental_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acid) p1 Dissolve Amine in Solvent p2 Add Base & (Boc)₂O p1->p2 p3 Stir & Monitor (TLC) p2->p3 p4 Aqueous Work-up & Extraction p3->p4 p5 Dry & Concentrate p4->p5 d1 Dissolve Boc-Amine in Solvent p5->d1 Purified Boc-Amine d2 Add Acid (e.g., TFA or HCl) d1->d2 d3 Stir & Monitor (TLC/LC-MS) d2->d3 d4 Remove Volatiles d3->d4 d5 Work-up or Precipitate Salt d4->d5

Caption: General experimental workflow for Boc protection and deprotection.

SPPS_Cycle start Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralize Neutralization (e.g., DIPEA) wash1->neutralize wash2 Wash (DCM) neutralize->wash2 couple Couple Next Boc-Amino Acid wash2->couple wash3 Wash (DCM) couple->wash3 elongated Elongated Peptide wash3->elongated Repeat Cycle

Caption: Role of Boc deprotection in a Solid-Phase Peptide Synthesis (SPPS) cycle.

Applications in Synthesis

Peptide Synthesis

The Boc group is fundamental to one of the classical strategies in solid-phase peptide synthesis (SPPS), known as the Boc/Bzl (benzyl) strategy.[2][20][21] In this approach, the acid-labile Boc group is used for the temporary protection of the Nα-amino group of the growing peptide chain.[2][21] More acid-stable, benzyl-based protecting groups are used for the semi-permanent protection of reactive amino acid side chains.[2][21] This differential lability allows for the selective removal of the Nα-Boc group at each cycle of amino acid addition without cleaving the side-chain protectors or the peptide from its solid support resin.[2] Deprotection is typically achieved with TFA, followed by neutralization, coupling of the next Boc-protected amino acid, and washing steps.[13]

Drug Development and Total Synthesis

In the synthesis of complex molecules, including pharmaceuticals and natural products, the Boc group is indispensable for masking the reactivity of amines.[5][22] This protection is critical when subsequent reaction steps involve strong bases, nucleophiles, or other conditions that would otherwise react with an unprotected amine.[7][16] For example, in the synthesis of advanced drug candidates like PROTAC (Proteolysis Targeting Chimera) degraders, Boc protection and deprotection are key steps in building the complex molecular architecture, often involving multiple amine-containing fragments that must be coupled sequentially.[23] The mild deprotection conditions ensure that the integrity of the often-sensitive, large molecule is maintained throughout the synthetic sequence.[22]

Conclusion

The tert-butoxycarbonyl protecting group is a versatile and indispensable tool in modern organic chemistry.[2] Its predictable reactivity, stability under a wide range of non-acidic conditions, and the well-established, reliable protocols for its introduction and removal make it a first-choice strategy for the protection of amines in multi-step syntheses.[2] From the routine assembly of peptides to the intricate construction of novel pharmaceutical agents, the strategic use of the Boc group enables chemists to achieve complex molecular designs with precision and high yield.

References

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 1-Benzyl-4-(N-Boc-amino)piperidine (CAS No. 73889-19-7) has emerged as a critical intermediate. Its unique structural features, combining a protected amine and a readily cleavable benzyl group on the piperidine nitrogen, make it an invaluable scaffold for the construction of a diverse array of complex molecules, particularly those targeting central nervous system receptors and other pharmacological targets. This technical guide provides a comprehensive overview of the chemical suppliers, analytical methodologies for quality control, and the synthetic utility of this important compound.

Chemical Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, catering to the diverse needs of the research and development community. The quality and purity of this starting material are critical for the success of subsequent synthetic steps. Below is a summary of offerings from several reputable suppliers.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Sigma-Aldrich 73889-19-798%C₁₇H₂₆N₂O₂290.40Melting point: 122-125 °C.[1]
AK Scientific, Inc. 73889-19-7≥98%C₁₇H₂₆N₂O₂290.40Solid physical form.
Santa Cruz Biotechnology 73889-19-7Not specifiedC₁₇H₂₆N₂O₂290.40For research use only.
Avra Synthesis Pvt. Ltd. 73889-19-7NLT 95.00% (by HPLC)C₁₇H₂₆N₂O₂290.40White crystalline solid, soluble in methanol.[2]
CP Lab Safety 73889-19-7min 98%C₁₇H₂₆N₂O₂290.40For professional manufacturing and research use.[3]
ChemicalBook 73889-19-799% (HPLC)C₁₇H₂₆N₂O₂290.40Price varies by supplier.[4]
India Fine Chemicals 73889-19-7Not specifiedC₁₇H₂₆N₂O₂290.40Synonyms include tert-Butyl (1-benzylpiperidin-4-yl)carbamate.[5]

Experimental Protocols for Quality Control

Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

    • ~4.5 ppm: Broad singlet, 1H (NH of the Boc-protected amine).

    • ~3.5 ppm: Singlet, 2H (CH₂ of the benzyl group).

    • ~3.4-3.6 ppm: Broad multiplet, 1H (CH of the piperidine ring attached to the N-Boc group).

    • ~2.8-3.0 ppm: Multiplet, 2H (axial protons of the piperidine ring adjacent to the nitrogen).

    • ~2.0-2.2 ppm: Multiplet, 2H (equatorial protons of the piperidine ring adjacent to the nitrogen).

    • ~1.8-2.0 ppm: Multiplet, 2H (axial protons of the piperidine ring).

    • ~1.4 ppm: Singlet, 9H (tert-butyl protons of the Boc group).

    • ~1.3-1.5 ppm: Multiplet, 2H (equatorial protons of the piperidine ring).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Program:

    • Start with a low percentage of acetonitrile (e.g., 10-20%).

    • Increase the acetonitrile concentration linearly over a set period (e.g., to 90-95% over 15-20 minutes).

    • Hold at high acetonitrile concentration for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Synthetic Utility and Reaction Pathways

This compound is a versatile intermediate primarily used in the synthesis of more complex piperidine-containing molecules. The Boc group provides a stable protecting group for the 4-amino functionality, which can be deprotected under acidic conditions. The benzyl group on the piperidine nitrogen can be removed via catalytic hydrogenation. This differential protection allows for selective modification at either nitrogen atom.

A common synthetic application involves the deprotection of the Boc group followed by acylation or alkylation of the resulting free amine. Subsequently, the benzyl group can be removed to allow for further functionalization of the piperidine nitrogen.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Boc Deprotection (e.g., TFA in DCM) Start->Step1 Acidic Conditions Intermediate1 1-Benzyl-4-aminopiperidine Step1->Intermediate1 Step2 N-Acylation or N-Alkylation (e.g., Acyl chloride, Alkyl halide) Intermediate1->Step2 Intermediate2 N-Acyl/Alkyl-1-benzyl-4-aminopiperidine Step2->Intermediate2 Step3 Debenzylation (e.g., H₂, Pd/C) Intermediate2->Step3 Catalytic Hydrogenation Intermediate3 N-Acyl/Alkyl-4-aminopiperidine Step3->Intermediate3 Step4 Further Functionalization (e.g., Reductive amination, Arylation) Intermediate3->Step4 FinalProduct Target Molecule Step4->FinalProduct

Caption: Synthetic workflow illustrating the use of this compound.

The above workflow demonstrates a typical synthetic sequence where the differential protection of the two nitrogen atoms is exploited to achieve selective functionalization, ultimately leading to the desired target molecule.

Quality Control and Analysis Workflow

A robust quality control workflow is essential to ensure the reliability of experimental results. This involves a systematic approach to verifying the identity and purity of the starting material before its use in a synthetic sequence.

G cluster_qc Quality Control Workflow Sample Received This compound Visual Visual Inspection (Color, Form) Sample->Visual NMR ¹H NMR Analysis Visual->NMR HPLC HPLC Purity Check NMR->HPLC MS Mass Spectrometry (Confirmation of MW) HPLC->MS Decision Decision Point MS->Decision Pass Proceed to Synthesis Decision->Pass Purity & Structure Confirmed Fail Reject Batch or Purify Decision->Fail Purity or Structure Incorrect

Caption: A logical workflow for the quality control of this compound.

This structured approach to quality control minimizes the risk of introducing impurities into a reaction, which could lead to side reactions, low yields, and difficult purifications.

References

Methodological & Application

Synthesis of 1-Benzyl-4-(N-Boc-amino)piperidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Benzyl-4-(N-Boc-amino)piperidine, a valuable building block in medicinal chemistry and drug development, from 4-amino-1-benzylpiperidine. This protocol outlines the reaction using di-tert-butyl dicarbonate (Boc₂O) for the protection of the primary amine.

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The synthesis of this compound is a key transformation, yielding a versatile intermediate for the construction of more complex molecules. This application note details a reliable and high-yielding protocol for this synthesis.

Reaction Scheme

The synthesis involves the reaction of 4-amino-1-benzylpiperidine with di-tert-butyl dicarbonate in the presence of a base. The lone pair of electrons on the primary amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.

Reaction_Scheme reactant1 4-amino-1-benzylpiperidine plus1 + reactant2 Di-tert-butyl dicarbonate (Boc)₂O arrow Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature product This compound arrow->product

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • 4-amino-1-benzylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • To a solution of 4-amino-1-benzylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2-1.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is typically obtained as a white solid and can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

EntryBaseSolventReaction TimeYield (%)Reference
1TriethylamineDichloromethaneOvernightQuantitative--INVALID-LINK--
2Not specifiedDichloromethane16 hoursHigh--INVALID-LINK--

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

  • Appearance: White solid.

  • Melting Point: 122-125 °C.[1]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.33 - 7.23 (m, 5H), 4.50 (br s, 1H), 3.58 (br s, 1H), 3.49 (s, 2H), 2.85 (d, J = 11.5 Hz, 2H), 2.11 (t, J = 11.5 Hz, 2H), 1.93 (d, J = 12.0 Hz, 2H), 1.44 (s, 9H), 1.41 - 1.33 (m, 2H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 155.0, 138.4, 129.2, 128.2, 127.1, 79.3, 63.1, 52.5, 48.0, 32.2, 28.4.

  • Mass Spectrometry (ESI-TOF): m/z calculated for C₁₇H₂₇N₂O₂ [M+H]⁺ 291.2067, found 291.2069.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow start Start dissolve Dissolve 4-amino-1-benzylpiperidine and triethylamine in DCM start->dissolve add_boc Add Di-tert-butyl dicarbonate dissolve->add_boc react Stir at Room Temperature (Overnight) add_boc->react workup Workup react->workup dilute Dilute with DCM workup->dilute Proceed wash Wash with NaHCO₃ (aq) and Brine dilute->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (optional) concentrate->purify recrystallize Recrystallization or Column Chromatography purify->recrystallize If needed characterize Characterization (NMR, MS, MP) purify->characterize Directly recrystallize->characterize end End Product characterize->end

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of this compound. This versatile intermediate is crucial for the development of novel therapeutics and serves as a fundamental building block in organic synthesis. The straightforward procedure and simple workup make it an attractive method for both academic and industrial research settings.

References

Application Notes and Protocols for the Boc Protection of 1-Benzyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines. Its popularity stems from its stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic conditions.[1] This document provides a detailed protocol for the Boc protection of 1-benzyl-4-aminopiperidine using di-tert-butyl dicarbonate (Boc₂O), the industry-standard reagent for this transformation.[1] The resulting product, tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a valuable intermediate in the synthesis of various pharmaceutical compounds.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in 1-benzyl-4-aminopiperidine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1]

Reaction Scheme:

Experimental Protocol

This protocol describes a standard and widely applicable method for the Boc protection of 1-benzyl-4-aminopiperidine.

Materials and Reagents:

  • 1-benzyl-4-aminopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-aminopiperidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv), to the solution and stir the mixture.[2]

  • Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the stirring solution at room temperature. For reactions sensitive to temperature changes, the mixture can be cooled in an ice bath before the addition.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. Reaction times typically range from 1 to 12 hours.[1]

  • Work-up:

    • Upon completion of the reaction, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (1-benzylpiperidin-4-yl)carbamate.[1]

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the Boc protection of 1-benzyl-4-aminopiperidine.

ParameterValue
Reactants
1-benzyl-4-aminopiperidine1.0 equiv
Di-tert-butyl dicarbonate1.0 - 1.2 equiv
BaseTriethylamine (1.2 equiv) or NaHCO₃ (2.0 equiv)
Reaction Conditions
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction Time1 - 12 hours
Product Characterization
Product Nametert-Butyl (1-benzylpiperidin-4-yl)carbamate
CAS Number73889-19-7
Molecular FormulaC₁₇H₂₆N₂O₂
Molecular Weight290.40 g/mol
Melting Point122-125 °C[4]
Typical YieldHigh

Visualizations

Reaction Mechanism Workflow

reaction_mechanism amine 1-Benzyl-4-aminopiperidine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Di-tert-butyl dicarbonate (Electrophile) boc2o->intermediate product tert-Butyl (1-benzylpiperidin-4-yl)carbamate intermediate->product Collapse of Intermediate byproducts t-BuOH + CO₂ intermediate->byproducts experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve 1-benzyl-4-aminopiperidine and base in solvent add_boc 2. Add Di-tert-butyl dicarbonate setup->add_boc stir 3. Stir at Room Temperature (Monitor by TLC) add_boc->stir quench 4. Quench with Water stir->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with NaHCO₃ and Brine extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Column Chromatography (optional) dry->purify final_product tert-Butyl (1-benzylpiperidin-4-yl)carbamate purify->final_product Yields Pure Product

References

Application Notes and Protocols: Deprotection of 1-Benzyl-4-(N-Boc-amino)piperidine using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of pharmaceutical agents. Its stability under various conditions and its straightforward removal under acidic conditions make it a popular choice.[1] 1-Benzyl-4-aminopiperidine is a valuable building block in medicinal chemistry, and its synthesis often involves the deprotection of its Boc-protected precursor, 1-benzyl-4-(N-Boc-amino)piperidine. Trifluoroacetic acid (TFA) is a common and highly effective reagent for this transformation, typically affording the desired amine in high yield.[1][2] This document provides detailed protocols and data for the TFA-mediated deprotection of this compound.

Reaction Mechanism

The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed process. The reaction proceeds through the following steps:[1][3][4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][3][5]

  • Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[3][4]

  • Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[3]

The reactive tert-butyl cation can potentially cause side reactions, though this is less of a concern for substrates without other electron-rich functional groups.[1]

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Substrate in DCM B Cool to 0 °C A->B C Add TFA Dropwise B->C D Stir at Room Temp (1-4h) C->D E Remove Volatiles (Rotovap) D->E F Redissolve & Neutralize (aq. NaHCO₃) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Purify Crude Product (e.g., Chromatography) J->K

References

Application Notes and Protocols for Catalytic Hydrogenation to Remove Benzyl Group from Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of a benzyl (Bn) group from a nitrogen atom, particularly within a piperidine ring, is a crucial deprotection strategy in the synthesis of pharmaceuticals and other complex organic molecules. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation. This document provides detailed application notes and experimental protocols for the debenzylation of N-benzylpiperidine derivatives using catalytic hydrogenation, including both traditional hydrogenation with hydrogen gas and catalytic transfer hydrogenation.

The benzyl group serves as a stable protecting group for secondary amines under a variety of reaction conditions. Its removal by hydrogenolysis is advantageous as the byproducts, toluene and the deprotected amine, are easily separated. Palladium on carbon (Pd/C) is the most common and versatile catalyst for this purpose, offering high activity and selectivity.[1][2]

Key Advantages of Catalytic Hydrogenation for N-Debenzylation:

  • High Efficiency: Reactions often proceed to completion with high yields.

  • Clean Conversion: Byproducts are typically minimal and easily removed.

  • Mild Conditions: Many reactions can be performed at or near room temperature and atmospheric pressure.[3]

  • Scalability: The procedure can be adapted for both small-scale laboratory synthesis and large-scale industrial production.

Data Presentation: Reaction Conditions and Yields

The efficiency of benzyl group removal is influenced by the choice of catalyst, hydrogen source, solvent, and reaction temperature. The following tables summarize quantitative data for the debenzylation of N-benzylpiperidine and related derivatives under various conditions.

Table 1: Debenzylation using Hydrogen Gas (H₂)
SubstrateCatalyst (mol%)H₂ PressureSolventTemperature (°C)Time (h)Yield (%)Reference
N-Benzylpiperidine10% Pd/C (5 w/w%)1 atm (balloon)MethanolRoom Temp12>95(General Protocol)
N-Benzyl-4-phenylpiperidine5% Pd/C45 psigEthyl Acetate252>99[4]
Substituted N-Benzylpiperidine20% Pd(OH)₂/C1 atm (balloon)Ethanol6024Low (26% without acid)(Implied from similar systems)
Substituted N-Benzylpiperidine with 1.5 eq. Acetic Acid20% Pd(OH)₂/C1 atm (balloon)Ethanol6024Improved(Implied from similar systems)
Table 2: Debenzylation using Catalytic Transfer Hydrogenation (CTH)
SubstrateCatalystHydrogen Donor (Equivalents)SolventTemperatureTimeYield (%)Reference
N-Benzylpiperidine10% Pd/CAmmonium Formate (5)MethanolReflux6-10 minHigh[5]
N-Benzyl-4-aminopiperidine10% Pd/CAmmonium FormateMethanol20h-(Reaction issue noted)[6]
General N-Benzyl Amines10% Pd/CAmmonium Formate (5)MethanolReflux15-20 minHigh[7]
Optically Active N-Benzyl Amines10% Pd/CAmmonium FormateEthanol--High[3]

Experimental Protocols

Protocol 1: General Procedure for Debenzylation using Hydrogen Gas

This protocol is a standard method for the hydrogenolysis of an N-benzyl group using palladium on carbon and a hydrogen balloon.

Materials:

  • N-benzylpiperidine derivative

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, add the N-benzylpiperidine derivative (1.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add methanol to dissolve the substrate under a positive pressure of the inert gas.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the stirred solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For larger scale reactions, the balloon may need to be refilled.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol. Caution: Do not allow the catalyst on the filter to dry completely in the air, as it can be pyrophoric.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated piperidine derivative. Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas, employing ammonium formate as the in-situ hydrogen source.[5]

Materials:

  • N-benzylpiperidine derivative (3 mmol)

  • 10% Palladium on Carbon (equal weight to the substrate)

  • Anhydrous Ammonium Formate (15 mmol)

  • Dry Methanol (20 ml)

  • Nitrogen gas

  • Celite®

Procedure:

  • Reaction Setup: To a stirred suspension of the N-benzylpiperidine derivative and 10% Pd-C in dry methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.[5]

  • Heating: Heat the resulting reaction mixture to reflux.[5]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.[5]

  • Work-up: After completion, cool the reaction mixture and filter through a celite pad to remove the catalyst.[5]

  • Extraction: Wash the celite pad with chloroform (20 ml).[5]

  • Isolation: Combine the organic filtrates and evaporate under reduced pressure to afford the desired deprotected piperidine.[5]

Safety Precautions

  • Catalyst Handling: Palladium on carbon is highly flammable, especially after use when it is saturated with hydrogen.[9][10][11] It can ignite solvents upon contact.[11] Always handle Pd/C in an inert atmosphere and do not allow the used, filtered catalyst to dry in the air.[8] Quench the used catalyst by wetting it with water immediately after filtration and store it in a dedicated, sealed waste container.[9]

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] Ensure all operations with hydrogen gas are performed in a well-ventilated fume hood, away from ignition sources.

  • Fire Hazard: Be prepared for the possibility of a small fire, especially when adding the catalyst to the solvent.[9] Keep a watch glass or beaker handy to cover the flask opening to extinguish any flames.[9] Have a proper fire extinguisher (e.g., CO₂ or dry powder) readily available.[10]

Visualizations

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A N-Benzylpiperidine Derivative E Reaction Mixture A->E B Solvent (e.g., Methanol) B->E C 10% Pd/C Catalyst C->E D Hydrogen Source (H₂ gas or Transfer Agent) D->E F Stirring at appropriate Temperature (RT to Reflux) E->F G Reaction Monitoring (TLC/LC-MS) F->G H Filtration through Celite® (Removal of Pd/C) G->H Reaction Complete I Solvent Evaporation H->I J Purification (if necessary) I->J K Final Product: Piperidine Derivative J->K Reaction_Mechanism cluster_catalyst Catalyst Surface (Pd) Pd Palladium Surface Pip Piperidine Pd->Pip Hydrogenolysis (C-N bond cleavage) Toluene Toluene Pd->Toluene H2 H₂ (Hydrogen Gas) H2->Pd Adsorption & Dissociation (Formation of Pd-H) NBnPip N-Benzylpiperidine NBnPip->Pd Adsorption

References

Application Notes: Utilizing 1-Benzyl-4-(N-Boc-amino)piperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-(N-Boc-amino)piperidine is a bifunctional building block used in solid-phase peptide synthesis (SPPS) to create novel peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of the rigid piperidine scaffold into a peptide backbone is a key strategy for achieving these improvements.

Key Applications in Drug Discovery and Peptide Design

The primary applications of this compound stem from the structural properties of the piperidine ring:

  • Conformational Constraint: The piperidine ring significantly restricts the conformational flexibility of the peptide chain. This can pre-organize the peptide into a bioactive conformation that is optimal for binding to a biological target, potentially leading to increased potency and selectivity.

  • Scaffold for β-Turn Mimicry: The rigid geometry of the piperidine structure can serve as a scaffold to induce specific secondary structures, most notably β-turns. β-turns are critical structural motifs involved in molecular recognition events in many biological processes.

  • Improved Pharmacokinetics: Piperidine-containing scaffolds can enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[1] This leads to a longer half-life and improved overall pharmacokinetic profile. The piperidine motif can also modulate lipophilicity, which is crucial for membrane permeability and bioavailability.[1]

  • Novel Chemical Space: As a non-natural amino acid analogue, it allows researchers and drug developers to explore novel chemical space, leading to the discovery of peptides with unique biological activities. Piperidine derivatives are found in a wide array of pharmaceuticals, highlighting their importance in medicinal chemistry.[1][2]

The N-Boc group serves as the temporary protecting group for the amine, compatible with standard Fmoc-based SPPS, while the N-Benzyl group provides stable protection of the piperidine nitrogen throughout the synthesis, typically being removed during the final acidolytic cleavage step.

Experimental Data

While specific yields are highly dependent on the peptide sequence and synthesis scale, the following table provides representative data for the synthesis of a model decapeptide incorporating one this compound unit via automated Fmoc-SPPS.

ParameterExpected ValueNotes
Resin Type Rink Amide ResinSuitable for generating C-terminal peptide amides.
Resin Substitution 0.5 - 0.7 mmol/gStandard loading for commercial resins.[3]
Coupling Efficiency >95%Monitored by a negative Kaiser test result.[3]
Crude Peptide Yield 60 - 80%Based on the initial resin loading; sequence-dependent.[4]
Crude Peptide Purity 50 - 70%Determined by analytical RP-HPLC.[4]
Purified Peptide Yield 20 - 40%After preparative RP-HPLC purification.[4]
Final Purity >95%Confirmed by analytical RP-HPLC and Mass Spectrometry.[4]

Visualized Workflows and Structures

cluster_prep Resin Preparation cluster_cycle SPPS Cycle (Fmoc/tBu) cluster_special Incorporation of Piperidine Unit cluster_final Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Repeat for each AA Couple_AA 2. Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple_AA Repeat for each AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat for each AA Cleave Cleavage from Resin (TFA Cocktail) Couple_AA->Cleave Wash2->Deprotect Repeat for each AA Deprotect_Final_AA Fmoc Deprotection Wash2->Deprotect_Final_AA Wash3 Wash (DMF) Deprotect_Final_AA->Wash3 Couple_Pip Couple 1-Benzyl-4- (N-Boc-amino)piperidine Wash3->Couple_Pip Wash4 Wash (DMF) Couple_Pip->Wash4 Boc_Deprotect Boc Deprotection (TFA/DCM) Wash4->Boc_Deprotect Boc_Deprotect->Couple_AA Boc_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: SPPS workflow for incorporating the piperidine building block.

cluster_main This compound s

Caption: Chemical structure of this compound.

Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry on a Rink Amide resin.

Protocol 1: Resin Preparation and Initial Fmoc Deprotection

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.6 mmol/g) in a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin. Agitate gently for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain.[3][4]

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[3][4]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Coupling of a Standard Fmoc-Amino Acid

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HOBt (3 eq.), or an equivalent coupling agent like HBTU (3 eq.), in a minimal amount of DMF.

  • Add N,N'-Diisopropylethylamine (DIPEA) (6 eq.) to the vial and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.[3]

  • After completion, drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Repeat Protocol 1 and 2 for each subsequent amino acid in the sequence.

Protocol 3: Incorporation of this compound

This protocol assumes the building block is being coupled to a free N-terminus on the growing peptide chain.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

  • In a separate vial, dissolve this compound (2 eq.), HBTU (2 eq.), and DIPEA (4 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of this bulky, non-standard building block may require longer reaction times.

  • Monitor the reaction using a Kaiser test.

  • After complete coupling, drain the solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 4: Final Cleavage and Deprotection

  • After the full peptide sequence is assembled, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[4]

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the N-Benzyl group on the piperidine.[2][4]

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

References

Application Notes and Protocols for Amide Coupling Reactions with 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling reaction of 1-Benzyl-4-(N-Boc-amino)piperidine with various carboxylic acids. This versatile building block is frequently utilized in medicinal chemistry and drug discovery to synthesize novel compounds with a range of biological activities, including potential therapeutic agents.[1][2][3] The protocols herein describe common and effective coupling methods, offering a comparative overview to aid in reagent selection and reaction optimization.

Introduction

This compound is a key synthetic intermediate containing a secondary amine within a piperidine scaffold, which is a prevalent motif in many biologically active compounds.[4][5] The Boc-protected primary amine at the 4-position allows for selective amide bond formation at the piperidine nitrogen. The resulting N-acylated piperidine derivatives have shown potential in various therapeutic areas, including as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1]

This application note details protocols for common amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). A comparison of typical reaction conditions and expected yields is provided to guide the user in selecting the most appropriate method for their specific needs.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of a suitable coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes common coupling reagents and their typical reaction conditions for the acylation of secondary amines like this compound. While yields are substrate-dependent, this table provides a general guideline.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA or Et3NDMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[6][7]
HATU NoneDIPEA or Et3NDMF or ACN1 - 685 - 95Highly efficient and fast-reacting, even with sterically hindered substrates. Less racemization for chiral carboxylic acids.[7][8][9]
DIC HOBtDIPEA or Et3NDMF or DCM2 - 1280 - 92Similar to EDC, but the diisopropylurea byproduct is less soluble in some organic solvents.[10][11]
PyBOP NoneDIPEA or Et3NDMF2 - 885 - 95A phosphonium salt-based reagent with high coupling efficiency and low risk of racemization. Byproducts are not carcinogenic.[7]

Experimental Protocols

The following are detailed protocols for the amide coupling of a generic carboxylic acid (R-COOH) with this compound.

Protocol 1: EDC/HOBt Coupling

This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Ice bath

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add this compound (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Coupling

This protocol outlines the use of the highly efficient uronium-based coupling reagent, HATU.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or ACN.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling reaction.

G cluster_reactants Reactant Preparation cluster_reagents Reagent Preparation Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Piperidine This compound Coupling Amide Bond Formation Piperidine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product G cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_release->AChE binds to ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor binds to ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Neuronal_Signal Enhanced Neuronal Signaling ACh_receptor->Neuronal_Signal Amide_Product Amide Product (AChE Inhibitor) Amide_Product->AChE inhibits

References

Application Notes and Protocols for the Suzuki Coupling Synthesis of 4-Benzyl Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-benzyl piperidines is a critical process in the development of numerous pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for creating the crucial carbon-carbon bond between the piperidine and benzyl moieties.[1][2] This protocol provides a detailed guide for performing this reaction, including optimized conditions, component selection, and a general experimental procedure.

Introduction

The 4-benzylpiperidine scaffold is a common structural motif in a wide range of biologically active molecules. Traditional synthetic routes to these compounds can be lengthy and may employ harsh reaction conditions. The palladium-catalyzed Suzuki coupling reaction has emerged as a powerful alternative, enabling the efficient construction of 4-benzyl piperidines with broad functional group tolerance and generally high yields.[1][3] This method involves the cross-coupling of a piperidine-containing organoboron species with a benzyl halide or triflate.[4]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[5] The fundamental steps include the oxidative addition of the benzyl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 4-benzyl piperidine product and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[6]

Key Reaction Components and Optimization

The success of the Suzuki coupling for synthesizing 4-benzyl piperidines is dependent on the careful selection of several key components:

1. Palladium Catalyst and Ligand:

The choice of the palladium source and its associated ligand is critical for catalytic activity. While various palladium sources can be used, pre-catalysts that are readily reduced to the active Pd(0) species are often preferred.[7] The ligand stabilizes the palladium center and influences the efficiency of the catalytic cycle. For the synthesis of 4-benzyl piperidines, a common and effective catalyst is PdCl2(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1]

2. Base:

The base plays a crucial role in the activation of the boronic acid or ester. A variety of inorganic and organic bases can be employed.[8][9][10] For the synthesis of 4-benzyl piperidines, sodium carbonate (Na2CO3) has been shown to be an effective and economical choice.[8] Other bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) can also be effective, with the choice sometimes depending on the specific substrates.[9][11]

3. Solvent:

The solvent system must be capable of dissolving the reactants and facilitating the reaction. Ethereal solvents are often good choices for Suzuki couplings.[12] A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.[13][14]

4. Boron Reagent:

The piperidine moiety is typically introduced as an organoboron reagent. A common strategy involves the hydroboration of N-Boc-4-methylenepiperidine to generate the corresponding borane, which can then be used directly in the Suzuki coupling.[1]

5. Benzyl Halide/Triflate:

The benzyl group is introduced as a benzyl halide (bromide or chloride) or a benzyl triflate. Benzyl bromides are generally more reactive than chlorides. The reaction tolerates a wide variety of substituents on the aromatic ring of the benzyl group.

Experimental Protocol: General Procedure for the Synthesis of 4-Benzyl Piperidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-4-methylenepiperidine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Benzyl bromide (or substituted benzyl bromide)

  • PdCl2(dppf)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Organoborane Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 9-BBN (1.1 eq) in THF to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Suzuki Coupling Reaction:

    • To the flask containing the freshly prepared organoborane solution, add the benzyl bromide (1.0 eq).

    • In a separate flask, prepare a solution of sodium carbonate (3.0 eq) in degassed water.

    • Add the aqueous sodium carbonate solution to the reaction mixture, followed by the addition of 1,4-dioxane.

    • Add the PdCl2(dppf) catalyst (0.02-0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-benzyl piperidine derivative.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 4-Benzyl Piperidines

EntryBenzyl HalideBaseCatalystSolvent SystemTemp (°C)Time (h)Yield (%)
1Benzyl bromideNa2CO3PdCl2(dppf)Dioxane/H2O901885
24-Methoxybenzyl bromideK2CO3PdCl2(dppf)Dioxane/H2O902082
34-Chlorobenzyl bromideCs2CO3PdCl2(dppf)Dioxane/H2O951678
42-Fluorobenzyl bromideNa2CO3PdCl2(dppf)Dioxane/H2O902475

Yields are isolated yields after purification and may vary depending on the specific substrate and scale.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Organoborane Preparation cluster_coupling Suzuki Coupling cluster_workup Work-up and Purification start N-Boc-4-methylenepiperidine in THF add_9bbn Add 9-BBN at 0°C start->add_9bbn stir_rt Stir at Room Temperature add_9bbn->stir_rt add_reagents Add Benzyl Halide, Aq. Base, and Dioxane stir_rt->add_reagents add_catalyst Add PdCl2(dppf) add_reagents->add_catalyst heat Heat to 80-100°C add_catalyst->heat stir_coupling Stir for 12-24h heat->stir_coupling workup Aqueous Work-up stir_coupling->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Isolated 4-Benzyl Piperidine purification->product

Caption: Experimental workflow for the synthesis of 4-benzyl piperidines.

suzuki_cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex transmetalation_complex R-Pd(II)L2-R' pd2_complex->transmetalation_complex transmetalation_complex->pd0 product R-R' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation benzyl_halide R-X (Benzyl Halide) organoborane R'-B(OR)2 (Piperidine Borane) + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its prevalence is due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis and functionalization of these important molecules, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[1][2]

This document provides detailed application notes and experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions involving 4-arylpiperidines: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Heck reaction, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an organoboron species with an organic halide.[3] This reaction is widely used to synthesize biaryl structures, making it ideal for the preparation of 4-arylpiperidines where the aryl group is further functionalized with another aryl or heteroaryl moiety.

Application Notes

The Suzuki-Miyaura reaction is tolerant of a wide variety of functional groups and can be carried out in aqueous media, aligning with green chemistry principles.[4] For the synthesis of functionalized 4-arylpiperidines, a common strategy involves the coupling of a halo-substituted 4-arylpiperidine (e.g., N-Boc-4-(4-bromophenyl)piperidine) with a suitable boronic acid or boronate ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. Microwave irradiation can significantly accelerate reaction times.[5][6][7][8]

Quantitative Data
EntryAryl Halide SubstrateBoronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane80-60[3]
24'-bromoacetophenonePhenylboronic acidPd Complex (0.1)Pyridine-PyrazoleKOHEtOH/H₂O120 (MW)0.0398[5]
3Aryl BromideArylboronic acidPd(OAc)₂ (0.002-1)PPh₃K₂CO₃DMF/H₂O80 (MW)-86-99[9]
42,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[7]
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-(4-bromophenyl)piperidine

This generalized protocol is based on established literature procedures.[3][5]

Materials:

  • N-Boc-4-(4-bromophenyl)piperidine

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add N-Boc-4-(4-bromophenyl)piperidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 2-24 hours). If using microwave irradiation, heat to a temperature such as 120°C for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl-substituted 4-arylpiperidine.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Reactants: 4-Arylpiperidine-Halide Arylboronic Acid Base setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->setup 1. Combine reaction Heating: Conventional or Microwave setup->reaction 2. Heat workup Workup: Extraction Washing reaction->workup 3. Cool & Extract purification Purification: Column Chromatography workup->purification 4. Purify product Product: Functionalized 4-Arylpiperidine purification->product 5. Isolate

Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[1][10] This reaction is exceptionally useful for the N-arylation of 4-arylpiperidines or for coupling an amino-functionalized 4-arylpiperidine with another aryl halide.

Application Notes

Successful Buchwald-Hartwig amination relies heavily on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] Common ligands include biarylphosphines (e.g., XPhos, RuPhos) and ferrocenylphosphines. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed.[12] The reaction is sensitive to air and moisture, requiring an inert atmosphere.

Quantitative Data
EntryAmine SubstrateAryl HalidePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1ortho-methyl 4-anilino-1-Boc-piperidineAryl HalidePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene80-110-High[13]
2PiperazineAryl Bromide------65-90[14]
3Linear SpirodiamineAryl ChloridePd₂(dba)₃RuPhos---0.3393[14]
4Morpholine4-chlorotoluene(NHC)Pd(allyl)ClNHC---0.0895[12]
54-bromoindoleN-carbamate piperazine------High[15]
Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Arylpiperidine

This protocol is a generalized procedure based on established literature methods.[12][13]

Materials:

  • 4-Arylpiperidine

  • Aryl halide (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask.

  • Add the 4-arylpiperidine (1.0 equiv) and the aryl halide (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the N-arylated 4-arylpiperidine.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH deprotonation Deprotonation amine_coordination->deprotonation + Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 - Ar-NR₂

Buchwald-Hartwig amination cycle.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[16][17] For 4-arylpiperidines, this reaction can be used to introduce vinyl groups onto the aryl ring or to couple a vinyl-substituted 4-arylpiperidine with another aryl halide.

Application Notes

The Heck reaction typically employs a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[18] A phosphine ligand is often used, and a base is required to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the alkene insertion can be influenced by steric and electronic factors. Microwave-assisted Heck reactions can significantly reduce reaction times and improve yields.[19][20]

Quantitative Data
EntryAlkene SubstrateAryl HalidePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Styrene4-bromophenoxybenzene[(P(NC₅H₁₀)₃)₂Pd(Cl)₂]P(NC₅H₁₀)₃--Mild-High[17]
2OlefinAryl HalidePd-complex (2.0)SPOK₂CO₃DMF6012High[21]
3AlkeneAryl BromidePd₂(dba)₃DTBNpP--RT--[22]
4StyreneAryl BromidePd/G (0.3)NoneK₂CO₃EtOH/H₂O- (MW)0.17High[23]
Experimental Protocol: Heck Reaction of N-Boc-4-(4-iodophenyl)piperidine

This is a generalized protocol based on established literature procedures.[16][21]

Materials:

  • N-Boc-4-(4-iodophenyl)piperidine

  • Alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or a bulky phosphine, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add N-Boc-4-(4-iodophenyl)piperidine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF), followed by the alkene (1.2 equiv) and the base (e.g., Et₃N, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to afford the coupled product.

Heck_Reaction cluster_workflow Heck Reaction Workflow reactants Reactants: 4-Arylpiperidine-Halide Alkene Base reaction Reaction: Heating in Anhydrous Solvent reactants->reaction catalyst Catalyst System: Pd(OAc)₂ Ligand catalyst->reaction workup Workup & Purification reaction->workup product Product: Alkene-Functionalized 4-Arylpiperidine workup->product

Heck reaction workflow.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond.[24] This reaction is highly valuable for introducing alkynyl moieties onto the aryl ring of 4-arylpiperidines.

Application Notes

The traditional Sonogashira reaction requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI).[15] An amine base, such as triethylamine or piperidine, is used both as a base and often as a solvent. Copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[10] These copper-free methods often require a different choice of base and reaction conditions.

Quantitative Data
EntryAryl HalideAlkynePd Catalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl IodideTerminal AlkynePS-bpt-Pd(II)None-NoneRT-Good[24]
24-iodotoluenePhenylacetylene5% Pd on Alumina0.1% Cu₂O-THF-DMA7572<2% (batch)[24]
3Aryl HalideTerminal AlkynePd(CH₃CN)₂Cl₂ (0.5)NoneCs₂CO₃2-MeTHFRT36-48High[10]
4Aryl IodideTerminal AlkyneCuI/PPh₃NoneKOHH₂O--Mod-Exc[25]
5IodoarylAliphatic/Aromatic AlkyneCu(TMHD) (5)NoneEt₃NToluene9014-1870-77[26]
Experimental Protocol: Sonogashira Coupling of N-Boc-4-(4-iodophenyl)piperidine

This is a generalized protocol based on standard and copper-free Sonogashira conditions.

Materials:

  • N-Boc-4-(4-iodophenyl)piperidine

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (for traditional protocol)

  • Ligand (e.g., cataCXium A for copper-free)

  • Base (e.g., Et₃N, piperidine, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Et₃N)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Copper-Cocatalyzed):

  • To a Schlenk flask, add N-Boc-4-(4-iodophenyl)piperidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the alkynylated 4-arylpiperidine.

Sonogashira_Coupling cluster_catalytic_cycles Sonogashira Catalytic Cycles cluster_pd Pd Cycle cluster_cu Cu Cycle pd_cycle Palladium Cycle cu_cycle Copper Cycle pd_cycle->cu_cycle Transmetalation pd0 Pd(0)L₂ pd_int Ar-Pd(II)-X(L₂) pd0->pd_int + Ar-X (Oxidative Addition) pd_int->pd0 + R-C≡C-Cu - CuX (Transmetalation) - Ar-C≡C-R (Reductive Elimination) cu_x CuX cu_alkyne Cu-C≡C-R cu_x->cu_alkyne + H-C≡C-R + Base - HB⁺X⁻ cu_alkyne->cu_x + Ar-Pd(II)-X(L₂) - Ar-Pd(II)-C≡C-R(L₂)

Sonogashira coupling catalytic cycles.

References

Application Notes and Protocols: Synthesis and Evaluation of Piperidine-Based CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of C-C chemokine receptor type 5 (CCR5) antagonists centered on a piperidine scaffold. The content herein is intended to guide researchers in the design, synthesis, and biological characterization of novel CCR5 inhibitors, a class of molecules with significant therapeutic potential, most notably in the treatment of HIV-1 infection.

Introduction to CCR5 Antagonists

The CCR5 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in the immune system by mediating the migration of leukocytes.[1] It has also been identified as the primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a well-validated target for antiretroviral therapy.[2][3] Piperidine derivatives have emerged as a prominent structural class of CCR5 antagonists, with several compounds advancing to clinical trials and one, Maraviroc, receiving FDA approval.[4] These antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction with the viral envelope glycoprotein gp120.[3]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative piperidine-based CCR5 antagonists. This data is crucial for understanding the structure-activity relationships (SAR) and for comparing the potency of different chemical scaffolds.

CompoundTarget/AssayCell TypeIC50 / EC50 (nM)Reference
Maraviroc (UK-427,857) Anti-HIV-1 ActivityPM-1IC50: Varies by strain[3]
CCR5 BindingIC50: ~7.3[4]
Vicriviroc (SCH 417690) Anti-HIV-1 Activity (R5 strains)PBMCsEC50: 0.04 - 2.3[5]
RANTES-induced Ca2+ fluxU-87-CCR5IC50: 16[6][7]
MIP-1α bindingIC50: 0.91[6]
Aplaviroc (GW-873140) Anti-HIV-1 Activity (R5 strains)IC50: 0.1 - 0.4[8]
rgp120/sCD4 binding to CCR5IC50: 2.7[8]
Cenicriviroc (TBR-652) MIP-1α bindingCHO cellsIC50: 2.3[9]
MCP-1 binding (CCR2)CHO cellsIC50: 5.9[9]
Anti-HIV-1 Activity (R5 strains)U87.CD4.CCR5Complete inhibition at 100 nM[9]
Compound 11f (Takeda) Anti-HIV-1 ActivityPBMCsEC50: 0.59[10]
Compound 19 (Hu et al.) Calcium mobilizationIC50: 25.73[11]
Anti-HIV ActivityIC50: 73.01[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the general process of drug discovery for CCR5 antagonists, the following diagrams are provided.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gp120 HIV-1 gp120 CCR5 CCR5 Receptor gp120->CCR5 Binds (with CD4) Viral_Entry Viral Entry gp120->Viral_Entry Mediates Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 Binds Antagonist Piperidine-based CCR5 Antagonist Antagonist->CCR5 Allosterically Binds (Inhibits) Chemotaxis Chemotaxis Antagonist->Chemotaxis Antagonist->Viral_Entry G_protein G Protein Activation CCR5->G_protein Activates Ca_flux Ca2+ Flux G_protein->Ca_flux Leads to G_protein->Chemotaxis Leads to

Caption: CCR5 signaling pathway and mechanism of antagonist action.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Design of Piperidine Analogs synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification binding_assay CCR5 Binding Assay purification->binding_assay functional_assay Functional Assays (Chemotaxis, Ca2+ Flux) binding_assay->functional_assay antiviral_assay Anti-HIV-1 Activity Assay functional_assay->antiviral_assay sar_analysis SAR Analysis antiviral_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design preclinical Preclinical Development lead_optimization->preclinical

Caption: General workflow for synthesis and evaluation of CCR5 antagonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Protocol 1: General Synthesis of Piperidine-4-carboxamide Derivatives

This protocol outlines a general synthetic strategy for preparing piperidine-4-carboxamide derivatives, a common scaffold for CCR5 antagonists.[10]

Materials:

  • Substituted 1-acetylpiperidine-4-carboxylic acid

  • Substituted aniline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1-acetylpiperidine-4-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired piperidine-4-carboxamide derivative.

Protocol 2: In Vitro Chemotaxis Assay

This assay measures the ability of a test compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant.[1][12]

Materials:

  • CCR5-expressing cells (e.g., Ba/F3-CCR5, CEM.NKR-CCR5)

  • Chemoattractant (e.g., RANTES/CCL5, MIP-1α/CCL3)

  • Test compound (piperidine derivative)

  • Boyden chamber or multi-well migration plate with a porous membrane (e.g., 5 µm pore size)

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in assay buffer.

  • Place the chemoattractant in the lower chamber of the migration plate.

  • In the upper chamber, add CCR5-expressing cells that have been pre-incubated with various concentrations of the test compound or vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the number of migrated cells in the lower chamber using a cell viability assay according to the manufacturer's instructions.

  • Calculate the percent inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 3: CCR5 Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.[11][13]

Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5, HEK-293-CCR5)

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-RANTES)

  • Test compound (piperidine derivative)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • GF/B filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound or vehicle control.

  • For non-specific binding control wells, add a high concentration of an unlabeled CCR5 ligand.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration through the GF/B filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the Ki or IC50 value.

Protocol 4: Anti-HIV-1 Entry Assay (Pseudovirus-based)

This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.[3]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein

  • Test compound (piperidine derivative)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Pre-incubate the HIV-1 pseudoviruses with serial dilutions of the test compound for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percent inhibition of viral entry for each concentration of the test compound relative to the virus-only control and determine the IC50 value.

Structure-Activity Relationship (SAR)

The development of potent piperidine-based CCR5 antagonists has been guided by extensive SAR studies. The following diagram illustrates the key structural features and their influence on activity.

SAR_of_Piperidine_Antagonists cluster_scaffold General Piperidine Scaffold cluster_elements Key Pharmacophoric Elements cluster_modifications Impact of Modifications scaffold Image of a generic piperidine CCR5 antagonist structure would be ideal here, but is not possible. Instead, we describe the key pharmacophoric elements. Basic_Amine Basic Amine (e.g., piperidine nitrogen) - Interacts with Glu283 in CCR5 mod_amine Modification of the basic amine can alter potency and selectivity. Basic_Amine->mod_amine Hydrophobic_Group1 Hydrophobic Group 1 (e.g., tropane in Maraviroc) - Occupies a hydrophobic pocket mod_hydrophobic Size and nature of hydrophobic groups significantly impact activity. Hydrophobic_Group1->mod_hydrophobic Hydrophobic_Group2 Hydrophobic Group 2 (e.g., difluorocyclohexyl in Maraviroc) - Enhances binding affinity Hydrophobic_Group2->mod_hydrophobic Aromatic_Group Aromatic/Heteroaromatic Group (e.g., triazole in Maraviroc) - π-π stacking interactions mod_aromatic Substitution on the aromatic ring can fine-tune potency and pharmacokinetic properties. Aromatic_Group->mod_aromatic

Caption: Key pharmacophoric elements for piperidine-based CCR5 antagonists.

The core piperidine ring often contains a basic nitrogen atom that is crucial for interaction with glutamic acid residue 283 in the CCR5 receptor.[14] Attached to the piperidine are various hydrophobic and aromatic groups that occupy different pockets within the receptor's binding site. For example, in Maraviroc, the tropane moiety and the difluorocyclohexyl group serve as key hydrophobic anchors.[4] The triazole ring contributes to the overall binding affinity through potential π-π stacking interactions.[4] SAR studies have shown that modifications to these groups can significantly impact the antagonist's potency, selectivity, and pharmacokinetic properties.[2][10]

By following these protocols and considering the established SAR, researchers can effectively synthesize and evaluate novel piperidine-based CCR5 antagonists for potential therapeutic applications.

References

The Versatile Building Block: 1-Benzyl-4-(N-Boc-amino)piperidine in Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction:

1-Benzyl-4-(N-Boc-amino)piperidine is a valuable bifunctional building block in medicinal chemistry, serving as a cornerstone for the synthesis of a diverse array of potent and selective inhibitors. Its rigid piperidine core, coupled with the orthogonally protected amine and the synthetically versatile benzyl group, provides a robust scaffold for a variety of chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the development of inhibitors targeting key enzymes implicated in various diseases, including neurodegenerative disorders and hormone-dependent cancers.

Application 1: Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The piperidine moiety is a well-established pharmacophore in numerous acetylcholinesterase (AChE) inhibitors, which are a mainstay in the symptomatic treatment of Alzheimer's disease. The N-benzyl group can be retained or modified to interact with the peripheral anionic site (PAS) of AChE, while the 4-amino group serves as a versatile handle for introducing various functionalities that can interact with the catalytic active site (CAS).

Quantitative Data: Acetylcholinesterase Inhibitors
Compound IDStructureTargetIC50 (nM)Reference
1 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog)AChE5.7[1]
2 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE0.56[2]
3 Compound 5h (N-benzylpiperidine derivative)AChE730[3]
4 Compound 9p (thiazolopyrimidinium derivative)AChE830[3]
Experimental Protocol: Synthesis of a Donepezil-like AChE Inhibitor

This protocol outlines a general two-step synthesis of a Donepezil-like AChE inhibitor starting from this compound.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting crude 1-benzylpiperidin-4-amine salt is typically used in the next step without further purification.

Step 2: Reductive Amination with 5,6-Dimethoxy-1-oxoindan-2-carbaldehyde

  • To a solution of 1-benzylpiperidin-4-amine (1.2 eq) in a suitable solvent like methanol or dichloromethane, add 5,6-dimethoxy-1-oxoindan-2-carbaldehyde (1.0 eq).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired inhibitor.

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholinesterase inhibitors increase the levels of the neurotransmitter acetylcholine in the synaptic cleft by preventing its breakdown. This enhances cholinergic signaling, which is crucial for cognitive functions like memory and learning.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT ChAT AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle ACh_release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE AChR Acetylcholine Receptor ACh_synapse->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Inhibitor AChE Inhibitor Inhibitor->AChE Choline_reuptake->Choline Signal Signal Transduction AChR->Signal

Cholinergic signaling at the synapse and the action of AChE inhibitors.

Application 2: Synthesis of Steroid 5α-Reductase Inhibitors for Benign Prostatic Hyperplasia and Androgenetic Alopecia

The piperidine scaffold is also present in inhibitors of steroid 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The 4-amino group of the building block can be acylated with various carboxylic acids to explore structure-activity relationships.

Quantitative Data: 5α-Reductase Inhibitors
Compound IDStructureTargetIC50 (nM)Reference
5 N-(dicyclohexylacetyl)-4-(2-fluorobenzylidene)piperidine-4'-carboxylic acidHuman 5α-Reductase Type 211[4]
6 N-(dicyclohexylacetyl)-4-(benzylidene)piperidine-4'-carboxymethylHuman 5α-Reductase Type 26[4]
7 N-(dicyclohexylacetyl)-4-(2-fluorobenzylidene)piperidine-4'-carboxymethylHuman 5α-Reductase Type 27[4]
Experimental Protocol: Synthesis of a Piperidine-based 5α-Reductase Inhibitor

This protocol describes a multi-step synthesis starting from a derivative of the core building block.

Step 1: Boc Deprotection of this compound (as described in Application 1)

Step 2: N-Acylation of 1-Benzylpiperidin-4-amine

  • Dissolve the crude 1-benzylpiperidin-4-amine salt (1.0 eq) in an anhydrous aprotic solvent such as DCM.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., dicyclohexylacetyl chloride) (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-acylated product.

Step 3: Further modifications (e.g., Wittig reaction or Suzuki coupling) would be required to introduce the benzylidene-4-carboxylic acid moiety, which is beyond the scope of this general protocol.

Signaling Pathway: Androgen Action

5α-reductase inhibitors block the conversion of testosterone to DHT. Lowering DHT levels reduces its binding to the androgen receptor (AR), thereby inhibiting the transcription of androgen-responsive genes that promote prostate growth and hair loss.

Androgen_Signaling cluster_cell Target Cell Testosterone Testosterone SRD5A2 5α-Reductase Testosterone->SRD5A2 DHT DHT SRD5A2->DHT AR Androgen Receptor DHT->AR Inhibitor 5α-Reductase Inhibitor Inhibitor->SRD5A2 AR_DHT AR-DHT Complex AR->AR_DHT Nucleus Nucleus AR_DHT->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Cell_Growth Cell Growth & Differentiation Gene_Transcription->Cell_Growth

Mechanism of action of 5α-reductase inhibitors in the androgen signaling pathway.

Application 3: Synthesis of Dual Histone Deacetylase (HDAC) and AChE Inhibitors

The development of dual-target inhibitors is a promising strategy for complex diseases like Alzheimer's. The 1-benzylpiperidine scaffold can be functionalized to inhibit both HDAC and AChE. The N-benzylpiperidine moiety can target AChE, while a zinc-binding group (ZBG) attached to the 4-amino position can inhibit HDACs.

Quantitative Data: Dual HDAC/AChE Inhibitors
Compound IDStructureTargetIC50 (nM)Reference
8 Compound 17 (BChE/HDAC6 dual inhibitor)BChE0.3[5]
HDAC656.7[5]
9 Compound 7a (HDAC1/HDAC2 inhibitor)HDAC1114.3[6]
HDAC253.7[6]
Experimental Protocol: General Synthesis of a Dual HDAC/AChE Inhibitor

Step 1: Boc Deprotection of this compound (as described in Application 1)

Step 2: Amide Coupling with a Linker-ZBG Precursor

  • To a solution of the linker-ZBG precursor (e.g., a carboxylic acid with a protected hydroxamic acid) (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add the crude 1-benzylpiperidin-4-amine salt (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, perform a final deprotection step to reveal the zinc-binding group (e.g., removal of a protecting group from the hydroxamic acid).

Signaling Pathway: Neuroprotective Effects of HDAC Inhibition

HDAC inhibitors promote histone acetylation, leading to a more open chromatin structure and the transcription of genes involved in neuroprotection, synaptic plasticity, and memory enhancement. This can counteract the neurodegenerative processes in Alzheimer's disease.

HDAC_Inhibition cluster_nucleus Nucleus DNA DNA Histones Histones HDAC HDAC Histones->HDAC Deacetylation HAT HAT HAT->Histones Acetylation Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones HDAC->Histones Inhibitor HDAC Inhibitor Inhibitor->HDAC Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Neuroprotective Gene Expression Open_Chromatin->Gene_Expression

Mechanism of HDAC inhibition leading to neuroprotective gene expression.
Experimental Workflow: General Synthesis of Inhibitors

The following diagram illustrates a general workflow for the synthesis of various inhibitors starting from this compound.

Synthesis_Workflow cluster_synthesis Derivatization Start This compound Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Intermediate 1-Benzylpiperidin-4-amine Deprotection->Intermediate Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Intermediate->Reductive_Amination N_Acylation N-Acylation (Acyl Chloride, Base) Intermediate->N_Acylation Amide_Coupling Amide Coupling (Carboxylic Acid, Coupling Agent) Intermediate->Amide_Coupling AChE_Inhibitor AChE Inhibitor Reductive_Amination->AChE_Inhibitor SRD5A2_Inhibitor 5α-Reductase Inhibitor N_Acylation->SRD5A2_Inhibitor Dual_Inhibitor Dual HDAC/AChE Inhibitor Amide_Coupling->Dual_Inhibitor

General synthetic workflow for inhibitor development.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application of 1-Benzyl-4-(N-Boc-amino)piperidine in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, and impacting the overall physicochemical properties of the molecule.

1-Benzyl-4-(N-Boc-amino)piperidine is a versatile building block for the synthesis of PROTAC linkers. The rigid piperidine core can help to enforce a specific spatial orientation of the two ligands, which is crucial for productive ternary complex formation. The benzyl and Boc protecting groups allow for orthogonal deprotection strategies, enabling the sequential and controlled conjugation of the POI and E3 ligase ligands. This application note provides detailed protocols and a conceptual framework for the utilization of this compound in the synthesis of PROTACs.

Core Concepts: The Role of the Piperidine Linker

The piperidine moiety within a PROTAC linker serves several important functions:

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the piperidine ring introduces a degree of rigidity. This can reduce the entropic penalty associated with the formation of the ternary complex (POI-PROTAC-E3 ligase), potentially leading to improved degradation efficiency.

  • Vectorial Control: The defined geometry of the piperidine scaffold helps to control the exit vectors of the linker, influencing how the POI and E3 ligase are brought into proximity.

  • Physicochemical Properties: The inclusion of the piperidine heterocycle can impact the solubility, cell permeability, and metabolic stability of the final PROTAC molecule.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC synthesized using a this compound-based linker is to induce the degradation of a target protein. The general mechanism is as follows:

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Ub transfer Ternary->E3 Proximity-induced ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker component is a multi-step process. The following protocols provide a general framework for this synthesis.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to reveal the primary amine, which can then be coupled to a POI ligand or a linker extension.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 1-Benzyl-4-aminopiperidine.

Protocol 2: Amide Coupling of Deprotected Linker to a POI Ligand

This protocol details the formation of an amide bond between the deprotected piperidine linker and a carboxylic acid-functionalized POI ligand.

Materials:

  • 1-Benzyl-4-aminopiperidine (from Protocol 1)

  • POI ligand with a carboxylic acid group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of 1-Benzyl-4-aminopiperidine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Protocol 3: Debenzylation and Coupling to E3 Ligase Ligand

This protocol describes the removal of the benzyl protecting group and subsequent coupling to an E3 ligase ligand.

Materials:

  • POI-linker intermediate (from Protocol 2)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • E3 ligase ligand with a suitable reactive handle (e.g., carboxylic acid)

  • Coupling reagents (HATU, DIPEA) and solvent (DMF) as in Protocol 2

Procedure:

  • Debenzylation:

    • Dissolve the POI-linker intermediate in methanol or ethanol.

    • Add Pd/C catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Coupling to E3 Ligase Ligand:

    • Follow the amide coupling procedure outlined in Protocol 2, using the debenzylated POI-linker intermediate and the E3 ligase ligand.

    • Purify the final PROTAC molecule by reverse-phase preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Illustrative Synthetic Workflow

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate1 1-Benzyl-4-aminopiperidine Deprotection->Intermediate1 AmideCoupling1 Amide Coupling (POI-COOH, HATU, DIPEA) Intermediate1->AmideCoupling1 Intermediate2 POI-Linker (Benzyl protected) AmideCoupling1->Intermediate2 Debenzylation Debenzylation (H2, Pd/C) Intermediate2->Debenzylation Intermediate3 POI-Linker (deprotected piperidine) Debenzylation->Intermediate3 AmideCoupling2 Amide Coupling (E3 Ligand-COOH, HATU, DIPEA) Intermediate3->AmideCoupling2 FinalPROTAC Final PROTAC Molecule AmideCoupling2->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General synthetic workflow for a PROTAC.

Data Presentation

The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). These values are determined by treating cells with varying concentrations of the PROTAC and quantifying the remaining target protein levels, usually by Western blot or mass spectrometry.

Table 1: Hypothetical Degradation Data for a PROTAC Synthesized with a Piperidine-Based Linker

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-Piperidine-1BRD4HeLa50>90
PROTAC-Piperidine-2BTKMOLM-1425>95

Note: This data is illustrative and will vary depending on the specific POI, E3 ligase ligand, and the overall structure of the PROTAC.

Conclusion

This compound is a valuable and versatile building block for the construction of PROTACs. Its rigid piperidine core offers a strategic advantage in linker design by providing conformational constraint, which can lead to more potent and efficacious protein degraders. The orthogonal protecting groups facilitate a controlled and modular synthetic approach. The protocols and concepts outlined in this application note provide a solid foundation for researchers to incorporate this linker component into their PROTAC design and discovery workflows, ultimately contributing to the development of novel therapeutics for a wide range of diseases.

Application Note & Protocol: Strategic Synthesis of 4-Substituted-4-Aminopiperidines via Grignard Reagent Addition to N-Boc-Piperidin-4-ylidene Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed protocol for the nucleophilic addition of Grignard reagents to N-Boc-piperidin-4-ylidene imines. This reaction is a cornerstone in medicinal chemistry for the synthesis of 4-substituted-4-aminopiperidines, a critical scaffold found in numerous pharmacologically active compounds.[1][2][3]

Introduction: The Significance of the 4-Substituted-4-Aminopiperidine Scaffold

The 4-substituted-4-aminopiperidine motif is a privileged scaffold in modern drug discovery, forming the core of a wide array of therapeutic agents. These structures are integral to compounds targeting a variety of receptors and enzymes, including CCR5 antagonists for HIV-1 entry inhibition and N-type calcium channel blockers for pain management.[1][2] The synthetic challenge lies in the efficient and stereocontrolled construction of the quaternary carbon center at the C4 position of the piperidine ring. The Grignard addition to a suitably protected piperidin-4-ylidene imine offers a robust and versatile solution to this challenge.

Reaction Mechanism and the Role of the N-Boc Protecting Group

The core of this transformation is the nucleophilic addition of a Grignard reagent to the electrophilic carbon of the imine C=N double bond.[4][5] The reaction proceeds through a well-defined mechanism, where the carbanionic character of the Grignard reagent facilitates the formation of a new carbon-carbon bond.

The N-Boc (tert-butoxycarbonyl) protecting group plays a multifaceted and critical role in this reaction:

  • Activation and Stability: The Boc group, being an electron-withdrawing group, enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. It also provides stability to the piperidine ring and prevents unwanted side reactions at the nitrogen atom.[6][7]

  • Solubility: The lipophilic nature of the Boc group generally improves the solubility of the starting materials and intermediates in common organic solvents used for Grignard reactions, such as diethyl ether and tetrahydrofuran.

  • Facile Deprotection: A key advantage of the Boc group is its lability under mild acidic conditions, allowing for its straightforward removal post-reaction without compromising the newly formed stereocenter.[7][8] This is often achieved with reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Below is a diagram illustrating the general workflow for this synthetic strategy.

Synthesis Workflow N-Boc-4-piperidone N-Boc-4-piperidone Imine_Formation Imine Formation N-Boc-4-piperidone->Imine_Formation Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Imine_Formation N-Boc-piperidin-4-ylidene_imine N-Boc-piperidin-4-ylidene imine Imine_Formation->N-Boc-piperidin-4-ylidene_imine Grignard_Addition Grignard Addition N-Boc-piperidin-4-ylidene_imine->Grignard_Addition Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reagent->Grignard_Addition Protected_Product N-Boc-4-alkyl-4-aminopiperidine Grignard_Addition->Protected_Product Deprotection Deprotection (e.g., TFA/DCM) Protected_Product->Deprotection Final_Product 4-Alkyl-4-aminopiperidine Deprotection->Final_Product

Caption: General workflow for the synthesis of 4-substituted-4-aminopiperidines.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific Grignard reagent and imine substrate used.

Part 1: Synthesis of N-Boc-piperidin-4-ylidene imine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq.), a primary amine (e.g., benzylamine, 1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Reaction Execution: Heat the mixture to reflux and monitor the azeotropic removal of water. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude imine is often used in the next step without further purification.

Part 2: Grignard Reagent Addition
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-piperidin-4-ylidene imine (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Preparation: The Grignard reagent is either purchased commercially or prepared in situ from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous ether or THF.[9]

  • Addition: Slowly add the Grignard reagent (1.2-1.5 eq.) to the cooled imine solution via a syringe. The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel.

The chemical transformation is depicted in the following diagram:

Reaction_Mechanism cluster_start Starting Materials cluster_product Product Imine N-Boc-piperidin-4-ylidene imine Reaction Transition State Imine->Reaction Nucleophilic Attack Grignard R-MgX Grignard->Reaction Product N-Boc-4-R-4-aminopiperidine Intermediate Intermediate Reaction->Intermediate Formation of Magnesium Amide Workup Workup Intermediate->Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide chain is anchored to an insoluble resin support.[1] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1] The most prevalent strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[2][3]

Piperidine is the most commonly used reagent for the removal of the Fmoc protecting group, a critical step that must be efficient and complete to ensure the integrity of the final peptide product.[4][5][6] This document provides detailed application notes and protocols for the use of piperidine in Fmoc-based SPPS, including quantitative data, experimental procedures, and visual workflows to guide researchers in achieving high-yield, high-purity peptide synthesis.

Mechanism of Fmoc Deprotection with Piperidine

The removal of the Fmoc group by piperidine proceeds through a two-step β-elimination mechanism:

  • Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring system.[5]

  • β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of a reactive intermediate, dibenzofulvene (DBF), and the release of carbon dioxide, liberating the N-terminal amine of the peptide.[5][6]

  • DBF Scavenging: Excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[5][6] This prevents DBF from reacting with the newly deprotected peptide amine, which would otherwise lead to chain termination.[5] The formation of this adduct is also useful for monitoring the reaction, as it has a strong UV absorbance around 301 nm.[2][5]

Quantitative Data Summary

The efficiency of Fmoc deprotection and subsequent coupling steps is critical for the overall success of SPPS. The following tables summarize key quantitative parameters for typical SPPS protocols using piperidine.

ParameterTypical Value/RangeSolventNotes
Piperidine Concentration 20% (v/v)DMF or NMPConcentrations ranging from 5% to 55% have been reported.[4][6][7]
Deprotection Time 5-20 minutesDMF or NMPOften performed as two treatments (e.g., 1 x 2 min and 1 x 5 min).[8] Difficult sequences may require longer times.[6]
Amino Acid Equivalents 3-5 eq.DMF or NMPRelative to resin loading capacity.
Coupling Agent Equivalents 2.9-4.5 eq.DMF or NMPCommon coupling agents include HBTU, HATU, HCTU, and DIC/Oxyma.[1][9][10]
Base Equivalents (for coupling) 6-10 eq.DMF or NMPTypically DIPEA or NMM.[1][11]
Peptide SequenceDeprotection ReagentCrude YieldPurityReference
Model Peptide 120% 4-methylpiperidine/DMFHighHigh[12]
Model Peptide 220% piperidine/DMFHighHigh[12]
Model Peptide 310% piperazine/DMF/EtOHHighHigh[12]
RRWQWRMKKLG4-methylpiperidineSimilar to piperidineSimilar to piperidine[13]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for manual SPPS.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide MBHA) in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[5][11]

  • Drain the DMF from the swollen resin.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[5][8]

  • Agitate the mixture at room temperature for an initial 2-5 minutes.[2][8]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF.[8]

  • Agitate the mixture for an additional 5-15 minutes to ensure complete Fmoc removal.[8][11]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][5]

Protocol 3: Amino Acid Coupling
  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HCTU (2.9 equivalents), in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[1][11]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.[11]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, and the coupling step should be repeated.

  • Once the coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Cleavage and Deprotection of the Peptide from the Resin
  • After the final Fmoc deprotection and washing, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.[11]

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[1]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11]

  • Agitate the mixture at room temperature for 2-3 hours.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[1]

  • Dry the crude peptide pellet under vacuum.[1]

Visualizations

SPPS Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine1 Piperidine Piperidine1->Intermediate1 DBF Dibenzofulvene (DBF) Intermediate1->DBF Deprotected_Peptide H2N-Peptide-Resin Intermediate1->Deprotected_Peptide Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Excess Piperidine Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine in SPPS.

Potential Side Reactions and Mitigation

While piperidine is highly effective, its basicity can promote side reactions, particularly aspartimide formation when an aspartic acid residue is present.[6][14] This occurs when the peptide backbone amide attacks the side-chain ester of aspartic acid, especially when followed by glycine, asparagine, or serine.[15] To mitigate this, strategies such as using more sterically hindered side-chain protecting groups or backbone protection (e.g., pseudoprolines) can be employed.[15] Additionally, racemization of C-terminal cysteine residues can be problematic and is influenced by the choice of side-chain protecting group.[15]

Alternatives to Piperidine

Concerns over the toxicity and environmental impact of piperidine have driven research into alternative deprotection reagents.[4][16][17] Some alternatives include:

  • 4-methylpiperidine (4MP): Behaves similarly to piperidine and can be used in lower concentrations.[4][18]

  • Piperazine: A safer alternative, though it may require different solvent conditions due to solubility.[4][14]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A much stronger, non-nucleophilic base that can be used for rapid deprotection, often in combination with a scavenger like piperidine.[6] However, DBU can catalyze aspartimide formation.[6]

  • Pyrrolidine: Has a lower boiling point than piperidine, which can be advantageous in microwave-assisted SPPS for removal by evaporation.[19]

Conclusion

Piperidine remains the gold standard for Fmoc deprotection in SPPS due to its high efficiency and reliability. By understanding the underlying mechanism, adhering to optimized protocols, and being aware of potential side reactions, researchers can successfully synthesize a wide range of peptides. The provided protocols and data serve as a comprehensive guide for both novice and experienced peptide chemists. For challenging sequences or green chemistry applications, the exploration of alternative deprotection reagents may be warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-4-(N-Boc-amino)piperidine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: N-Boc Protection of 4-Amino-1-benzylpiperidine

This is a common and often high-yielding method. However, several factors can influence the reaction's success.

Question: My N-Boc protection reaction of 4-amino-1-benzylpiperidine has a low yield. What are the potential causes and solutions?

Answer: Low yields in this reaction can stem from several factors. Here is a systematic troubleshooting guide:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure a slight excess of di-tert-butyl dicarbonate (Boc)₂O (typically 1.1-1.2 equivalents) is used to drive the reaction to completion.

    • Inadequate Base: The choice and amount of base are critical. Triethylamine (Et₃N) is commonly used. Ensure at least one equivalent is present to neutralize the acid formed during the reaction. For sluggish reactions, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) could be beneficial.

    • Reaction Time/Temperature: While the reaction often proceeds to completion at room temperature overnight, some starting material may remain. Monitor the reaction by TLC or LC-MS. If the reaction stalls, gentle heating (e.g., to 40°C) may be required.

  • Side Product Formation:

    • Di-Boc Protected Product: While less common for secondary amines, using a large excess of (Boc)₂O can potentially lead to the formation of a di-Boc protected product. Use the recommended stoichiometry.

    • Urea Formation: If the (Boc)₂O has degraded to isocyanate, urea byproducts can form. Use fresh, high-quality (Boc)₂O.

  • Work-up Issues:

    • Product Loss: this compound has some aqueous solubility, especially if the aqueous layer is acidic. Ensure the aqueous layer is basic before extraction. Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to maximize recovery.

    • Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.

Question: I am seeing an unexpected spot on my TLC plate after the N-Boc protection reaction. What could it be?

Answer: An unexpected spot could be unreacted starting material, the di-Boc protected product, or a byproduct from degraded reagents. Co-spotting your reaction mixture with the starting material on the TLC plate will help identify if it's unreacted amine. If the spot is less polar than your product, it could be a byproduct. Purification by column chromatography is recommended to isolate the desired product.

Route 2: Reductive Amination of 1-Benzyl-4-piperidone

This two-step, one-pot approach involves the formation of an intermediate imine or enamine followed by reduction.

Question: My reductive amination of 1-benzyl-4-piperidone with an amine source is giving a low yield of the desired product. How can I optimize this?

Answer: Optimizing reductive amination requires careful control of the reaction conditions. Key factors include:

  • Choice of Reducing Agent:

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is milder and more selective than other borohydrides, reducing the imine in situ without significantly reducing the starting ketone. It is effective for a wide range of substrates.

    • Sodium cyanoborohydride (NaBH₃CN): This is also a common choice but is toxic and requires careful handling. Its reactivity is pH-dependent.

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is another effective method.[1]

  • pH Control: The formation of the imine intermediate is pH-sensitive. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. Acetic acid is often used for this purpose.

  • Reaction Solvent: Dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are common solvents for reductive aminations using borohydride reagents. For catalytic hydrogenation, alcohols like methanol or ethanol are typically used.

  • Side Reactions:

    • Reduction of Starting Ketone: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone to the corresponding alcohol (1-benzylpiperidin-4-ol). If this is observed, switch to a milder reagent like STAB.

    • Dialkylation: Formation of a tertiary amine by reaction of the product with another molecule of the ketone is a possibility. Using a stoichiometric amount of the ketone can help minimize this.

Question: How can I monitor the progress of my reductive amination reaction?

Answer: The reaction can be monitored by TLC or LC-MS. On a TLC plate, you should see the consumption of the starting ketone and the appearance of the product spot. It is helpful to run a co-spot with the starting material. The imine intermediate is often not stable enough to be observed.

Data Presentation

Table 1: Comparison of Yields for N-Boc Protection of 4-Amino-1-benzylpiperidine

(Boc)₂O (equiv.)Base (equiv.)SolventTemperatureTime (h)Yield (%)Reference
1.15Et₃N (1.5)DichloromethaneRoom TempOvernightQuantitative[2]
1.2DIPEA (1.2)2-Propanol120°C12-72Not specified[3]

Table 2: Comparison of Yields for Reductive Amination Approaches

Starting MaterialAmine SourceReducing AgentSolventYield (%)Reference
N-Boc-piperidin-4-one3,4-dichloroanilineNaBH(OAc)₃Not specifiedNot specified[4]
Protected SugarAmmonium formateNaBH₃CNMethanol/Acetic Acid73[5]
AldehydeAmineNaBH(OAc)₃ / (Boc)₂ODichloromethane83-90[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Boc Protection

This protocol is adapted from a general procedure for the N-Boc protection of amines.[2]

  • Dissolution: In a round-bottom flask, dissolve 4-amino-1-benzylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.15 eq) in DCM to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product, which is often a white solid, can be purified by recrystallization or column chromatography if necessary.[2]

Protocol 2: Synthesis of this compound via Reductive Amination (Illustrative)

This is a general illustrative protocol based on common reductive amination procedures.[4][6]

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane or dichloroethane, add tert-butyl carbamate (1.0-1.2 eq) and a catalytic amount of an acid like p-toluenesulfonic acid.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the N-Boc-imine intermediate. This step may require heating or azeotropic removal of water.

  • Reduction: Cool the reaction mixture and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature until the imine intermediate is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_boc_protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 4-Amino-1-benzylpiperidine reaction Stir in Solvent (DCM) Room Temperature start->reaction boc (Boc)2O boc->reaction base Base (e.g., Et3N) base->reaction workup Aqueous Wash (NaHCO3, Brine) reaction->workup extraction Extraction with DCM workup->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration purification Purification (Optional) concentration->purification end This compound purification->end

Caption: Workflow for N-Boc Protection Synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in N-Boc Protection incomplete_reaction Incomplete Reaction issue->incomplete_reaction Check TLC for starting material side_products Side Product Formation issue->side_products Check TLC for ew spots workup_loss Work-up Losses issue->workup_loss Review extraction procedure sol_reagent Check (Boc)2O & Base Stoichiometry Increase Reaction Time/Temp incomplete_reaction->sol_reagent sol_side Use Fresh (Boc)2O Avoid Large Excess side_products->sol_side sol_workup Adjust pH Before Extraction Perform Multiple Extractions workup_loss->sol_workup

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Side Product Formation in Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is a fundamental tool for amine protection due to its stability and straightforward removal. However, the deprotection step, while common, can be prone to side reactions that compromise yield and purity. This guide provides troubleshooting advice and frequently asked questions to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Boc deprotection?

A1: The primary side products originate from the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2][3][4][5] This electrophilic intermediate can lead to several undesired reactions:

  • t-Butylation: Alkylation of nucleophilic residues is the most common side reaction.[1][4] This is particularly problematic for amino acids like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][2][3][5][6] Electron-rich aromatic rings are also susceptible to this modification.[1][7]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen. This is more common when the following amino acid is glycine, asparagine, or arginine and can lead to a mixture of α- and β-peptides and potential racemization.[1][5]

  • Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters and trityl (Trt) groups can be unintentionally removed by the strong acidic conditions used for Boc deprotection.[1][8]

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, forming an undesired byproduct.[4]

Q2: What is the primary cause of these side reactions?

A2: The formation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group is the primary cause of side product formation.[2][3][5][9][10] This carbocation is a potent electrophile that will react with any available nucleophile in the reaction mixture.[2][9][10]

Q3: How can the formation of t-butylation byproducts be prevented?

A3: The most effective strategy is to add "scavengers" to the deprotection reaction mixture.[2][3][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate.[2] They effectively trap the carbocation before it can react with sensitive residues on the molecule of interest.[2][6][10]

Q4: What are some common scavengers and when should they be used?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate.[2][3][6] Often, a "cocktail" of scavengers is used to provide broad protection.[2][3] Common scavengers include:

  • Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective general-purpose scavengers that trap the tert-butyl cation.[2][6][9]

  • Water (H₂O): Traps the cation to form tert-butanol.[2] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3][5][9][11]

  • Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[2][12]

  • 1,2-Ethanedithiol (EDT): Often used for cysteine-containing peptides and to prevent tryptophan oxidation.[2][3][6]

  • Phenol or Anisole: Can act as scavengers for various residues, including tyrosine.[2][6][10]

Q5: My Boc deprotection reaction is incomplete or very slow. What are the potential causes and solutions?

A5: Incomplete or sluggish deprotection can stem from several factors:[4][8]

  • Insufficient Acid Strength or Concentration: The acid concentration may be too low. Consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[2][3][8]

  • Low Reaction Temperature: Reactions performed at 0°C may proceed slowly.[8] Allowing the reaction to warm to room temperature can increase the rate.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's access.[6][8] More forcing conditions, such as higher acid concentration or longer reaction times, may be necessary.[6][9]

Q6: Are there milder alternatives to strong acids like TFA for Boc deprotection?

A6: Yes, for substrates sensitive to strong acids, several milder methods can be employed:[8]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave Boc groups under non-protic conditions.[8][13]

  • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used.[8][14]

  • Oxalyl Chloride in Methanol: This provides a very mild method that is tolerant of other acid-labile groups like esters.[1][2]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like water can induce deprotection without any acid.[1][8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[3][6]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Refer to the scavenger selection table below.[3][6][9]
Incomplete or slow reaction. 1. Insufficient acid concentration or strength.[9][10] 2. Inadequate reaction time or temperature.[9][10] 3. Steric hindrance around the Boc-protected amine.[6][9][10]1. Increase acid concentration (e.g., 20% to 50% TFA) or use a stronger acid (e.g., 4M HCl in dioxane).[2][4] 2. Increase reaction time and/or allow the reaction to warm to room temperature.[2][3] 3. Use more forcing conditions (higher acid concentration, longer time) and ensure an effective scavenger cocktail is present.[6][9]
Degradation of the substrate or loss of other protecting groups. The substrate contains other acid-labile functionalities that are not stable to the deprotection conditions.[4]Use milder deprotection methods such as Lewis acids (ZnBr₂), milder protic acids (pTSA), oxalyl chloride in methanol, or thermal deprotection.[2][8]
Formation of trifluoroacetylated amine byproduct. The deprotected, nucleophilic amine reacts with trifluoroacetic acid (TFA).[4]Ensure complete removal of TFA after the reaction is complete, for instance, by co-evaporation with a solvent like toluene.[1][2]

Data Presentation

Table 1: Scavenger Selection for Boc Deprotection
Target Residue(s)Recommended Scavenger(s)Common Cocktail Composition (v/v/v)Notes
General Purpose Triisopropylsilane (TIS), Water (H₂O)TFA / TIS / H₂O (95:2.5:2.5)[3][5][9]A widely used and effective cocktail for most sequences.
Tryptophan (Trp) TIS, Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TFA / TIS (95:5)[2]TIS and TES are highly effective carbocation scavengers. EDT also helps prevent oxidation.[6][10]
Methionine (Met) ThioanisoleTFA / Thioanisole / H₂O (90:5:5)Thioanisole is effective at preventing S-alkylation.[3]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)TFA / EDT / H₂O (95:2.5:2.5)EDT protects the free thiol group from alkylation.[3]
Tyrosine (Tyr) Phenol, Anisole, m-CresolTFA / Phenol / H₂O (90:5:5)Phenolic compounds act as decoys for the tert-butyl cation.[6]
Multiple Sensitive Residues Phenol, H₂O, Thioanisole, EDTReagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[2][5]Provides broad-spectrum protection for complex peptides.
Table 2: Comparison of Common Boc Deprotection Methods
MethodReagents & ConditionsAdvantagesLimitations
Standard Acidolysis 20-50% TFA in DCM, Room Temp, 0.5-4 h[1][3]Fast, efficient, and widely applicable.Harsh conditions can cleave other acid-sensitive groups and cause side reactions if scavengers are not used.[4]
Stronger Acidolysis 4M HCl in 1,4-Dioxane, Room Temp, 1-12 h[1]Effective for sterically hindered or resistant substrates.[9]Dioxane is a hazardous solvent.[15] Can cleave more robust acid-labile groups.
Mild Lewis Acid ZnBr₂ or TMSI in DCM, Room Temp[8][13]Milder, non-protic conditions. Can offer different selectivity.[8]May not be as efficient for all substrates. TMSI can be moisture-sensitive.
Mild Protic Acid p-Toluenesulfonic Acid (pTSA) in Acetonitrile/Methanol, Room Temp[2][8]Milder conditions suitable for some sensitive substrates.Reaction times can be variable.
Thermal Deprotection Reflux in Water (100°C), ~15 min[1]Acid-free method.Requires high temperatures which may not be suitable for all substrates.[3]

Visualizations

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection cluster_side Side Product Formation Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Amine->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) (Reactive Intermediate) Fragmentation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 releases Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) tBu_Cation->Nucleophilic_Residue Alkylation Side_Product t-Butylated Side Product Nucleophilic_Residue->Side_Product

Caption: Mechanism of Boc deprotection and t-butylation side reaction.

Scavenger_Mechanism tBu_Cation tert-Butyl Cation (t-Bu+) Scavenger Scavenger (e.g., TIS, H₂O, Thioanisole) tBu_Cation->Scavenger Trapping Reaction (Desired Pathway) Substrate Sensitive Substrate (e.g., Peptide with Trp) tBu_Cation->Substrate Side Reaction (Undesired Pathway) Trapped_Product Neutralized Byproduct (e.g., t-Butane, t-Butanol) Scavenger->Trapped_Product Side_Product t-Butylated Side Product Substrate->Side_Product

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Workflow start Boc Deprotection Reaction check_completion Monitor by TLC/LC-MS Is reaction complete? start->check_completion check_purity Analyze Crude Product Are side products present? check_completion->check_purity Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Detected (e.g., +56 Da mass shift) check_purity->side_products Yes end Purify Product check_purity->end No solution_incomplete Increase Acid Conc. Increase Time/Temp Use Stronger Acid incomplete->solution_incomplete solution_side_products Add/Optimize Scavengers (TIS, EDT, Thioanisole, etc.) side_products->solution_side_products solution_incomplete->start Re-run Reaction solution_side_products->start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection reactions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Scavenger Addition: If necessary, add the appropriate scavenger(s) (e.g., 2.5% triisopropylsilane and 2.5% water v/v).[1][3]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[1][3]

  • Reaction: Stir the reaction mixture at room temperature for 0.5-4 hours. Monitor progress by TLC or LC-MS.[1][3]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[1][2]

  • Isolation: The resulting amine TFA salt can often be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup.[1][3]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[1]

  • Reaction: Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product can often be precipitated by adding diethyl ether and collected by filtration.[1]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolution: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[1]

  • Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the solution while stirring at room temperature.[1]

  • Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[1]

  • Isolation: Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[1]

References

How to avoid racemization in Fmoc-SPPS with piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Fmoc-based peptide synthesis. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) focused on preventing racemization, particularly during the critical Fmoc-deprotection step using piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-SPPS?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] In peptide synthesis, this results in the incorporation of undesired D-amino acid diastereomers into the peptide chain.[1] This alteration can profoundly impact the peptide's three-dimensional structure, biological activity, and immunogenicity.[1]

Q2: How does the standard piperidine deprotection step cause racemization?

A2: The standard 20% piperidine in DMF solution used for Fmoc-deprotection is a basic environment.[2] This basicity can facilitate the abstraction (removal) of the proton from the α-carbon of the resin-bound amino acid. This process, known as epimerization, leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of both L- and D-isomers, thus causing racemization. The mechanism is particularly problematic for amino acids with electron-withdrawing groups or those prone to forming stable intermediates.

Q3: Which amino acids are most susceptible to racemization during Fmoc-SPPS?

A3: While any chiral amino acid can theoretically racemize, some are exceptionally prone to this side reaction.

  • Cysteine (Cys): C-terminal cysteine is highly susceptible to base-mediated racemization during repeated Fmoc-deprotection cycles.[2][3] The presence of the sulfur atom in the side chain can stabilize the planar intermediate.

  • Histidine (His): The imidazole ring in the histidine side chain can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to significant racemization.[4][5][6]

  • Phenylglycine (Phg): This non-proteinogenic amino acid is also known to be highly susceptible to racemization during the coupling step.[7]

  • Aspartic Acid (Asp): Racemization of aspartic acid can occur following the formation of an aspartimide intermediate, which is also promoted by basic deprotection conditions.[8][9]

Q4: What are common piperidine derivatives or alternatives, and how do they help reduce racemization?

A4: Several alternatives to the standard 20% piperidine in DMF have been developed to mitigate racemization and other side reactions.

  • Piperazine: This base is less nucleophilic and has a lower pKa (9.8) compared to piperidine (11.1).[9] Using piperazine, often in combination with additives, can significantly reduce aspartimide formation and subsequent racemization of aspartic acid.[8][9]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that allows for very rapid Fmoc removal, minimizing the peptide's exposure time to basic conditions.[2][10] It is often used in a cocktail with a nucleophile like piperazine to scavenge the dibenzofulvene (DBF) byproduct.[2][10]

  • 4-Methylpiperidine (4-MP): 4-MP shows comparable efficiency to piperidine for Fmoc removal and can be used as a direct replacement.[11][12]

  • 3-(Diethylamino)propylamine (DEAPA): This base has been shown to minimize the formation of diastereoisomers and aspartimide-containing side products.[13][14]

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): DBN is another strong, non-nucleophilic base that has demonstrated high efficiency in Fmoc removal while minimizing racemization.[15]

Troubleshooting Guide

Issue 1: My peptide analysis (HPLC/MS) shows a diastereomeric impurity, suggesting racemization has occurred. How can I confirm and resolve this?

Possible Cause: The primary cause of racemization during Fmoc-SPPS is often the repeated exposure of the peptide chain, especially sensitive C-terminal residues, to the basic conditions of the piperidine deprotection solution.[2]

Solutions:

  • Identify the Racemized Residue: If possible, use analytical techniques such as chiral gas chromatography after hydrolysis or synthesize peptide fragments to pinpoint which amino acid is racemizing. Cysteine and Histidine are common culprits.[3][4]

  • Modify the Deprotection Cocktail: Switch from the standard 20% piperidine in DMF to a milder or faster-acting base cocktail. The choice depends on the specific amino acid that is racemizing. See the table below for recommendations.

  • Incorporate Additives: Adding 1-hydroxybenzotriazole (HOBt) or OxymaPure to the deprotection solution can buffer the basicity and has been shown to reduce aspartimide formation and subsequent racemization.[4][8]

  • Reduce Temperature: For extremely sensitive sequences, performing the deprotection step at a reduced temperature can slow the rate of racemization. However, this may also slow down the deprotection reaction, requiring optimization of the reaction time.

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes the performance of various deprotection solutions in minimizing racemization for sensitive amino acids.

Amino AcidDeprotection Reagent/CocktailSolvent% Racemization (D-Isomer)Reference Notes
Aspartic Acid 20% Piperidine in DMFDMFHigh (level varies)Piperidine can open the aspartimide ring, leading to piperidide byproducts and racemization.[9]
Aspartic Acid 5% Piperazine in DMF w/ 0.1M HOBtDMFSignificantly LessPiperazine reduces aspartimide formation. HOBt further suppresses the side reaction.[8][9]
Cysteine 2% DBU in DMFDMFLower than PiperidineDBU provides faster deprotection, reducing exposure time to basic conditions.[16]
Cysteine 20% Piperidine in DMFDMF~3.3% (for Cys(Trt))Standard conditions often lead to significant racemization.[17]
Cysteine DIPCDI/OxymaPure CouplingDMF~0.74% (for Cys(Thp))While a coupling condition, it highlights that racemization also occurs during activation. Using acid/neutral coupling conditions is critical.[17]
Histidine HCTU/6-Cl-HOBt/DIPEA activationDMF7.8% (5 min pre-activation)Demonstrates racemization during the coupling step for Fmoc-His(Trt)-OH.[18]
Histidine DEPBT activationDMFLowDEPBT is a superior coupling reagent for minimizing racemization of Fmoc-His(Trt)-OH.[6][19]

Note: Racemization levels are highly sequence-dependent and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (High-Risk for Racemization)
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solution Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.

  • First Deprotection: Drain the solvent from the resin. Add the 20% piperidine solution and agitate for 10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for another 10 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[20]

Protocol 2: Modified DBU/Piperazine Deprotection for Racemization-Prone Residues

This protocol is recommended for sequences containing C-terminal Cys, His, or Asp-Gly motifs.[10]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solution Preparation: Prepare a deprotection cocktail consisting of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. For Asp-containing peptides, adding 1% formic acid to this solution can further suppress aspartimide formation.[10][21]

  • Deprotection: Drain the solvent from the resin. Add the DBU/piperazine solution and agitate. The deprotection is very rapid, often complete in 2 x 2 minutes. Monitor completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7 times) to remove all traces of the strong base before the next coupling step.[20]

Visualizations

Mechanism of Base-Induced Racemization

The following diagram illustrates the chemical pathway leading to racemization during the Fmoc-deprotection step.

racemization_mechanism cluster_main cluster_reprotonation start_node L-Amino Acid (Resin-Bound) process_node_1 + Piperidine (Base) start_node->process_node_1 intermediate_node Planar Enolate Intermediate (Achiral) process_node_2 + H⁺ intermediate_node->process_node_2 Reprotonation (from either face) end_l_node L-Amino Acid end_d_node D-Amino Acid (Racemized) process_node process_node process_node_1->intermediate_node α-proton abstraction process_node_2->end_l_node 50% process_node_2->end_d_node 50%

Caption: Mechanism of piperidine-induced racemization via an achiral enolate intermediate.

Troubleshooting Workflow for Suspected Racemization

This decision tree provides a logical workflow for diagnosing and mitigating racemization issues during your synthesis.

troubleshooting_workflow start Racemization Suspected (Diastereomer detected) q1 Is the affected residue known to be sensitive? (e.g., Cys, His, Phg) start->q1 a1_yes Use Modified Deprotection Protocol (e.g., DBU/Piperazine) q1->a1_yes  Yes a1_no Review Coupling Conditions q1->a1_no  No end_node Re-synthesize and Analyze a1_yes->end_node q2 Using Onium Salt Activator? (HBTU, HATU, etc.) a1_no->q2 a2_yes Avoid Pre-activation. Use weaker base (e.g., Collidine). Lower temperature. q2->a2_yes  Yes a2_no Consider alternative activator (e.g., DIC/Oxyma) q2->a2_no  No a2_yes->end_node a2_no->end_node

Caption: Decision tree for troubleshooting racemization in Fmoc-SPPS.

References

Troubleshooting low yield in Suzuki coupling with piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a piperidine-boronic acid (or ester) has a very low yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or provides low yields, begin by systematically assessing the most critical parameters:

  • Reagent Integrity: Verify the purity and stability of your starting materials. Piperidine-boronic acids can be susceptible to decomposition.[1] Ensure your aryl halide is pure and the palladium catalyst and phosphine ligands have not degraded or oxidized.[1]

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[2] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[1][3]

  • Base and Solvent Quality: Use high-purity, anhydrous (if required by the protocol) bases and solvents. The choice of base and solvent system is critical and can significantly impact the reaction outcome.[4][5]

Q2: I suspect my piperidine-boronic acid is decomposing. What causes this and how can I prevent it?

A2: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] This is a common side reaction, particularly with heterocyclic boronic acids under basic conditions.[2][6]

Strategies to minimize protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative. Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[7][8] Other highly stable alternatives include MIDA boronates or potassium trifluoroborate salts.[1][6] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of decomposition.[1]

  • Protecting Group Strategy: A simple and effective method is to form a diethanolamine adduct of the boronic acid, which creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[9]

Q3: Which palladium catalyst and ligand combination is best for coupling with piperidine substrates?

A3: There is no single "best" combination, as the optimal choice depends on the specific piperidine derivative and the aryl halide. However, some general guidelines apply:

  • For Sterically Hindered Substrates: Piperidines can be sterically bulky. Couplings involving hindered partners often require bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][10]

  • For Challenging Aryl Halides: Aryl chlorides are less reactive than bromides or iodides and typically require more active catalyst systems.[1][11] Pre-formed palladium(II) precatalysts are often more stable and provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[6][12]

Q4: How do I choose the right base and solvent for my reaction?

A4: The base and solvent play a crucial role in the reaction's success by influencing catalyst activity, substrate solubility, and side reactions.

  • Base Selection: The base is required to activate the boronic acid for the transmetalation step.[13] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common. The optimal choice is substrate-dependent and often requires screening (see Table 1).

  • Solvent Selection: A solvent system that can dissolve both the organic substrates and the inorganic base is often ideal. Mixtures of ethers (like 1,4-dioxane or THF) with water are very common.[14][15] However, for substrates sensitive to protodeboronation, anhydrous solvents like toluene or DMF may be preferred.[1][16]

Troubleshooting Guide

This section provides a more detailed approach to diagnosing and solving specific problems.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion of starting material 1. Inactive Catalyst• Use a fresh source of palladium catalyst and ligand. Consider using a more stable and active precatalyst.[6][12] • Ensure the reaction is rigorously degassed to prevent catalyst oxidation.[3]
2. Inefficient Oxidative Addition• If using an aryl chloride or an electron-rich aryl halide, switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) to promote this step.[2][17] • Increase the reaction temperature.
3. Incorrect Base/Solvent Combination• Screen different bases and solvents. A common starting point is K₂CO₃ in a dioxane/water mixture.[14][18] (See Tables 1 & 2 for guidance).
Good conversion, but low yield of desired product 1. Protodeboronation of Piperidine-Boronic Acid• Use a milder base (e.g., K₃PO₄, KF).[1][2] • Switch to a more stable boron reagent like a pinacol ester or a trifluoroborate salt.[1][7] • Use anhydrous conditions if possible.[1]
2. Homocoupling of Boronic Acid• This is often caused by the presence of oxygen. Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.[2]
3. Product Degradation• The product may be unstable under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion.[14]
Reaction is sluggish or stalls 1. Steric Hindrance• Use a catalyst system known to be effective for hindered substrates, such as one with a Buchwald-type ligand.[2] • Higher temperatures and longer reaction times may be necessary.
2. Poor Solubility of Reagents• Change the solvent system to improve solubility. For highly insoluble substrates, higher boiling point solvents like DMF or toluene may be required.[16] • The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help.[3]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Reaction conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd-catalyst (0.35 mol%), Solvent (5 mL), 30 min.

EntryBase (2 mmol)Solvent SystemYield (%)Reference
1NaOHMeOH:H₂O (3:2)98.5[4]
2K₃PO₄·3H₂OMeOH:H₂O (3:2)91.2[4]
3K₂CO₃EtOH/Water (3:1)99.0[19]
4Na₂CO₃EtOH/Water (3:1)98.0[19]
5KOHMeOH:H₂O (3:2)85.7[4]
6NaOAcEtOH/Water (3:1)Low[19]

Note: Yields are highly substrate-dependent and this table should be used as a general guide for screening.

Table 2: Influence of Solvent System on Suzuki Coupling Yield

Reaction conditions: Bromobenzene (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd-catalyst, Base, 30 min.

EntrySolvent (5 mL)BaseYield (%)Reference
1MeOH:H₂O (3:2)NaOH96.3[4]
2MethanolK₃PO₄·3H₂O78.9[4]
3EthanolK₃PO₄·3H₂O73.4[4]
4DMF/H₂O (1:1)K₂CO₃High[18]
5TolueneKOtBuModerate[18]
6DioxaneK₃PO₄·3H₂O0[4]

Note: The choice of solvent can dramatically affect the outcome, with mixed aqueous systems often providing high yields.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the piperidine-boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this evacuate/backfill cycle three times to ensure an oxygen-free environment.[1][3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[1] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of a Stable Diethanolamine-Boronate Adduct

This protocol is adapted from a procedure to stabilize boronic acids.[9]

  • Dissolution: In a vial with a stir bar, dissolve the piperidine-boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (Protocol 1), typically in protic solvents.[9]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Piperidine Suzuki Coupling check_reagents 1. Check Reagent Quality - Boronic acid stability? - Catalyst/ligand active? - Solvents/base pure? start->check_reagents check_atmosphere 2. Verify Inert Atmosphere - Proper degassing? - Positive pressure? check_reagents->check_atmosphere Reagents OK reagent_issue Problem Identified: Reagent or Setup Issue check_reagents->reagent_issue Issue Found check_atmosphere->reagent_issue Issue Found optimize_conditions 3. Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK resynthesize Action: - Use fresh reagents - Stabilize boronic acid (e.g., pinacol ester) - Improve degassing technique reagent_issue->resynthesize screen_base Screen Bases (e.g., K3PO4, Cs2CO3, KF) optimize_conditions->screen_base screen_ligand Screen Ligands (e.g., XPhos, SPhos for hindered cases) optimize_conditions->screen_ligand screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) optimize_conditions->screen_solvent adjust_temp Adjust Temperature/ Concentration optimize_conditions->adjust_temp success Yield Improved screen_base->success screen_ligand->success screen_solvent->success adjust_temp->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex R1-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal_complex R1-Pd(II)L_n-R2 pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination r1x Aryl/Vinyl Halide (R1-X) r1x->pd0 r2b Organoboron Reagent (R2-B(OR)2) r2b->pd_complex base Base (e.g., K2CO3) base->r2b product Product (R1-R2) product->transmetal_complex center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 1-Benzyl-4-(N-Boc-amino)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzyl-4-(N-Boc-amino)piperidine and its derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often depend on the synthetic route but typically include unreacted starting materials such as N-benzyl-4-piperidone, byproducts from side reactions like over-alkylation, and residual solvents from the reaction or work-up.[1][2] It is also possible to have some de-Boc-protected product, 1-benzylpiperidin-4-amine, if acidic conditions were present during synthesis or work-up.[3]

Q2: What is the recommended stationary phase and mobile phase system for purifying this class of compounds?

A2: For moderately polar compounds like this compound, standard silica gel (230-400 mesh for flash chromatography) is the most common stationary phase.[4] A typical mobile phase system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc).[4][5] An alternative system is dichloromethane (DCM) and methanol (MeOH).[4][6] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.

Q3: Is the N-Boc protecting group stable during silica gel column chromatography?

A3: The N-Boc group is sensitive to acidic conditions.[7][8] Standard silica gel is slightly acidic and can potentially cause partial or complete removal of the Boc group, especially with prolonged exposure.[9][10] This risk increases if chlorinated solvents like DCM are used, as they can contain traces of HCl. To mitigate this, it is advisable to run the column efficiently without delays, or to use a mobile phase containing a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to neutralize the silica surface.[11]

Q4: Why is my purified product showing two spots on TLC or two peaks in HPLC analysis?

A4: For Boc-protected amines, the appearance of two spots or peaks can sometimes be attributed to the presence of rotamers (conformational isomers) around the N-Boc carbamate bond, which can interconvert slowly on the chromatographic timescale. However, it is more often indicative of an impurity, such as the starting material or the de-protected amine.[3] If the free base form of a piperidine derivative is analyzed, it might interact differently with the stationary phase, potentially causing peak splitting or tailing.[12]

Troubleshooting Guide

Problem: Poor or No Separation of Spots
Question Possible Cause Solution
Why can't I separate my product from an impurity? Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute together quickly (high Rf), or not polar enough, resulting in all compounds staying at the baseline (low Rf).Optimize the Mobile Phase: Use TLC to test various solvent ratios. Aim for an Rf value of ~0.2-0.3 for the target compound to ensure good separation on the column.[1] Start with a less polar system (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.
Column Overload: Too much crude material was loaded onto the column for its size, exceeding its separation capacity.[13][14]Reduce Sample Load: As a general rule, use a silica gel mass of at least 50-100 times the mass of the crude sample. If overloading is suspected, reduce the amount of material loaded.
Improper Column Packing: The presence of air bubbles or cracks in the silica bed creates channels, leading to uneven solvent flow and bypassing the stationary phase, which ruins separation.[1][13]Repack the Column: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column while packing to dislodge air bubbles and settle the silica evenly.[4] Never let the solvent level drop below the top of the silica bed.
Problem: Product Tailing or Streaking
Question Possible Cause Solution
Why is my product spot/peak tailing severely? Secondary Interactions with Silica: The basic nitrogen atom on the piperidine ring can interact strongly with acidic silanol groups on the surface of the silica gel.[11][15][16] This causes some molecules to be retained longer than others, resulting in a "tail". This is a very common issue for amines.[15]Add a Basic Modifier: Add a small amount of a base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1% by volume), to your mobile phase.[11] This base will compete for the acidic silanol sites, minimizing their interaction with your product and resulting in sharper, more symmetrical peaks.
Column Overload: Loading too much sample can also lead to peak distortion and tailing.[13][14]Decrease Sample Concentration: Dilute the sample before loading or reduce the total amount applied to the column.
Problem: Product Recovery and Elution
Question Possible Cause Solution
My product is not eluting from the column. Mobile Phase is Not Polar Enough: The selected eluent system does not have sufficient polarity to move your compound through the silica gel.[17]Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[1] For example, move from 10% EtOAc in Hexanes to 20%, 30%, and so on, until the product begins to elute.
Compound Degradation/Decomposition: The compound may be unstable on silica gel and has decomposed. The N-Boc group could have been cleaved, and the resulting free amine may bind very strongly to the silica.[9][10]Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base or use a less acidic stationary phase like alumina. Alternatively, run the column quickly and add a basic modifier (TEA) to the eluent to prevent degradation.[11]
My yield is very low after purification. Product Spread Across Many Fractions: Poor separation or significant tailing can cause the product to elute over a large volume, leading to many fractions with low concentrations, some of which may be discarded if they appear impure.Optimize Separation and Tailing: Address the issues of poor separation and tailing as described above. Better separation leads to the product being concentrated in fewer fractions, improving recovery.
Incomplete Elution: Some of the product may have remained on the column.Flush the Column: After collecting your main product, flush the column with a very polar solvent system (e.g., 10% MeOH in DCM) to wash out any remaining material. Analyze these fractions by TLC to see if a significant amount of product was strongly retained.

Data Presentation

Typical Column Chromatography Parameters

The optimal conditions depend on the specific derivative and impurity profile. The following table provides general starting points for method development.

ParameterRecommended Condition/MaterialRationale/Comments
Stationary Phase Silica Gel (e.g., 230-400 mesh)Standard adsorbent for compounds with intermediate polarity.[4]
Mobile Phase System 1. Hexanes / Ethyl Acetate (EtOAc) 2. Dichloromethane (DCM) / Methanol (MeOH)Good for separating compounds of intermediate polarity.[4] The ratio should be determined by TLC to achieve an Rf of 0.2-0.3 for the product.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Recommended to add to the mobile phase to prevent peak tailing by neutralizing acidic silanol sites on the silica gel.[11]
Expected Rf Value ~0.2 - 0.3Provides a good balance between retention and elution time, allowing for effective separation from impurities.
Expected Purity >98%Achievable with careful optimization of the mobile phase and proper fraction collection.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)

  • Glass chromatography column with stopcock

  • TLC plates, chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a bulk solution of the chosen mobile phase (e.g., 80:20 Hexanes:EtOAc + 0.5% TEA). Ensure the components are thoroughly mixed.

3. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Gently tap the side of the column continuously to ensure even packing and remove any trapped air bubbles.[4]

  • Add a thin layer of sand on top of the settled silica bed to prevent disruption during solvent addition.

  • Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it. Do not allow the solvent level to drop below the sand layer.[4]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Using a pipette, carefully add the solution to the top of the silica bed.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

5. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin eluting with the chosen solvent system. If impurities are close to the product spot on TLC, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for better separation.[1]

6. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume in test tubes or flasks.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1] Spot several fractions per TLC plate alongside a reference spot of the crude material.

7. Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Work-up TLC_Analysis 1. TLC Analysis (Determine Solvent System) Select_Solvent 2. Select Column Size & Prepare Mobile Phase TLC_Analysis->Select_Solvent Pack_Column 3. Pack Column (Slurry Method) Select_Solvent->Pack_Column Load_Sample 4. Load Sample (Dry or Wet Loading) Pack_Column->Load_Sample Elute 5. Elute with Mobile Phase Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze_Fractions 7. Analyze Fractions by TLC Collect->Analyze_Fractions Combine 8. Combine Pure Fractions Analyze_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

G Start Problem Observed During Column Chromatography PoorSep Poor Separation? Start->PoorSep Tailing Peak/Spot Tailing? PoorSep->Tailing No Solvent_Check Check TLC: Is Rf ~0.2-0.3? PoorSep->Solvent_Check Yes NoElution Product Not Eluting? Tailing->NoElution No Add_Base Action: Add 0.1-1% TEA to Mobile Phase Tailing->Add_Base Yes Increase_Polarity Action: Increase Polarity of Mobile Phase (Gradient) NoElution->Increase_Polarity Yes Optimize_Solvent Action: Optimize Mobile Phase Polarity Solvent_Check->Optimize_Solvent No Overload_Check Check Sample Load: Is it > 1-2% of Silica Mass? Solvent_Check->Overload_Check Yes Reduce_Load Action: Reduce Sample Load Overload_Check->Reduce_Load Yes Repack Action: Check for Channels & Repack Column if Needed Overload_Check->Repack No Add_Base->Overload_Check Also consider overloading Check_Degradation Consider Degradation: Flush with MeOH/DCM Increase_Polarity->Check_Degradation

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

Technical Support Center: Monitoring 1-Benzyl-4-(N-Boc-amino)piperidine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 1-Benzyl-4-(N-Boc-amino)piperidine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for the starting material and the deprotected product in LC-MS analysis?

When using Electrospray Ionization (ESI) in positive mode, you should look for the protonated molecules [M+H]⁺.

  • This compound: The molecular weight is 290.42 g/mol , so the expected [M+H]⁺ ion is at m/z 291.2.

  • 1-Benzyl-4-aminopiperidine (Boc-deprotected product): The molecular weight is 190.28 g/mol , so the expected [M+H]⁺ ion is at m/z 191.2.

Q2: Why am I seeing a significant peak at m/z [M-55]⁺ or [M-99]⁺ for my Boc-protected compound?

The tert-butyloxycarbonyl (Boc) protecting group is notoriously unstable in the mass spectrometer. It frequently undergoes in-source fragmentation, leading to characteristic neutral losses or fragment ions.

  • Loss of isobutylene (56 Da): A peak at [M+H-56]⁺ is very common and results from a McLafferty-like rearrangement.[1]

  • Loss of the entire Boc group (100 Da): A peak at [M+H-100]⁺ corresponds to the fully deprotected amine.

  • Tert-butyl cation (m/z 57): The C₄H₉⁺ ion is a characteristic fragment of the Boc group.[2]

This fragmentation can occur even with soft ionization techniques like ESI.[3]

Q3: Can the mobile phase composition affect the stability of my Boc-protected analyte?

Yes. Using strong acids like Trifluoroacetic Acid (TFA) in the mobile phase, even at low concentrations (e.g., 0.05%), can cause the Boc group to cleave either in the LC system or during ionization.[3][4] It is highly recommended to use a milder acid, such as formic acid (0.1%), to maintain peak shape without causing premature deprotection.[3]

Q4: What is a suitable column for separating this compound and related impurities?

A standard reverse-phase C18 column is a good starting point and is widely used for the analysis of piperidine derivatives.[5][6][7] These columns provide good retention and separation for compounds of this polarity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Premature Boc Deprotection Acidic Mobile Phase: Use of Trifluoroacetic Acid (TFA).[4]Replace TFA with 0.1% formic acid in the mobile phase.[3]
High Temperature During Sample Prep: Evaporation at elevated temperatures (>40-50°C) with residual acid can cleave the Boc group.[4]Evaporate solvents under reduced pressure at a lower temperature. If TFA was used in purification, consider a desalting step or freeze-drying.[4]
High In-Source Fragmentation High Fragmentor/Cone Voltage: The energy in the ion source is too high, causing the molecule to fragment before reaching the mass analyzer.Gradually reduce the fragmentor or cone voltage to find a balance between signal intensity and fragmentation. Using softer ionization settings can help preserve the parent ion.[3]
No/Low Signal for Analyte Poor Ionization: The analyte may not be ionizing efficiently in the chosen mode.This compound contains basic nitrogen atoms and should ionize well in ESI positive mode.[5] Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.
Unexpected Peaks in Chromatogram Reaction Impurities: Starting materials (e.g., N-benzyl-4-piperidone), reagents, or side-products.Confirm the identity of peaks by checking their mass-to-charge ratio (m/z). Compare with the expected masses of known starting materials and potential byproducts.
Sample Degradation: The sample may have degraded after collection or during storage.Analyze samples as quickly as possible after preparation. Ensure proper storage conditions (e.g., cool and dark).
Poor Peak Shape (Tailing) Secondary Interactions: Basic amine groups can interact with residual silanols on the silica-based column, causing peak tailing.Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of acid (0.1% formic acid) to the mobile phase will protonate the amine, reducing these interactions.[8]

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak Detected in LC-MS Chromatogram check_mass Step 1: Determine m/z of the Unknown Peak start->check_mass compare_sm Does m/z match Starting Material [M+H]⁺? check_mass->compare_sm compare_deprotected Does m/z match Deprotected Product [M+H]⁺? compare_sm->compare_deprotected No sm_identified Peak Identified: Unreacted Starting Material compare_sm->sm_identified Yes compare_fragments Does m/z match known fragments of the analyte? (e.g., [M+H-56]⁺, [M+H-100]⁺) compare_deprotected->compare_fragments No deprotected_identified Peak Identified: Deprotected Product compare_deprotected->deprotected_identified Yes investigate_side_reactions Investigate Potential Side-Products or Reagent-Related Impurities compare_fragments->investigate_side_reactions No fragment_identified Peak Identified: In-Source Fragment compare_fragments->fragment_identified Yes unknown_impurity Peak is an Unknown Impurity investigate_side_reactions->unknown_impurity

Caption: A logical workflow for identifying unknown peaks in an LC-MS chromatogram.

Experimental Protocols

General LC-MS Method for Reaction Monitoring

This method provides a starting point for monitoring the consumption of this compound and the formation of its products. Optimization may be required based on the specific reaction mixture and available instrumentation.

Parameter Condition
LC System Standard HPLC or UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5-7 minutes
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 5 µL
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode ESI Positive
Scan Range m/z 150 - 500
Capillary Voltage 3.0 - 3.5 kV
Cone/Fragmentor Voltage 20 - 40 V (Optimize to minimize in-source fragmentation)
Source Temperature 120 - 150°C
Desolvation Temp 300 - 350°C
Sample Preparation Protocol
  • Quench Reaction: Quench a small aliquot (e.g., 5-10 µL) of the reaction mixture in a suitable solvent like methanol or acetonitrile (e.g., 1 mL).

  • Dilute: Perform a serial dilution of the quenched sample with a 50:50 mixture of methanol and water to bring the concentration within the linear range of the instrument.[7]

  • Filter/Centrifuge: To remove particulates, centrifuge the diluted sample at >10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before injection.[7]

Data Summary: Key m/z Values

The table below summarizes the key mass-to-charge ratios to monitor for common compounds in reactions involving this compound.

Compound Molecular Formula MW ( g/mol ) Expected [M+H]⁺ (m/z) Common Fragments (m/z)
This compoundC₁₇H₂₆N₂O₂290.40291.2235.2 ([M+H-56]⁺), 191.2 ([M+H-100]⁺), 57.1 (t-butyl)
1-Benzyl-4-aminopiperidineC₁₂H₁₈N₂190.28191.2-
N-Benzyl-4-piperidone (Typical Starting Material)C₁₂H₁₅NO189.25190.2-

General Reaction Monitoring Workflow

G cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_decision Decision Making reaction Reaction in Progress (e.g., Boc Deprotection) quench 1. Quench Aliquot reaction->quench dilute 2. Dilute Sample quench->dilute filter 3. Filter/Centrifuge dilute->filter inject 4. Inject into LC-MS filter->inject acquire 5. Acquire Data (Monitor Key m/z) inject->acquire process 6. Process Data (Integrate Peaks) acquire->process interpret 7. Interpret Results (Assess Conversion) process->interpret decision Is Reaction Complete? interpret->decision stop Stop Reaction & Work-Up decision->stop Yes continue_rxn Continue Monitoring decision->continue_rxn No continue_rxn->reaction

Caption: A standard workflow for monitoring a chemical reaction using LC-MS analysis.

References

Technical Support Center: Improving the Solubility of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of piperidine-based compounds.

Troubleshooting Guide

Issue: My piperidine-containing compound shows poor solubility in aqueous buffers for my biological assay.

This is a common challenge attributable to the often lipophilic nature of substituted piperidine rings. Follow this workflow to systematically address this issue:

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Advanced Formulation cluster_3 Tier 3: Chemical Modification start Poor Aqueous Solubility check_pka Review pKa and LogP start->check_pka ph_adjust pH Adjustment (Acidic Buffer) check_pka->ph_adjust co_solvent Use of Co-solvents (e.g., DMSO, Ethanol) check_pka->co_solvent salt Salt Formation ph_adjust->salt If insufficient end Solubility Enhanced ph_adjust->end Successful complexation Complexation (Cyclodextrins) co_solvent->complexation If precipitation occurs solid_disp Solid Dispersion co_solvent->solid_disp For solid formulations co_solvent->end Successful prodrug Prodrug Synthesis salt->prodrug If further enhancement needed salt->end Successful complexation->prodrug complexation->end Successful solid_disp->prodrug solid_disp->end Successful prodrug->end

Caption: Troubleshooting workflow for poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do many piperidine-containing compounds have low water solubility?

A1: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when substituted with lipophilic groups. The solubility is highly dependent on the nature and substitution pattern of the piperidine ring.

Q2: How does pH affect the solubility of my basic piperidine compound?

A2: The nitrogen atom in the piperidine ring is basic. In acidic media (pH below the pKa of the piperidine nitrogen), the nitrogen becomes protonated, forming a more water-soluble salt.[1] Therefore, adjusting the pH to the acidic range can significantly enhance solubility.

Q3: I'm using DMSO to dissolve my compound, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This is a common issue for poorly soluble compounds. Here are some strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]

  • Use a Stepwise Dilution: Instead of a direct dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent or a solubilizing agent.[1]

  • Employ Surfactants: A small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final buffer can help maintain the compound's solubility.

Q4: When should I consider more advanced techniques like salt formation or prodrug synthesis?

A4: If simple pH adjustments and the use of co-solvents do not provide the required solubility for your in vitro or in vivo studies, or if you need a solid form with improved dissolution properties, more advanced techniques are the next logical step. Salt formation is a robust method for ionizable compounds, while prodrug strategies can be employed for a more significant and tailored improvement in physicochemical properties.[1]

Data Presentation

Table 1: Solubility of Piperidine-Based Drugs in Various Solvents
CompoundSolventSolubility (mg/mL)Temperature (°C)
Minoxidil Water2.225
Ethanol2925
Propylene Glycol7525
Raloxifene HCl Water~0.01825
Ethanol~0.0425
DMSO15Ambient
Haloperidol WaterInsolubleAmbient
0.1 M HCl3Ambient
Ethanol5Ambient
DMSO14Ambient
Fentanyl Citrate Water2525
MethanolSolubleAmbient
AlcoholSparingly SolubleAmbient
Risperidone Water~0.00537
Ethanol~0.3Ambient
Propylene Glycol--
DMSO2Ambient

Data compiled from multiple sources.[2][3][4][5][6]

Table 2: Solubility Enhancement via Prodrug Strategy
Parent DrugProdrug MoietyFold Increase in Aqueous SolubilityReference
Carbamazepine Piperidine (as N-Mannich base)>10,000
Dual Gyrase/Topo IV Inhibitor Phosphate Ester>30,000
Palmarumycin CP1 Glycyl Ester>7
Bicyclic Nucleoside Analogue Dipeptide4,000

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid piperidine-based compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor.

Protocol 2: Salt Screening for a Basic Piperidine Compound
  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids with a range of pKa values (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, tartaric, citric).

  • Solvent Selection: Select a small number of solvents with varying polarities in which the free base has moderate to low solubility (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Salt Formation (Slurry Method):

    • Dispense a known amount of the piperidine-based free base into multiple vials.

    • Add a stoichiometric amount (e.g., 1:1 molar ratio) of each selected acid to the respective vials.

    • Add a small amount of each selected solvent to create a slurry.

    • Agitate the slurries at ambient temperature or with temperature cycling for 24-72 hours.

  • Isolation: Isolate the resulting solids by filtration or centrifugation and allow them to air dry.

  • Characterization: Analyze the isolated solids using techniques such as Powder X-ray Diffraction (PXRD) to identify new crystalline forms, indicating salt formation. Further characterization can be done using DSC, TGA, and spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the promising salt forms using Protocol 1.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Solubilization: Dissolve both the piperidine-based compound and a hydrophilic carrier (e.g., PVP, PEG, HPMC) in a common volatile organic solvent or solvent mixture.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for amorphicity (using PXRD and DSC) and dissolution enhancement.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Paste Formation: Add a small amount of a hydro-alcoholic solution to a weighed amount of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar to form a homogeneous paste.

  • Incorporation of Drug: Slowly add the piperidine-based compound to the paste while triturating for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Characterization: Characterize the formation of the inclusion complex using techniques like DSC, FTIR, and PXRD, and evaluate the enhancement in aqueous solubility.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Piperidine-Based Drugs

G cluster_Donepezil Donepezil cluster_Risperidone Risperidone cluster_Fentanyl Fentanyl Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits NFkB NF-κB Signaling Donepezil->NFkB Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Inflammation Inflammation NFkB->Inflammation Promotes Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonizes S5HT2AR Serotonin 5-HT2A Receptor Risperidone->S5HT2AR Antagonizes Mesolimbic Mesolimbic Pathway D2R->Mesolimbic S5HT2AR->Mesolimbic Antipsychotic Antipsychotic Effect Mesolimbic->Antipsychotic Fentanyl Fentanyl muOR μ-Opioid Receptor Fentanyl->muOR Agonist Gprotein G-protein Signaling muOR->Gprotein Activates betaArrestin β-arrestin Signaling muOR->betaArrestin Activates Analgesia Analgesia Gprotein->Analgesia SideEffects Side Effects (Respiratory Depression) betaArrestin->SideEffects

Caption: Signaling pathways for Donepezil, Risperidone, and Fentanyl.

Experimental Workflow: Prodrug Synthesis and Evaluation

G cluster_synthesis Prodrug Synthesis cluster_evaluation Evaluation parent_drug Parent Piperidine Drug (with -OH, -NH2, or -COOH) promoety Promoety Selection (e.g., Phosphate, Amino Acid) parent_drug->promoety reaction Chemical Synthesis (e.g., Esterification, Amidation) promoety->reaction purification Purification and Characterization (HPLC, NMR, MS) reaction->purification solubility_test Aqueous Solubility Testing (Shake-Flask Method) purification->solubility_test stability_test Chemical/Enzymatic Stability solubility_test->stability_test conversion_test In Vitro Conversion to Parent Drug stability_test->conversion_test compare Compare Solubility and Stability to Parent Drug conversion_test->compare

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on managing incomplete coupling.

Troubleshooting Guide: Managing Incomplete Coupling

A positive colorimetric test (e.g., Kaiser or TNBS test) after a coupling step is a common issue that indicates the presence of unreacted free amines. This guide provides a systematic approach to diagnose and resolve incomplete coupling.

Problem: Positive Kaiser/TNBS test after a coupling step.

Initial Step: Perform a second coupling (recoupling). This is often the simplest and quickest solution.[1]

  • Procedure: Repeat the coupling step with a fresh solution of the activated amino acid.[1]

  • Rationale: For many standard couplings, simply extending the reaction time or re-introducing fresh reagents is sufficient to drive the reaction to completion.

If Recoupling Fails (Test is still positive):

This suggests a more persistent issue, such as steric hindrance or peptide aggregation.[1][2] Consider the following strategies:

  • Optimize Coupling Chemistry:

    • Switch Coupling Reagent: Upgrade to a more powerful coupling reagent.[2] Carbodiimide-based reagents (DCC, DIC) can sometimes be insufficient for difficult couplings. Uronium/aminium salt-based reagents like HBTU, HATU, or HCTU are generally more reactive and effective.[1][2]

    • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents relative to the free amine).[1]

    • Extend Reaction Time: Double the standard coupling reaction time.[1]

  • Modify Reaction Conditions:

    • Elevate Temperature: Increasing the reaction temperature to 30-50°C can significantly improve the reaction rate for sterically hindered residues.[1] However, this should be done with caution as it can increase the risk of side reactions like racemization.[1] Microwave-assisted SPPS is a modern technique that utilizes microwave energy to efficiently drive difficult couplings to completion.[1]

    • Change Solvent: If peptide aggregation is suspected, switch the solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[1][3] In some cases, a mixture of solvents like DCM/DMF can improve solvation of the peptide chain.[1]

  • Final Resort: Capping:

    • Purpose: If recoupling and optimized conditions fail, the unreacted amines should be permanently blocked through a process called "capping".[2] This prevents the formation of deletion sequences, which are peptides missing one or more amino acids, simplifying the purification of the target peptide.[2][4]

    • Procedure: Capping is typically done using acetic anhydride with a base like pyridine or diisopropylethylamine (DIPEA).[2][5]

    • Verification: After capping, perform another Kaiser test to ensure all free amines have been acetylated. The test should be negative (yellow/colorless).[2]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete coupling in SPPS?

Incomplete coupling can result from a variety of factors:

  • Steric Hindrance: Bulky amino acid residues, particularly β-branched amino acids like Valine, Isoleucine, and Threonine, can physically block the activated amino acid from reaching the N-terminus of the growing peptide chain.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (like β-sheets) on the resin.[2][6] This aggregation can make the reactive sites inaccessible to the incoming activated amino acids.[2] This is a common issue with hydrophobic sequences.[2]

  • Difficult Sequences: Certain peptide sequences are inherently challenging to synthesize due to their tendency to aggregate or the presence of sterically hindered amino acids.[2][7]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency.[2][8] Inadequate activation of the amino acid or instability of the activated species can lead to incomplete reactions.[2]

  • Resin Properties: The type of resin and its ability to swell can affect reaction kinetics.[2] Poor swelling can limit the access of reagents to the peptide chain.[2][9]

Q2: How can I detect incomplete coupling during my synthesis?

Monitoring the completion of each coupling reaction is crucial. The most common methods are qualitative colorimetric tests performed on a small sample of resin beads:

  • Kaiser Test (Ninhydrin Test): This is a very sensitive test for detecting free primary amines.[1][2][10] Ninhydrin reacts with primary amines to produce a characteristic deep blue or purple color.[2][11] A negative result (yellow or colorless) indicates a complete reaction.[1][11] It's important to note that the Kaiser test is not reliable for N-terminal proline and other secondary amines, which may give a false negative or a reddish-brown color.[2][10]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: The TNBS test is another sensitive method for detecting primary amines and is considered by some to be easier to perform than the Kaiser test.[2][12][13] It reacts with free amines to produce a colored product, with the beads turning orange-red.[13]

Q3: What should I do if my peptide sequence is known to be "difficult"?

For sequences known to be prone to aggregation or containing multiple sterically hindered residues, proactive measures can be taken:

  • Use of Modified Amino Acids: Incorporating pseudoproline dipeptides can help prevent aggregation during synthesis.[8]

  • Segmented Synthesis: For very long peptides, synthesizing shorter fragments separately and then ligating them together can be a successful strategy.[8]

  • Specialized Reagents and Solvents: From the outset, use more powerful coupling reagents like HATU and solvents known to disrupt aggregation like NMP or DMSO.[1][3]

  • Microwave-Assisted Synthesis: Employing microwave energy can accelerate the synthesis process and help overcome aggregation.[8]

Q4: Can I quantify the extent of incomplete coupling?

While the standard Kaiser test is qualitative, it can be adapted for quantitative analysis.[11][13] This involves creating a standard curve with a known concentration of a primary amine and using a spectrophotometer to measure the absorbance of the color produced from a known amount of resin.[11] However, for routine SPPS, qualitative monitoring is generally sufficient.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DCC/DIC CarbodiimideModerateInexpensive and widely used.Can cause racemization; DCC produces an insoluble urea byproduct.
HBTU/TBTU Aminium/UroniumHighHighly efficient, good for most couplings.More expensive than carbodiimides.
HATU Aminium/UroniumVery HighHighly efficient, especially for difficult and sterically hindered couplings; low racemization.[2]More expensive than HBTU.[2]
HCTU Aminium/UroniumVery HighSimilar to HATU in efficiency, often more cost-effective.Can be less stable than HATU.
PyBOP PhosphoniumHighGood for hindered couplings.Can be more expensive and produce phosphorus-containing byproducts.

Experimental Protocols

Protocol 1: Qualitative Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[2][10]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[2][10]

  • Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[2][10]

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the coupling step.[1]

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[1]

  • Place the washed beads into a small glass test tube.[1]

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.[1][10]

  • Heat the sample at 100-120°C for 5 minutes.[1][2][10]

  • Observe the color of the beads and the solution.[2]

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling or capping step is necessary.[1][11]

  • Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling).[1][11]

Protocol 2: Capping with Acetic Anhydride

This protocol is for the acetylation of unreacted primary amines to prevent the formation of deletion sequences.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF. A common ratio is 10:5:85 (v/v/v) of acetic anhydride:DIPEA:DMF.[14] Another common preparation is a 3:2 ratio of acetic anhydride to pyridine.[15]

Procedure:

  • After a failed coupling attempt and subsequent washing of the resin with DMF, add the capping solution to the resin.[2]

  • Agitate the mixture at room temperature for 30 minutes.[2][14]

  • Drain the capping solution and wash the resin thoroughly with DMF.[2]

  • Perform a Kaiser test to confirm the absence of free amines (the test should be negative).[2]

Visualizations

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform Second Coupling (Recouple) start->recouple retest Perform Kaiser Test recouple->retest optimize Optimize Conditions: - Stronger Coupling Reagent - Higher Temperature - Change Solvent retest->optimize Positive success Proceed to Next Cycle (Deprotection) retest->success Negative optimize->recouple cap Cap Unreacted Amines (e.g., Acetic Anhydride) optimize->cap final_test Perform Final Kaiser Test cap->final_test final_test->success Negative failure Synthesis Issue Persists (Re-evaluate Strategy) final_test->failure Positive G cluster_coupling Coupling Step cluster_outcome Potential Outcomes cluster_capping Capping Step peptide_resin Peptide-Resin-NH2 (Free Amine) coupling Coupling Reaction activated_aa Activated Amino Acid complete Complete Coupling (Desired Peptide) coupling->complete Successful incomplete Incomplete Coupling (Mixture of Peptides) coupling->incomplete Unsuccessful capped_peptide Capped Peptide (Unreactive) incomplete->capped_peptide Capping capping_reagent Acetic Anhydride

References

Technical Support Center: Preventing β-Elimination in Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the β-elimination side reaction during Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the β-elimination side reaction in the context of Fmoc deprotection?

A1: The standard mechanism for Fmoc deprotection itself proceeds via a β-elimination reaction. A basic reagent, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This initiates the elimination of the Fmoc group as dibenzofulvene (DBF), liberating the free N-terminal amine of the peptide chain. The DBF is then scavenged by the excess base.[1][2][3][4]

However, "β-elimination" as a side reaction refers to the base-catalyzed elimination of a protecting group or a leaving group from the side chain of certain amino acids. This results in the formation of a dehydroamino acid residue, most commonly dehydroalanine (from Cys or Ser) or dehydroaminobutyric acid (from Thr).[5][6] This reactive intermediate can then undergo further undesired reactions, such as addition of the deprotection base (e.g., piperidine), leading to peptide impurities that are difficult to remove.[6][7]

Q2: Which amino acids are most susceptible to the β-elimination side reaction?

A2: Amino acids with electron-withdrawing groups on their β-carbon are particularly prone to this side reaction. Susceptible residues include:

  • Cysteine (Cys): Especially when it is the C-terminal amino acid. The choice of side-chain protecting group is critical in mitigating this.[6][8][9]

  • Phosphorylated Serine (Ser(PO₃H₂)) and Threonine (Thr(PO₃H₂)): The strongly electron-withdrawing phosphate group makes these residues highly susceptible to β-elimination.[1][10]

  • Serine (Ser) and Threonine (Thr): While less susceptible than their phosphorylated counterparts, they can still undergo β-elimination, particularly with certain protecting groups or under harsh basic conditions.[5]

  • Aspartic Acid (Asp): Can lead to aspartimide formation, a related side reaction involving the side-chain carboxyl group.[7]

Q3: What are the primary factors that promote the β-elimination side reaction?

A3: Several factors can increase the incidence of β-elimination:

  • Base Strength and Concentration: Stronger bases and higher concentrations can accelerate the side reaction. While 20% piperidine in DMF is standard, it can be too harsh for sensitive sequences.[1]

  • Temperature: Higher temperatures, often used to accelerate coupling and deprotection steps (e.g., in microwave-assisted synthesis), significantly increase the rate of β-elimination.[1][10]

  • Deprotection Time: Longer exposure to basic conditions increases the likelihood of side reactions.

  • Amino Acid Side-Chain Protecting Group: The nature of the protecting group on the susceptible amino acid plays a crucial role. For instance, for C-terminal cysteine, a sterically bulky group like Trityl (Trt) is less prone to β-elimination than Acetamidomethyl (Acm).[8][9][11]

  • Peptide Sequence: The local sequence context can influence the susceptibility of an amino acid to β-elimination.

Q4: How can I detect if β-elimination has occurred in my synthesis?

A4: The byproducts of β-elimination can be detected using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Byproducts will typically appear as new peaks in the chromatogram with different retention times from the target peptide.[5]

  • Mass Spectrometry (MS): This is a definitive method to identify the mass of the impurities. For example, the formation of dehydroalanine results in a mass loss of the side-chain protecting group and H₂S (from Cys) or H₂O (from Ser). If piperidine has been added to the dehydroalanine intermediate, a mass increase of 85 Da (the mass of piperidine minus a proton) will be observed.[5][7]

Troubleshooting Guides

Issue 1: Detection of a +85 Da impurity in a Cys-containing peptide.

  • Probable Cause: You are likely observing the formation of 3-(1-piperidinyl)alanine. This occurs when the C-terminal cysteine undergoes β-elimination to form dehydroalanine, which is then attacked by piperidine from the deprotection solution.[6][7]

  • Solutions:

    • Change the C-terminal Cys Protecting Group: If using Fmoc-Cys(Acm)-OH, switch to Fmoc-Cys(Trt)-OH. The bulky trityl group provides steric hindrance that significantly reduces β-elimination.[8][11]

    • Use an Alternative Base: Replace 20% piperidine/DMF with a milder deprotection cocktail, such as 2% DBU / 5% piperazine in DMF/NMP.

Issue 2: Significant impurities observed when synthesizing a phosphopeptide containing Ser(PO₃H₂) or Thr(PO₃H₂).

  • Probable Cause: Phosphorylated serine and threonine are highly susceptible to β-elimination under standard piperidine deprotection conditions, especially at elevated temperatures.[1][10]

  • Solutions:

    • Avoid High Temperatures During Deprotection: If using a microwave synthesizer, perform the Fmoc deprotection step at room temperature.[10]

    • Use a Milder Base Cocktail: Employ a deprotection solution known to suppress β-elimination for phosphopeptides. A solution of 0.5% DBU in DMF at 90°C has been shown to be effective for rapid deprotection with minimal β-elimination.[1][12] Alternatively, a 50% cyclohexylamine solution in DCM can completely suppress this side reaction.[10]

Data Presentation

Table 1: Comparison of Deprotection Reagents for Minimizing β-Elimination of Phosphoserine

Deprotection ReagentConcentrationTemperatureKey FindingsReference(s)
Piperidine20% in DMFRoom Temp.Can lead to significant β-elimination, especially at elevated temperatures.[12]
DBU0.5% in DMF90°CRapid Fmoc deprotection with minimal β-elimination.[1][12]
Cyclohexylamine50% in DCMNot SpecifiedComplete suppression of β-elimination.[10][12]
Morpholine10% in DMF90°CEffective in suppressing β-elimination at high temperatures.[1][12]
Piperazine1% in DMF90°CLow crude purity and significant β-elimination byproduct after 2 hours.[1]

Table 2: Comparison of C-terminal Cysteine Protecting Groups in Preventing Side Reactions

FeatureTrityl (Trt)Acetamidomethyl (Acm)
Stability in Fmoc SPPS Stable to piperidine (base)Stable to piperidine (base) and TFA (acid)
Side Reactions at C-terminus Less prone to β-elimination and piperidinyl-adduct formation.More prominent side reactions (epimerization and piperidinyl-adduct formation).[11]
Deprotection Condition Mild to strong acid (e.g., TFA)Oxidative (e.g., Iodine), Heavy metals (e.g., Hg(OAc)₂)
Recommendation Preferred over Acm for C-terminal cysteine to reduce β-elimination.[8]Better suited for internal cysteine residues or when orthogonal protection is required.

Experimental Protocols

Protocol 1: Fmoc Deprotection using a DBU/Piperazine Cocktail to Minimize β-Elimination

This protocol is recommended for sequences prone to β-elimination or diketopiperazine formation.

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a fresh deprotection solution consisting of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP or DMF.

  • First Deprotection: Drain the swelling solvent from the resin. Add the DBU/piperazine solution (approx. 10 mL per gram of resin) and agitate gently for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the DBU/piperazine solution and agitate for 5-10 minutes. Note: For very sensitive sequences, the second deprotection time can be optimized.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (5-7 times) to ensure the complete removal of the deprotection reagents and the dibenzofulvene-piperazine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines, indicating complete Fmoc removal.

Protocol 2: Fmoc Deprotection of N-terminal Phosphoserine using Cyclohexylamine

This protocol is specifically recommended for the deprotection of an N-terminal Fmoc-Ser(PO₃Bzl,H) residue to prevent β-elimination.[10]

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a 50% (v/v) solution of cyclohexylamine in DCM.

  • Deprotection: Drain the swelling solvent. Add the 50% cyclohexylamine/DCM solution to the resin and agitate at room temperature. The reaction time may need to be optimized (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM, followed by DMF (if the subsequent coupling is in DMF) to remove all traces of cyclohexylamine.

Mandatory Visualizations

Beta_Elimination_Mechanism cluster_0 β-Elimination Side Reaction of a Cys(PG) Residue start Peptide-Cys(PG) intermediate Dehydroalanine Intermediate start->intermediate + Piperidine (Base) - H⁺ - PG-SH product Piperidinylalanine Adduct (+85 Da Impurity) intermediate->product + Piperidine (Nucleophile)

Caption: Mechanism of β-elimination side reaction at a C-terminal cysteine.

Standard_Fmoc_Deprotection start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Add 20% Piperidine/DMF (e.g., 3 min) swell->deprotect1 drain1 3. Drain deprotect1->drain1 deprotect2 4. Add 20% Piperidine/DMF (e.g., 10 min) drain1->deprotect2 drain2 5. Drain deprotect2->drain2 wash 6. Wash with DMF (5-7x) drain2->wash kaiser 7. Kaiser Test (Optional) wash->kaiser end Ready for Next Coupling kaiser->end

Caption: Standard experimental workflow for Fmoc deprotection using piperidine.

Modified_Fmoc_Deprotection cluster_info Logic: Minimizing β-Elimination start Start: Fmoc-Peptide-Resin (Sensitive Sequence) swell 1. Swell Resin in DMF/NMP start->swell deprotect1 2. Add 2% DBU / 5% Piperazine (e.g., 5 min) swell->deprotect1 drain1 3. Drain deprotect1->drain1 deprotect2 4. Add 2% DBU / 5% Piperazine (e.g., 5-10 min) drain1->deprotect2 drain2 5. Drain deprotect2->drain2 wash 6. Wash with DMF/NMP (5-7x) drain2->wash end Ready for Next Coupling (β-Elimination Minimized) wash->end issue Is peptide sensitive to β-elimination? yes Yes issue->yes no No issue->no use_alt Use Alternative Base (e.g., DBU/Piperazine) yes->use_alt use_std Use Standard Piperidine Protocol no->use_std

Caption: Modified workflow and logic for preventing β-elimination.

References

Technical Support Center: Scaling Up Synthesis of 4-Boc-aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Boc-aminopiperidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Boc-aminopiperidine and its derivatives.

Q1: My Boc-protection of 4-aminopiperidine is incomplete or proceeding slowly. What are the possible causes and solutions?

A1: Incomplete or slow Boc-protection is a common hurdle. Several factors could be at play, primarily related to reaction conditions and reagent purity.

  • Possible Causes & Solutions:

    • Insufficient Base: The reaction requires a base, typically a tertiary amine like triethylamine, to neutralize the acid formed during the reaction. Ensure at least one equivalent of base is used. For substrates with low reactivity, a stronger, non-nucleophilic base might be beneficial.

    • Low Quality Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O can degrade over time, especially if exposed to moisture. Use fresh or properly stored (Boc)₂O. A slight excess (1.1-1.5 equivalents) can also help drive the reaction to completion.

    • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is dry, as water can hydrolyze (Boc)₂O.

    • Reaction Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to side products.

    • Poor Solubility of Starting Material: If the 4-aminopiperidine derivative has poor solubility in the chosen solvent, this can hinder the reaction. Consider using a co-solvent or a different solvent system in which the starting material is more soluble.[1]

Q2: I am observing significant side product formation during the Boc-protection step. How can I minimize this?

A2: Side product formation often arises from the reactivity of the starting materials or impurities.

  • Common Side Products & Mitigation Strategies:

    • N,N-di-Boc-protected product: This can occur if a large excess of (Boc)₂O is used or if the reaction is run for an extended period at elevated temperatures. To avoid this, use a stoichiometric amount or a slight excess of (Boc)₂O and monitor the reaction progress closely by TLC or LC-MS.

    • Urea formation: If the starting amine is a primary amine, reaction with any carbon dioxide present (from degradation of (Boc)₂O or atmospheric CO₂) can lead to urea-type impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

    • Reaction with other functional groups: If your 4-aminopiperidine derivative contains other nucleophilic functional groups (e.g., hydroxyl groups), they may also react with (Boc)₂O. It may be necessary to protect these groups prior to the Boc-protection of the amine.

Q3: The purification of my 4-Boc-aminopiperidine derivative is challenging. What are the best practices for purification?

A3: Purification can be complicated by the properties of the product and any remaining starting materials or byproducts.

  • Purification Strategies:

    • Aqueous Work-up: A standard aqueous work-up can remove water-soluble impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine, and a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. Common solvents for crystallization of 4-Boc-aminopiperidine include acetone and petroleum ether.[2]

    • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes or DCM in methanol is a common eluent system.

    • Extraction: Dichloromethane is a common solvent for extraction.[2]

Q4: I am scaling up a reductive amination reaction to synthesize a 4-Boc-aminopiperidine derivative and the yield has dropped significantly. What should I consider?

A4: Scale-up of reductive amination reactions can present challenges related to mass and heat transfer.

  • Scale-Up Considerations:

    • Reagent Addition: The order and rate of addition of reagents can be critical. On a larger scale, exothermic reactions can lead to localized heating and side product formation. Controlled, slow addition of the reducing agent is recommended.

    • Stirring and Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can cause side reactions. Ensure the reaction vessel has efficient stirring.

    • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use a jacketed reactor for better temperature regulation on a larger scale.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity. However, for some substrates, other reducing agents like sodium cyanoborohydride or catalytic hydrogenation may be more suitable.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Boc-aminopiperidine?

A1: Several synthetic routes are commonly employed:

  • Direct Boc-protection of 4-aminopiperidine: This is the most straightforward method, involving the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

  • From 1-Benzyl-4-piperidone: This multi-step synthesis involves the reaction of N-benzyl-4-piperidone with an orthoformate to form a ketal, followed by reaction with tert-butyl carbamate to generate an imine, which is then reduced via Pd/C catalytic hydrogenation.[3]

  • Via Hofmann Rearrangement: This method starts from 4-piperidinecarboxamide, which is first protected with a Boc group and then subjected to a Hofmann rearrangement to yield 1-Boc-4-aminopiperidine.[2]

  • From N-Boc-4-piperidone: Reductive amination of N-Boc-4-piperidone is another common approach.

Q2: What are typical yields for the synthesis of 4-Boc-aminopiperidine?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. High yields have been reported for several methods. For instance, a method starting from N-benzyl-4-piperidone reports yields of around 88-91%.[3] Another method involving palladium-carbon catalytic hydrogenation debenzylation also reports high yields.[3]

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine: Is flammable and corrosive. Handle in a fume hood and wear appropriate PPE.

  • Solvents (DCM, THF, etc.): Are volatile and can be harmful. Use in a well-ventilated area and avoid inhalation.

  • Hydrogenation: When performing catalytic hydrogenation, ensure the equipment is properly set up and purged to avoid the risk of fire or explosion.

Experimental Protocols

Protocol 1: Boc-Protection of 4-Aminopiperidine

This protocol is a general procedure and may require optimization for specific derivatives.

  • Dissolve 4-aminopiperidine derivative (1.0 equiv.) in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add triethylamine (1.1 equiv.) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis of 4-Boc-aminopiperidine via Reductive Amination of N-Boc-4-piperidone

  • To a stirred solution of N-Boc-4-piperidone (1.0 equiv.) in dichloroethane (DCE), add ammonium acetate (5-10 equiv.).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data

Synthesis MethodStarting MaterialKey ReagentsSolventYield (%)Reference
Boc Protection4-piperidinecarboxamide(Boc)₂O, TriethylamineWater, DCMHigh (not specified)[2]
Reductive AminationN-benzyl-4-piperidoneOrthoformate, tert-butyl carbamate, Pd/C, H₂Methanol88-91[3]
Debenzylation1-benzyl-4-Boc-aminopiperidinePd/C, H₂MethanolHigh (not specified)[3]

Visualizations

experimental_workflow cluster_boc_protection Boc-Protection of 4-Aminopiperidine start_boc 4-Aminopiperidine Derivative reagents_boc (Boc)₂O, Base (e.g., TEA) Solvent (e.g., DCM) reaction_boc Reaction at RT start_boc->reaction_boc reagents_boc->reaction_boc Addition workup_boc Aqueous Work-up reaction_boc->workup_boc purification_boc Purification (Chromatography/Crystallization) workup_boc->purification_boc product_boc 4-Boc-aminopiperidine Derivative purification_boc->product_boc

Caption: General workflow for the Boc-protection of 4-aminopiperidine derivatives.

troubleshooting_logic issue Incomplete Boc-Protection cause1 Insufficient Base issue->cause1 cause2 Low Quality (Boc)₂O issue->cause2 cause3 Improper Solvent issue->cause3 solution1 Add more base cause1->solution1 solution2 Use fresh (Boc)₂O cause2->solution2 solution3 Use dry, appropriate solvent cause3->solution3

Caption: Troubleshooting logic for incomplete Boc-protection reactions.

side_reactions main_reaction 4-Aminopiperidine + (Boc)₂O -> 4-Boc-aminopiperidine side_reaction1 Di-Boc Product Formation main_reaction->side_reaction1 Side Reaction side_reaction2 Urea Formation main_reaction->side_reaction2 Side Reaction cause1 Excess (Boc)₂O / High Temp side_reaction1->cause1 cause2 Presence of CO₂ side_reaction2->cause2

Caption: Potential side reactions during Boc-protection of 4-aminopiperidine.

References

Technical Support Center: Reactions Involving Di-tert-butyl Dicarbonate (Boc Anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with di-tert-butyl dicarbonate (Boc anhydride) in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of di-tert-butyl dicarbonate (Boc anhydride)?

A1: Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis to introduce the tert-butoxycarbonyl (Boc) protecting group onto amines.[1] This protection prevents the amine functional group from participating in subsequent reactions.[1] The Boc group can be removed later under moderately strong acidic conditions.[1]

Q2: What are the common solvents and bases used for Boc protection?

A2: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane.[2][3] Reactions can also be performed in aqueous conditions, often with a co-solvent.[4][5] Common bases include sodium bicarbonate, sodium hydroxide, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[3][6] The choice of solvent and base depends on the substrate's solubility and reactivity.

Q3: Is a base always necessary for a Boc protection reaction?

A3: Not strictly. The reaction can proceed without an added base because the tert-butoxide generated as a byproduct is basic enough to deprotonate the amine.[5] However, a base is commonly added to accelerate the reaction, especially for less nucleophilic amines.[5]

Q4: What are the typical byproducts of a Boc protection reaction?

A4: The main byproducts are tert-butanol and carbon dioxide, which are generated from the decomposition of the unstable tert-butyl carbonate leaving group.[2][7] These byproducts are volatile and generally easy to remove.[7]

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting amine remaining after the expected reaction time.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Nucleophilicity of the Amine For weakly nucleophilic amines, such as anilines, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[5]
Poor Solubility of Starting Material For zwitterionic compounds like amino acids that have poor solubility in common organic solvents, running the reaction in an aqueous basic solution (e.g., with NaOH or NaHCO3) can improve solubility and reaction rate.[4][8]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Using a more reactive Boc-donating reagent might also be an option, though less common.
Issue 2: Presence of Excess Boc Anhydride in the Product

Symptoms:

  • NMR analysis of the purified product shows characteristic signals of Boc anhydride.

  • The isolated product has a strong, pungent odor characteristic of Boc anhydride.[9]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Quenching/Washing Vigorously wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[10] Alternatively, a dilute acid wash (e.g., 0.5M HCl) can be used if the Boc-protected product is stable to acid.[11]
Excess Reagent Used Add a nucleophilic quenching agent to the reaction mixture before workup. Imidazole is effective as it reacts with excess Boc anhydride to form a water-soluble imidazolium species.[10][11] Polymer-supported trisamine can also be used as a scavenger resin.[8]
Co-elution during Chromatography If column chromatography is used, ensure adequate separation between the product and Boc anhydride. Sometimes, Boc anhydride can be removed by leaving the product under high vacuum for an extended period, as it is volatile (boiling point of 56-57 °C at 0.5 mmHg).[10][12]
Issue 3: Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple product spots.

  • NMR analysis indicates the presence of unexpected byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Di-Boc Protection of Primary Amines This can occur with highly reactive primary amines or when using a large excess of Boc anhydride and a strong base like DMAP.[5] Use a stoichiometric amount of Boc anhydride and a milder base.
Reaction with Other Functional Groups In molecules with both amine and hydroxyl groups, O-Boc protection can compete with N-Boc protection. To favor N-protection, run the reaction at a lower temperature (e.g., 0 °C) and without a strong base.[5]
Formation of Mixed Anhydrides With substrates containing a carboxylic acid, Boc anhydride can react to form a mixed anhydride, which can lead to side reactions. Performing the reaction in an aqueous basic solution can help hydrolyze the mixed anhydride.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Objective: To protect a primary amine using di-tert-butyl dicarbonate.[2]

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (NaOH)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in the chosen solvent.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred amine solution.

  • Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Workup Procedure to Remove Excess Boc Anhydride with Imidazole

Objective: To quench and remove unreacted Boc anhydride from the reaction mixture.

Procedure:

  • Upon completion of the Boc protection reaction (as monitored by TLC), add a small amount of imidazole (e.g., 0.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours.

  • Proceed with the standard aqueous workup. The Boc-imidazole adduct is water-soluble and will be removed in the aqueous washes.[10] A wash with dilute HCl can also be performed to decompose the Boc-imidazole and extract the resulting imidazole.[11]

Visual Guides

Workup_Procedure_Boc_Anhydride cluster_reaction Reaction cluster_workup Aqueous Workup cluster_isolation Isolation & Purification start Completed Boc Protection Reaction quench Quench Excess Boc Anhydride (Optional) start->quench Excess Boc₂O present extraction Dilute with Organic Solvent & Water/Brine start->extraction No excess Boc₂O quench->extraction separation Separate Organic & Aqueous Layers extraction->separation wash Wash Organic Layer (e.g., NaHCO3, HCl) separation->wash drying Dry Organic Layer (e.g., Na2SO4) wash->drying concentration Concentrate in vacuo drying->concentration purification Purification (e.g., Chromatography, High Vacuum) concentration->purification product Pure Boc-Protected Product purification->product Troubleshooting_Boc_Workup cluster_excess_boc Excess Boc Anhydride cluster_side_products Side Products cluster_incomplete_reaction Incomplete Reaction issue Issue Detected After Workup (e.g., Impurities in NMR) excess_boc Excess Boc₂O issue->excess_boc Boc₂O signals in NMR side_products Side Products Present issue->side_products Unexpected signals incomplete_rxn Starting Material Remains issue->incomplete_rxn Starting material signals present sol_vacuum Place under high vacuum excess_boc->sol_vacuum sol_repurify Re-purify by column chromatography excess_boc->sol_repurify sol_rework Optimize reaction conditions (Base, Temp, Stoichiometry) side_products->sol_rework sol_chromatography Purify by chromatography side_products->sol_chromatography sol_rerun Re-run reaction with optimized conditions (e.g., add DMAP, change solvent) incomplete_rxn->sol_rerun

References

Validation & Comparative

¹H NMR Analysis of 1-Benzyl-4-(N-Boc-amino)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the accurate characterization of intermediates is paramount to ensure the integrity of the final product. 1-Benzyl-4-(N-Boc-amino)piperidine is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comprehensive comparison of ¹H NMR analysis with alternative techniques for the characterization of this compound, supported by experimental data and protocols.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy is the most powerful and widely used technique for the unequivocal structural confirmation of this compound. The spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

Predicted ¹H NMR Data

While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts and multiplicities can be reliably predicted based on the analysis of its structural components: the benzyl group, the piperidine ring, and the N-Boc protecting group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H7.20 - 7.40Multiplet (m)5H
Benzyl-CH₂~3.50Singlet (s)2H
Piperidine-CH (methine)3.40 - 3.60Multiplet (m)1H
Piperidine-CH₂ (axial, adjacent to N)2.70 - 2.90Multiplet (m)2H
Piperidine-CH₂ (equatorial, adjacent to N)2.00 - 2.20Multiplet (m)2H
Piperidine-CH₂ (axial, adjacent to CH-NHBoc)1.80 - 2.00Multiplet (m)2H
Piperidine-CH₂ (equatorial, adjacent to CH-NHBoc)1.30 - 1.50Multiplet (m)2H
NH-Boc4.50 - 5.50Broad Singlet (br s)1H
tert-Butyl (Boc)~1.45Singlet (s)9H

Experimental Protocol for ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be used to aid dissolution.

    • Transfer the solution into a clean NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° pulse angle and a 2-5 second relaxation delay are sufficient.

    • For enhanced signal-to-noise, multiple scans (e.g., 16 or 32) can be acquired and averaged.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Alternative Analytical Techniques: A Comparative Overview

While ¹H NMR is indispensable for structural confirmation, other techniques are valuable for assessing purity and providing complementary information.

Analytical Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High sensitivity and accuracy for purity determination. Can detect non-volatile impurities.Does not provide detailed structural information of unknown impurities without a mass spectrometer detector. Method development can be time-consuming.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate molecular weight information. Can be coupled with HPLC (LC-MS) for impurity identification.Does not provide information on the connectivity of atoms. Isomeric compounds may not be distinguishable.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations.Provides information about the presence of functional groups (e.g., N-H, C=O of the Boc group).Provides limited structural information and is generally not suitable for quantitative analysis of complex mixtures.
Representative HPLC Protocol

A general HPLC method for purity analysis of this compound can be adapted from methods used for similar piperidine derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Identification of Potential Impurities by ¹H NMR

During the synthesis of this compound, several impurities can be formed, which can often be identified by characteristic signals in the ¹H NMR spectrum. The most common synthetic route involves the Boc protection of 1-benzyl-4-aminopiperidine.

  • 1-Benzyl-4-aminopiperidine (Unreacted Starting Material): The absence of the large singlet for the Boc group around 1.45 ppm and the presence of a characteristic signal for the primary amine protons would indicate the presence of this impurity.

  • Di-tert-butyl dicarbonate (Boc₂O) and its by-products (e.g., tert-butanol): A singlet around 1.3 ppm for tert-butanol may be observed if the reaction work-up is incomplete.

  • Di-Boc Protected Product: In some cases, over-protection can lead to a di-Boc derivative, which would show a different set of signals and integration values in the ¹H NMR spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the ¹H NMR analysis and the relationship between the target compound and potential impurities.

analytical_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_interpretation Interpretation dissolve Dissolve in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Integration, Peak Picking) process->analyze assign Assign Signals analyze->assign confirm Confirm Structure assign->confirm purity Assess Purity assign->purity

Workflow for ¹H NMR Analysis

impurity_pathways 1-Benzyl-4-aminopiperidine 1-Benzyl-4-aminopiperidine Target_Product This compound 1-Benzyl-4-aminopiperidine->Target_Product Boc Protection Unreacted_SM Unreacted Starting Material 1-Benzyl-4-aminopiperidine->Unreacted_SM Incomplete Reaction Boc₂O Boc₂O Boc₂O->Target_Product Over-reaction_Product Di-Boc Product Target_Product->Over-reaction_Product Excess Boc₂O

Potential Impurity Formation Pathways

A Comparative Guide to Substituted 4-Aminopiperidines: Characterization and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-aminopiperidines represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative characterization of this important class of molecules, focusing on their antifungal, antiviral, and neurological applications. Experimental data, detailed methodologies, and visualizations of relevant signaling pathways are presented to support further research and development in this area.

Antifungal Activity of Substituted 4-Aminopiperidines

A series of substituted 4-aminopiperidines have been identified as potent antifungal agents, primarily targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Comparative Antifungal Potency

The following table summarizes the in vitro antifungal activity of representative substituted 4-aminopiperidines against various fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, with lower values indicating greater efficacy.

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)Cytotoxicity (CC50 in µM)Reference
2b N-benzyl, N'-dodecylCandida albicans1-4>20 (HL-60)[1]
Aspergillus fumigatus1-8>20 (HUVEC)[1]
3b N-phenethyl, N'-dodecylCandida albicans1-4>20 (HL-60)[1]
Aspergillus fumigatus1-8>20 (HUVEC)[1]
1 N-norbornenylmethyl, N'-benzyl-N'-phenethylamineMycobacterium tuberculosis10 (µM)Not Reported[2][3]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[4]

1. Preparation of Fungal Inoculum:

  • Fungal strains are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[4]

  • Colonies are collected and suspended in sterile saline.

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[5]

  • The inoculum is then diluted in RPMI-1640 medium to the final desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[4]

2. Preparation of Antifungal Dilutions:

  • The substituted 4-aminopiperidine compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.[4]

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.[5]

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.[5]

  • The plates are incubated at 35°C for 24-48 hours.[5]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[4][6]

Signaling Pathway: Ergosterol Biosynthesis

Substituted 4-aminopiperidines with antifungal activity often target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Inhibitor Substituted 4-Aminopiperidines Inhibitor->Lanosterol Inhibition of 14α-demethylase

Caption: Simplified ergosterol biosynthesis pathway and the target of some antifungal 4-aminopiperidines.

Anti-Hepatitis C Virus (HCV) Activity

Certain substituted 4-aminopiperidines have emerged as inhibitors of Hepatitis C Virus (HCV) replication, a significant cause of chronic liver disease.

Comparative Anti-HCV Potency

The following table presents the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) for a representative anti-HCV 4-aminopiperidine derivative. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

CompoundSubstitution PatternEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 1 Not explicitly detailed in abstract2.57>20>7.8Not explicitly detailed in abstract
Experimental Protocol: HCV Replicon Assay

This protocol is used to assess the ability of compounds to inhibit HCV RNA replication in a cell-based system.[7][8]

1. Cell Culture:

  • Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.[7]

2. Compound Treatment:

  • The replicon-containing cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with serial dilutions of the substituted 4-aminopiperidine compounds.

3. Luciferase Assay (for reporter replicons):

  • If the replicon contains a reporter gene (e.g., luciferase), the cells are lysed after 48-72 hours of treatment.[7]

  • Luciferase activity is measured using a luminometer, which correlates with the level of HCV RNA replication.

4. RNA Quantification (for non-reporter replicons):

  • Total cellular RNA is extracted from the treated cells.

  • HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).[7]

5. Data Analysis:

  • The EC50 value is calculated as the compound concentration that reduces HCV replication by 50% compared to untreated controls.

  • Cytotoxicity is determined in parallel using a standard cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the CC50.

Logical Workflow: HCV Replicon Assay

HCV_Replicon_Assay Start Start SeedCells Seed Huh-7 cells with HCV replicon Start->SeedCells AddCompound Add serial dilutions of 4-aminopiperidine compounds SeedCells->AddCompound Incubate Incubate for 48-72 hours AddCompound->Incubate MeasureReplication Measure HCV replication (Luciferase or RT-qPCR) Incubate->MeasureReplication MeasureViability Measure cell viability (MTT or CellTiter-Glo) Incubate->MeasureViability CalculateEC50 Calculate EC50 MeasureReplication->CalculateEC50 CalculateCC50 Calculate CC50 MeasureViability->CalculateCC50 CalculateSI Calculate Selectivity Index CalculateEC50->CalculateSI CalculateCC50->CalculateSI End End CalculateSI->End

Caption: Workflow for determining the anti-HCV activity of substituted 4-aminopiperidines.

N-type Calcium Channel Blockade

Substituted 4-aminopiperidines have been investigated as blockers of N-type (CaV2.2) voltage-gated calcium channels, which are implicated in pain signaling.

Comparative N-type Calcium Channel Blocking Activity

The following table shows the inhibitory activity (IC50) of a representative 4-aminopiperidine derivative on N-type calcium channels.

CompoundSubstitution PatternIC50 (µM)SelectivityReference
C101 4-fluorobenzyl-(1-(4-diethylamino)piperidin-4-yl)-(2-ethylbutyl)amine trihydrochloride2.2Selective for N-type over L-, P/Q-, R-type Ca2+ channels and Na+, K+ channels[9]
Compound 3 1-(4,4-diphenylbutyl)-N-(1-phenylethyl)piperidin-4-amineActive in mouse hot-plate testN-type channel antagonism demonstrated[10][11]
Compound 18 N-(diphenylmethyl)-1-(3-phenylpropyl)piperidin-4-amineActive in mouse hot-plate testN-type channel antagonism demonstrated[10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of compounds on ion channel currents in living cells.[12][13][14]

1. Cell Preparation:

  • Cells expressing the target ion channel (e.g., HEK293 cells stably expressing human CaV2.2 channels) are cultured on glass coverslips.

2. Recording Setup:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator.

3. Gigaseal Formation and Whole-Cell Configuration:

  • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".[13]

  • A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

4. Voltage-Clamp Recording:

  • The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV).

  • Depolarizing voltage steps are applied to activate the N-type calcium channels, and the resulting inward calcium currents are recorded.

5. Compound Application and Data Analysis:

  • The substituted 4-aminopiperidine compound is applied to the cell via the perfusion system.

  • The effect of the compound on the amplitude of the calcium current is measured.

  • The IC50 is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathway: N-type Calcium Channels in Pain Transmission

N-type calcium channels are located at the presynaptic terminals of nociceptive neurons and play a crucial role in the release of neurotransmitters that signal pain.

Pain_Pathway NociceptiveStimulus Nociceptive Stimulus PrimaryAfferentNeuron Primary Afferent Neuron NociceptiveStimulus->PrimaryAfferentNeuron ActionPotential Action Potential Propagation PrimaryAfferentNeuron->ActionPotential PresynapticTerminal Presynaptic Terminal (Dorsal Horn) ActionPotential->PresynapticTerminal NTypeChannel N-type Ca2+ Channel PresynapticTerminal->NTypeChannel Depolarization CaInflux Ca2+ Influx NTypeChannel->CaInflux VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion NeurotransmitterRelease Neurotransmitter Release (e.g., Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease PostsynapticNeuron Postsynaptic Neuron NeurotransmitterRelease->PostsynapticNeuron PainSignal Pain Signal to Brain PostsynapticNeuron->PainSignal Blocker Substituted 4-Aminopiperidines Blocker->NTypeChannel Blockade

Caption: Role of N-type calcium channels in the pain signaling pathway and the inhibitory action of 4-aminopiperidine blockers.

References

A Comparative Guide to the Mass Spectrometry Analysis of Synthesized Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its structural characterization is a critical step in drug discovery and development. Mass spectrometry stands as a powerful and indispensable tool for the analysis of these synthesized derivatives, offering high sensitivity and detailed structural information. This guide provides a comparative overview of common mass spectrometric approaches for the analysis of piperidine derivatives, supported by experimental data and detailed protocols.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization technique is paramount in the mass spectrometric analysis of piperidine derivatives and significantly influences the resulting mass spectrum. The two most common techniques employed are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): This soft ionization technique is particularly well-suited for the analysis of a wide range of piperidine derivatives, especially those that are polar and non-volatile.[1] In ESI, the sample solution is sprayed through a highly charged needle, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For piperidine derivatives, which are basic due to the nitrogen atom, positive ion mode ESI is typically employed, resulting in the formation of protonated molecules, denoted as [M+H]⁺.[1] This gentle ionization process minimizes fragmentation in the source, making it ideal for determining the molecular weight of the parent compound.

Electron Ionization (EI): In contrast to ESI, EI is a hard ionization technique that involves bombarding the sample molecules with a high-energy electron beam (typically 70 eV).[1] This energetic interaction causes the molecule to lose an electron, forming a molecular ion (M⁺˙), which is often unstable and undergoes extensive fragmentation. While EI can make it challenging to observe the molecular ion for some compounds, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information, acting as a "fingerprint" for the molecule.[1] EI is most suitable for volatile and thermally stable piperidine derivatives and is often coupled with Gas Chromatography (GC).

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle Soft ionization from solutionHard ionization in the gas phase
Typical Analytes Polar, non-volatile compoundsVolatile, thermally stable compounds
Primary Ion Formed Protonated molecule [M+H]⁺Molecular ion M⁺˙
Degree of Fragmentation Minimal in-source fragmentationExtensive fragmentation
Molecular Ion Peak Usually the base peakMay be weak or absent
Coupling Technique Liquid Chromatography (LC)Gas Chromatography (GC)
Primary Application Molecular weight determinationStructural elucidation via fragmentation patterns

Unraveling the Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique used to further investigate the structure of the ions generated by ESI or EI. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation of piperidine derivatives follows several characteristic pathways.[1][2]

Key Fragmentation Pathways:

  • α-Cleavage: This is a dominant fragmentation pathway, especially in EI-MS. It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.[1] The largest substituent at the α-carbon is preferentially lost.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]

  • Neutral Loss: A common fragmentation pathway in ESI-MS/MS of protonated piperidine derivatives is the neutral loss of small molecules. For example, derivatives with hydroxyl groups often exhibit a loss of water (H₂O), while acetylated derivatives can lose acetic acid (CH₃COOH).[2][3][4]

  • Substituent-Driven Fragmentation: The nature and position of substituents on the piperidine ring heavily influence the fragmentation pattern. Functional groups on the substituents will lead to their own characteristic fragmentation pathways.[1]

Comparison of Fragmentation in Piperidine Alkaloids:

The following table summarizes the precursor and major product ions observed in the ESI-MS/MS analysis of two piperidine alkaloids, (-)-cassine and its semisynthetic derivative (-)-3-O-acetylcassine.[2] This data illustrates the characteristic neutral loss fragmentation.

CompoundPrecursor Ion (m/z)Major Product Ions (m/z)Neutral Loss
(-)-Cassine326 [M+H]⁺308H₂O (18 Da)
(-)-3-O-acetylcassine368 [M+H]⁺308CH₃COOH (60 Da)

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality and reproducible mass spectrometry data. Below are representative protocols for the analysis of synthesized piperidine derivatives using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis

This method is suitable for the qualitative and quantitative analysis of a wide range of piperidine derivatives.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized piperidine derivative in a suitable solvent such as methanol or acetonitrile.[1]

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).[1]

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice.[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[1]

    • B: 0.1% formic acid in acetonitrile or methanol.[1]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the compound, and then returns to the initial conditions for re-equilibration. The gradient profile needs to be optimized for the specific analyte.[1]

  • Flow Rate: 0.2 - 0.4 mL/min.[1]

  • Injection Volume: 1 - 5 µL.[1]

  • Column Temperature: 30 - 40 °C.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS/MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion ([M+H]⁺).[1]

    • Perform a product ion scan of the precursor ion to observe the fragmentation pattern.[1]

    • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.[1]

Protocol 2: GC-MS Analysis

This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives. For non-volatile or highly polar derivatives, derivatization may be required prior to analysis.[5]

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[1]

  • Prepare working standards by serial dilution.[1]

2. GC-MS Instrumentation and Conditions:

  • GC System: Gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the compound.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A mass spectrometer with an EI source.[1]

  • Ionization Energy: 70 eV.[1]

  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[1]

3. Data Analysis:

  • Identify the molecular ion peak (if present) and major fragment ions.[1]

  • Interpret the fragmentation pattern to elucidate the structure of the compound.[1]

  • Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for identification of known compounds.[1]

Visualizing the Analytical Workflow and Fragmentation

Diagrams can effectively illustrate complex processes and relationships in mass spectrometry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_analysis Data Analysis Synthesis Synthesized Piperidine Derivative Purification Purification Synthesis->Purification StockSolution Stock Solution (1 mg/mL) Purification->StockSolution WorkingStandards Working Standards (Serial Dilution) StockSolution->WorkingStandards LC_GC {LC or GC Separation} WorkingStandards->LC_GC MS Mass Spectrometer (ESI or EI) LC_GC->MS MSMS Tandem MS (Fragmentation) MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition StructuralElucidation Structural Elucidation DataAcquisition->StructuralElucidation Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for the mass spectrometry analysis of synthesized piperidine derivatives.

fragmentation_pathways cluster_pathways Fragmentation Pathways Precursor [M+H]⁺ (Precursor Ion) NeutralLoss Neutral Loss (e.g., H₂O, CH₃COOH) Precursor->NeutralLoss RingFission Ring Fission Precursor->RingFission AlphaCleavage α-Cleavage Precursor->AlphaCleavage ProductIons Product Ions NeutralLoss->ProductIons RingFission->ProductIons AlphaCleavage->ProductIons

Caption: Common fragmentation pathways for protonated piperidine derivatives in tandem mass spectrometry.

References

A Comparative Guide to Boc vs. Fmoc Strategy for Piperidine Building Blocks in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating piperidine scaffolds, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences yield, purity, and overall efficiency. This guide provides an objective comparison of these two cornerstone methodologies, offering supporting data, detailed experimental protocols, and visualizations to inform the selection of the most appropriate synthetic route for your research needs.

Core Principles: A Dichotomy in Chemical Lability

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine, most commonly piperidine. This distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage reagents.

The Fmoc/tBu (tert-butyl) strategy is considered a fully orthogonal system, where the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. In contrast, the Boc/Bzl (benzyl) strategy is described as semi-orthogonal because both the Nα-Boc and side-chain benzyl-based protecting groups are removed by acid, albeit at different concentrations.

Quantitative Performance Comparison: Boc vs. Fmoc for Piperidine Incorporation

The efficiency of incorporating piperidine building blocks can vary between the two strategies. The following tables provide an illustrative comparison of key performance metrics. The data presented is a synthesis of typical values reported in the literature for SPPS and should be considered representative.

Table 1: Comparison of Deprotection and Coupling Efficiency

ParameterBoc StrategyFmoc Strategy
Nα-Deprotection Reagent 25-50% TFA in DCM20% Piperidine in DMF
Typical Deprotection Time 15-30 min5-20 min
Coupling Efficiency (per cycle) >99%>99%
Potential for Aggregation Lower, due to protonation of N-terminusHigher, especially for hydrophobic sequences
Monitoring Not routinely performed per cycleUV absorbance of dibenzofulvene-piperidine adduct

Table 2: Illustrative Yield and Purity for a Model Piperidine-Containing Peptide

Synthesis StrategyResin TypeCrude Peptide Purity (%)Overall Yield (%)
BocMerrifield~85~30
FmocRink Amide~90~40

Experimental Protocols for Piperidine Building Block Incorporation

The following are generalized protocols for a single cycle of coupling a piperidine-based amino acid, such as Boc- or Fmoc-protected 4-amino-piperidine-4-carboxylic acid, in manual solid-phase peptide synthesis.

Protocol 1: Boc Strategy for Piperidine Building Block Coupling

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).

  • Neutralization:

    • Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Coupling of Boc-Piperidine Building Block:

    • In a separate vessel, dissolve the Boc-protected piperidine amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Fmoc Strategy for Piperidine Building Block Coupling

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes for a prewash.

    • Drain and add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-Piperidine Building Block:

    • In a separate vessel, dissolve the Fmoc-protected piperidine amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Visualizing the Synthetic Workflows and Logic

The following diagrams illustrate the cyclical processes of each SPPS strategy and the orthogonal nature of the protecting groups.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Couple Boc-Piperidine Building Block (HBTU/HOBt/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Elongated_Resin Elongated Peptide-Resin Wash3->Elongated_Resin Repeat Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Piperidine Building Block (HATU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Elongated_Resin Elongated Peptide-Resin Wash2->Elongated_Resin Repeat Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonality_Scheme cluster_Boc Boc/Bzl Strategy (Semi-Orthogonal) cluster_Fmoc Fmoc/tBu Strategy (Fully Orthogonal) Boc_N_alpha Nα-Boc TFA TFA (Trifluoroacetic Acid) Boc_N_alpha->TFA Removed by Bzl_Side_Chain Side-Chain (Bzl) HF HF (Hydrogen Fluoride) Bzl_Side_Chain->HF Removed by TFA->HF Milder Acid Fmoc_N_alpha Nα-Fmoc Piperidine Piperidine Fmoc_N_alpha->Piperidine Removed by tBu_Side_Chain Side-Chain (tBu) TFA_Fmoc TFA tBu_Side_Chain->TFA_Fmoc Removed by

Caption: Orthogonality of protecting groups in Boc and Fmoc SPPS strategies.

Concluding Remarks

The choice between Boc and Fmoc strategies for the incorporation of piperidine building blocks is multifaceted and depends on the specific peptide sequence, the scale of the synthesis, and the available equipment. The Fmoc strategy is now more widely adopted due to its milder deprotection conditions and the true orthogonality of its protecting group scheme, which is particularly beneficial for the synthesis of complex and sensitive peptides. However, the Boc strategy remains a robust and valuable method, especially for sequences prone to aggregation, where the acidic deprotection conditions can be advantageous. Ultimately, a thorough understanding of the chemistry and potential side reactions of each strategy is crucial for the successful synthesis of piperidine-containing peptides.

A Comparative Guide to Alternatives for 1-Benzyl-4-(N-Boc-amino)piperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the 4-aminopiperidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. 1-Benzyl-4-(N-Boc-amino)piperidine is a commonly utilized building block, offering a strategic combination of protecting groups for sequential functionalization. However, the choice of protecting groups can significantly impact synthetic efficiency, cost, and the overall strategic approach. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the most appropriate building block for your synthetic needs.

The primary alternatives to this compound focus on different protection strategies for the piperidine nitrogen (N1) and the 4-amino group (N4). The key to an efficient synthesis often lies in the orthogonality of these protecting groups, allowing for their selective removal without affecting other functionalities in the molecule.[1][2][3] This guide will compare the parent compound with key alternatives where the benzyl (Bn) group at N1 is replaced with other common protecting groups like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

Comparison of Protecting Group Strategies

The selection of a protecting group is a critical decision in multi-step synthesis, influencing the reaction conditions that can be employed in subsequent steps. The following table summarizes the properties of the N1 protecting groups discussed in this guide.

Protecting GroupCommon AbbreviationIntroduction ReagentCleavage ConditionsOrthogonal To
BenzylBnBenzyl bromide, Benzyl chlorideCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)[4][5]Cbz, Fmoc
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[6][7]Boc, Fmoc

Performance in a Standard Synthetic Transformation: N-Acetylation

To provide a quantitative comparison of these building blocks in a common synthetic transformation, we will consider the N-acetylation of the 4-amino group. While a single study directly comparing these specific substrates is not available, the following data has been compiled from representative protocols in the literature to illustrate expected performance.

Starting MaterialProductReagentsSolventReaction TimeYield
1-Benzyl-4-aminopiperidineN-(1-benzylpiperidin-4-yl)acetamideAcetic anhydride, TriethylamineDichloromethane2-4 hours~95%
tert-Butyl 4-aminopiperidine-1-carboxylatetert-Butyl 4-acetamidopiperidine-1-carboxylateAcetic anhydride, TriethylamineDichloromethane2-4 hours~98%
Benzyl 4-aminopiperidine-1-carboxylateBenzyl 4-acetamidopiperidine-1-carboxylateAcetic anhydride, TriethylamineDichloromethane2-4 hours~96%

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and their subsequent N-acetylation are provided below.

Protocol 1: Synthesis of 1-Benzyl-4-aminopiperidine

This protocol involves the reductive amination of 1-benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) in methanol (150 mL), add ammonium acetate (30.7 g, 398 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (4.9 g, 78.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (150 mL) and saturated sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-4-aminopiperidine.

Protocol 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

This protocol involves the debenzylation of tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve tert-butyl 4-(benzylamino)piperidine-1-carboxylate (10.0 g, 34.4 mmol) in ethanol (100 mL).

  • Add 10% palladium on carbon (1.0 g).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.[8]

Protocol 3: N-Acetylation of 4-Aminopiperidine Derivatives (General Procedure)

Materials:

  • Substituted 4-aminopiperidine (1.0 equiv)

  • Acetic anhydride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-aminopiperidine derivative (e.g., 1-benzyl-4-aminopiperidine, 5.0 mmol) in dichloromethane (50 mL).

  • Add triethylamine (1.05 mL, 7.5 mmol).

  • Cool the solution to 0 °C and add acetic anhydride (0.52 mL, 5.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Visualizing Synthetic Strategies and Workflows

The choice of protecting groups dictates the synthetic workflow. The following diagrams, generated using Graphviz, illustrate the logical relationships in protecting group strategies and a typical experimental workflow.

G cluster_0 Protecting Group Strategy Start Polyfunctional Molecule (e.g., 4-aminopiperidine derivative) P1 Protect N1 (e.g., Boc, Cbz, Bn) Start->P1 P2 Protect N4 (e.g., Boc, Fmoc) P1->P2 React Perform desired reaction at another site P2->React Deprotect1 Selective Deprotection of N1 React->Deprotect1 Deprotect2 Selective Deprotection of N4 React->Deprotect2 End Final Product Deprotect1->End Deprotect2->End

Caption: Orthogonal protection workflow for 4-aminopiperidine derivatives.

G Start Dissolve 4-aminopiperidine derivative in DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O React Stir at RT for 2-4h Add_Ac2O->React Workup Aqueous Workup (NaHCO₃, Brine) React->Workup Dry Dry over Na₂SO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product N-Acetylated Product Concentrate->Product

Caption: Experimental workflow for the N-acetylation of 4-aminopiperidine derivatives.

Conclusion

The choice between this compound and its alternatives is highly dependent on the overall synthetic strategy.

  • 1-Benzyl-4-aminopiperidine is a cost-effective and readily available starting material when the N1-benzyl group is compatible with subsequent reaction conditions or when its removal by hydrogenolysis is the desired final step.

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine) is an excellent choice when acidic conditions can be tolerated for the final deprotection of the N1 position. The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation, making it orthogonal to Cbz and benzyl ethers.

  • Benzyl 4-aminopiperidine-1-carboxylate (1-Cbz-4-aminopiperidine) offers similar advantages to the Boc-protected alternative but is deprotected under neutral conditions via hydrogenolysis. This makes it orthogonal to acid-labile groups like Boc and is particularly useful when the molecule contains other functionalities sensitive to strong acids.

By carefully considering the orthogonality, stability, and deprotection conditions of these protecting groups, researchers can design more efficient and robust synthetic routes for the preparation of complex molecules based on the 4-aminopiperidine scaffold.

References

A Comparative Analysis of the Reactivity of N-Boc-Piperazine and N-Boc-Piperidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, N-Boc-piperazine and N-Boc-piperidine stand out as pivotal building blocks for the synthesis of a vast array of therapeutic agents. Their distinct structural and electronic properties give rise to significant differences in reactivity, influencing their utility in various synthetic transformations. This guide provides an objective, data-driven comparison of their performance in key chemical reactions, supported by detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Fundamental Differences in Reactivity

The primary distinction in the reactivity of N-Boc-piperazine and N-Boc-piperidine originates from their inherent structural differences. N-Boc-piperidine contains a single secondary amine, whereas N-Boc-piperazine possesses a secondary amine and a Boc-protected secondary amine. The presence of the second nitrogen atom in the piperazine ring, even when protected, imparts distinct electronic properties that modulate its reactivity compared to the simpler piperidine analog.

Generally, the unprotected secondary amine in N-Boc-piperidine is more basic and nucleophilic than the corresponding amine in N-Boc-piperazine. This is attributed to the electron-withdrawing effect of the carbamate group in N-Boc-piperazine, which reduces the electron density on the unprotected nitrogen atom. Consequently, N-Boc-piperidine often exhibits higher reactivity in nucleophilic substitution reactions such as acylation and alkylation.

Data Presentation: A Comparative Overview of Reactivity

The following table summarizes typical experimental outcomes for common reactions involving N-Boc-piperazine and N-Boc-piperidine, providing a quantitative basis for comparison. Please note that direct comparative studies under identical conditions are scarce; therefore, these data are compiled from representative protocols to illustrate general reactivity trends.

Reaction TypeReagentSubstrateSolventBaseTimeYield (%)Reference
N-Acylation Benzoyl ChlorideN-Boc-piperidineDichloromethane (DCM)Triethylamine (TEA)2-4 h~95%[1]
Benzoyl ChlorideN-Boc-piperazineDichloromethane (DCM)Triethylamine (TEA)2-4 h~92%[2]
N-Alkylation Benzyl BromideN-Boc-piperidineAcetonitrilePotassium CarbonateSeveral hours<70%[3]
Benzyl BromideN-Boc-piperazineAcetonitrilePotassium CarbonateNot SpecifiedHigh[4]
N-Boc Deprotection Trifluoroacetic Acid (TFA)N-Boc-piperidineDichloromethane (DCM)-15 minQuantitative[5]
Trifluoroacetic Acid (TFA)N-Boc-piperazineDichloromethane (DCM)-1-3 hHigh[6]

Experimental Protocols

Detailed methodologies for key reactions are provided below to ensure reproducibility and facilitate the application of these building blocks in a laboratory setting.

Protocol 1: N-Acylation with an Acyl Chloride (Representative Example: Benzoylation)

Objective: To compare the acylation of N-Boc-piperidine and N-Boc-piperazine with benzoyl chloride.

Materials:

  • N-Boc-piperidine or N-Boc-piperazine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-Boc-protected amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation with an Alkyl Halide (Representative Example: Benzylation)

Objective: To compare the alkylation of N-Boc-piperidine and N-Boc-piperazine with benzyl bromide.

Materials:

  • N-Boc-piperidine or N-Boc-piperazine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask, add the N-Boc-protected amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF and stir the suspension.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[3][7]

  • Upon completion, cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To compare the acid-catalyzed deprotection of N-Boc-piperidine and N-Boc-piperazine.

Materials:

  • N-Boc-protected piperidine or piperazine derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 15 minutes for N-Boc-piperidine and 1-3 hours for N-Boc-piperazine), monitoring its progress by TLC or LC-MS.[5][6]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected amine.

Mandatory Visualizations

The following diagrams illustrate the key factors influencing the reactivity of N-Boc-piperazine and N-Boc-piperidine, as well as a generalized experimental workflow for their comparative analysis.

G Factors Influencing Reactivity cluster_piperidine N-Boc-Piperidine cluster_piperazine N-Boc-Piperazine P_Structure Single Secondary Amine P_Basicity Higher Basicity (pKa ~11.1 for piperidine) P_Structure->P_Basicity P_Nucleophilicity Higher Nucleophilicity P_Basicity->P_Nucleophilicity P_Reactivity Higher Reactivity in Acylation & Alkylation P_Nucleophilicity->P_Reactivity Z_Structure One Secondary Amine + One Boc-Protected Amine Z_EWG Electron-Withdrawing Boc Group Z_Structure->Z_EWG Z_Basicity Lower Basicity (pKa1 ~9.73 for piperazine) Z_EWG->Z_Basicity Z_Nucleophilicity Lower Nucleophilicity Z_Basicity->Z_Nucleophilicity Z_Reactivity Lower Reactivity in Acylation & Alkylation Z_Nucleophilicity->Z_Reactivity

Caption: Factors Influencing Reactivity of N-Boc-Piperidine vs. N-Boc-Piperazine.

G Comparative Experimental Workflow cluster_piperidine N-Boc-Piperidine Arm cluster_piperazine N-Boc-Piperazine Arm Start Select Reaction Type (e.g., Acylation, Alkylation) Reagents Define Common Reagents & Conditions (Solvent, Base, Temp.) Start->Reagents P_Reaction Perform Reaction with N-Boc-Piperidine Reagents->P_Reaction Z_Reaction Perform Reaction with N-Boc-Piperazine Reagents->Z_Reaction P_Monitoring Monitor Progress (TLC, LC-MS) P_Reaction->P_Monitoring P_Workup Work-up & Purification P_Monitoring->P_Workup P_Analysis Analyze Yield & Purity P_Workup->P_Analysis Comparison Compare Reactivity (Yields, Reaction Times) P_Analysis->Comparison Z_Monitoring Monitor Progress (TLC, LC-MS) Z_Reaction->Z_Monitoring Z_Workup Work-up & Purification Z_Monitoring->Z_Workup Z_Analysis Analyze Yield & Purity Z_Workup->Z_Analysis Z_Analysis->Comparison

Caption: Generalized workflow for the comparative reactivity analysis.

References

A Comparative Analysis of Piperidine-Based CCR5 Antagonists: Efficacy in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of four piperidine-based C-C chemokine receptor type 5 (CCR5) antagonists: Maraviroc, Vicriviroc, Aplaviroc, and Cenicriviroc. This analysis is supported by experimental data from key clinical trials, detailing their performance in the treatment of HIV-1 infection.

The entry of the human immunodeficiency virus (HIV-1) into host cells is a critical step in its lifecycle, often mediated by the CCR5 co-receptor. Piperidine-based CCR5 antagonists represent a class of antiretroviral drugs that block this interaction, thereby preventing viral entry. This guide delves into the comparative efficacy of prominent molecules in this class.

Quantitative Efficacy and Safety Comparison

The following table summarizes the key efficacy and safety data from major clinical trials of Maraviroc, Vicriviroc, Aplaviroc, and Cenicriviroc. It is important to note that these data are from separate trials and not from direct head-to-head comparisons, which can influence cross-trial interpretations.

AntagonistClinical TrialPatient PopulationKey Efficacy Endpoint(s)Key Safety Finding(s)
Maraviroc MOTIVATE 1 & 2Treatment-experienced adults with CCR5-tropic HIV-1At 48 weeks, 42-47% of patients receiving Maraviroc with optimized background therapy (OBT) achieved HIV-1 RNA <50 copies/mL, compared to 16-18% in the placebo + OBT group.[1][2] Mean CD4+ cell count increase was significantly higher with Maraviroc.[3]Generally well-tolerated. No significant increase in malignancies or infections compared to placebo.[4][5]
Vicriviroc ACTG 5211 (Phase 2)Treatment-experienced adults with CCR5-tropic HIV-1At 24 weeks, demonstrated potent virologic suppression.[6] A 3-year follow-up showed that 46% of subjects initiating a vicriviroc regimen achieved virologic suppression <50 copies/mL.[7]An initial concern regarding an increased incidence of malignancies was not confirmed in larger phase 3 studies.[4][5]
Aplaviroc EPIC Study (Phase IIb)Treatment-naïve adults with R5- or R5X4-tropic HIV-1At 12 weeks, the proportion of subjects with HIV-1 RNA <400 copies/mL was 50-54% in the Aplaviroc arms, compared to 75% in the 3TC/ZDV arm.[8][9]Development was terminated due to idiosyncratic hepatotoxicity.[8][9]
Cenicriviroc Phase 2b StudyTreatment-naïve adults with CCR5-tropic HIV-1At 48 weeks, virologic success (HIV-1 RNA <50 copies/mL) was achieved in 64-68% of patients in the Cenicriviroc arms, compared to 50% in the Efavirenz arm.[10][11]Generally well-tolerated with a favorable safety profile.[12] Also demonstrated anti-inflammatory and anti-fibrotic effects.[13]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the HIV-1 entry pathway and a typical experimental workflow for assessing antagonist efficacy.

HIV_Entry_Pathway cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Membrane Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding

HIV-1 Entry and CCR5 Antagonist Mechanism of Action.

Experimental_Workflow start Start: Isolate CCR5-tropic HIV-1 assay_setup Set up Viral Entry Inhibition Assay start->assay_setup add_cells Add target cells (e.g., TZM-bl) to plate assay_setup->add_cells add_antagonist Add serial dilutions of CCR5 antagonist add_cells->add_antagonist add_virus Add pseudovirus add_antagonist->add_virus incubation Incubate for 48 hours add_virus->incubation measurement Measure reporter gene activity (e.g., luciferase) incubation->measurement analysis Calculate IC50 values measurement->analysis end End: Determine antagonist potency analysis->end

Workflow for a Pseudovirus-Based Viral Entry Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CCR5 antagonists.

Viral Entry Inhibition Assay (Pseudovirus-Based Neutralization Assay)

This assay is fundamental in determining the in vitro potency of CCR5 antagonists.

  • Objective: To measure the concentration of the antagonist required to inhibit 50% of viral entry (IC50).

  • Methodology:

    • Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in a 96-well plate and incubated overnight.[14]

    • Compound Dilution: The CCR5 antagonist is serially diluted in culture medium.

    • Pre-incubation: A replication-defective pseudovirus, engineered to express the HIV-1 envelope protein, is pre-incubated with the antagonist dilutions for one hour at 37°C.[14]

    • Infection: The medium is removed from the TZM-bl cells, and the virus-antagonist mixture is added.

    • Incubation: The plate is incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.[14]

    • Measurement: The cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: The percentage of inhibition for each antagonist concentration is calculated relative to a virus-only control, and the IC50 value is determined.[14]

CCR5 Receptor Binding Assay (Radioligand Binding)

This assay quantifies the affinity of an antagonist for the CCR5 receptor.

  • Objective: To determine the binding affinity (Ki) of the antagonist to the CCR5 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes from a cell line overexpressing the CCR5 receptor are prepared.[15]

    • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) and varying concentrations of the unlabeled CCR5 antagonist.[15][16]

    • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.[16]

    • Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The concentration of the antagonist that displaces 50% of the radioligand (IC50) is determined, and this value is used to calculate the binding affinity (Ki).[16]

Clinical Trial Design: MOTIVATE 1 and 2 (Maraviroc)

These pivotal Phase 3 trials established the efficacy of Maraviroc in treatment-experienced patients.

  • Objective: To evaluate the efficacy and safety of Maraviroc in combination with an optimized background therapy (OBT) in treatment-experienced adults with CCR5-tropic HIV-1.[2][4]

  • Design: Two identical, randomized, double-blind, placebo-controlled, multicenter trials.[5]

  • Participants: 1049 patients with evidence of viral replication despite ongoing antiretroviral therapy.[2]

  • Intervention: Patients were randomized (2:2:1) to receive Maraviroc once daily, Maraviroc twice daily, or placebo, all in combination with OBT.[2]

  • Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at 48 weeks.[4]

  • Secondary Endpoints: Change from baseline in CD4+ T-cell count, safety, and tolerability.[17]

Clinical Trial Design: ACTG 5211 (Vicriviroc)

This Phase 2 study provided key data on the efficacy and safety of Vicriviroc.

  • Objective: To evaluate the safety, tolerability, and virologic activity of vicriviroc in treatment-experienced, HIV-1-infected subjects.[6]

  • Design: A double-blind, randomized, placebo-controlled study.[6][7]

  • Participants: 118 treatment-experienced subjects with CCR5-using HIV-1 and virologic failure on a ritonavir-containing regimen.[6]

  • Intervention: Patients were randomized to receive one of three doses of vicriviroc (5 mg, 10 mg, or 15 mg) or placebo, added to their failing regimen for 14 days, after which the background regimen was optimized.[6]

  • Primary Endpoint: Change in plasma HIV-1 RNA levels at day 14.[6]

  • Secondary Endpoints: Safety, tolerability, and changes in HIV-1 RNA levels at 24 and 48 weeks.[6][18]

Conclusion

The piperidine-based CCR5 antagonists have demonstrated significant efficacy in the treatment of HIV-1, with Maraviroc being the first in its class to receive regulatory approval. Vicriviroc also showed sustained virologic suppression, though its development was halted. Cenicriviroc has shown comparable efficacy to standard-of-care antiretrovirals in treatment-naïve patients, with the added potential for anti-inflammatory and anti-fibrotic effects. The development of Aplaviroc was unfortunately terminated due to safety concerns.

The choice of a CCR5 antagonist in a clinical setting is dependent on the viral tropism, patient's treatment history, and the specific efficacy and safety profile of the drug. The experimental protocols outlined provide a framework for the continued evaluation and development of this important class of antiretroviral agents.

References

Unraveling the Therapeutic Potential of 4-Aminopiperidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The versatile 4-aminopiperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across different biological targets, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel and potent drug candidates.

The inherent structural features of the 4-aminopiperidine core, including its basic nitrogen atom and the potential for stereospecific substitutions, allow for fine-tuning of physicochemical properties and target interactions. This has led to the discovery of derivatives with potent antifungal, anticancer, and neurological activities.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A series of 4-aminopiperidine derivatives have demonstrated significant antifungal activity by inhibiting key enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The SAR for these compounds is primarily driven by substitutions at the piperidine nitrogen (N1) and the 4-amino group.

Key SAR Observations:

  • N1 Substitution: Aromatic moieties, such as benzyl or phenethyl groups, at the N1 position are crucial for potent antifungal activity.

  • 4-Amino Group Substitution: A long alkyl chain, particularly an n-dodecyl group, at the 4-amino position significantly enhances antifungal potency.

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives against Candida albicans

CompoundN1-Substituent4-Amino SubstituentMIC (µg/mL)[1]
1a BenzylH>128
1b Benzyln-Dodecyl2
2a PhenethylH>128
2b Phenethyln-Dodecyl1
Amorolfine --4

Mechanism of Action: These derivatives primarily inhibit sterol C14-reductase and sterol C8-isomerase, leading to the disruption of ergosterol production and accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.

Signaling Pathway: Ergosterol Biosynthesis

Ergosterol_Biosynthesis cluster_inhibition Inhibited by 4-Aminopiperidine Derivatives Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-Dimethyl-cholesta-8,14,24-trienol 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase Zymosterol Zymosterol 4,4-Dimethyl-cholesta-8,14,24-trienol->Zymosterol Sterol C14-reductase Fecosterol Fecosterol Zymosterol->Fecosterol Sterol C8-isomerase Episterol Episterol Fecosterol->Episterol Sterol C24-reductase Ergosterol Ergosterol Episterol->Ergosterol Sterol C5-desaturase Sterol C14-reductase Sterol C14-reductase Sterol C8-isomerase Sterol C8-isomerase

Caption: Ergosterol biosynthesis pathway highlighting the inhibition points of 4-aminopiperidine derivatives.

Anticancer Activity: Dual Inhibition of Hedgehog and ERK Signaling

In the realm of oncology, 4-aminopiperidine derivatives have been designed as dual inhibitors of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway and the extracellular signal-regulated kinase (ERK) pathway. This dual-inhibition strategy aims to overcome drug resistance and enhance antitumor efficacy.

Key SAR Observations:

  • The core 4-aminopiperidine structure serves as a versatile scaffold for appending pharmacophores that can simultaneously interact with the binding sites of both SMO and ERK.

  • Specific substitutions on the aromatic rings and the piperidine moiety are critical for achieving potent dual inhibitory activity.

Table 2: Dual SMO/ERK Inhibitory Activity and Antiproliferative Effects

CompoundSMO IC50 (nM)ERK1 IC50 (nM)A549 Cell Proliferation IC50 (µM)
I-13 25.345.71.2

Mechanism of Action: By concurrently blocking the Hh pathway, which is crucial for cancer stem cell maintenance, and the ERK pathway, a key regulator of cell proliferation and survival, these derivatives can induce synergistic anticancer effects.

Signaling Pathway: Hedgehog and ERK Interaction

Hh_ERK_Pathway cluster_Hh Hedgehog Pathway cluster_ERK ERK Pathway Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Gene Expression Gene Expression GLI->Gene Expression Transcription Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression Transcription 4-APDs 4-APDs 4-APDs->SMO Inhibition 4-APDs->ERK Inhibition experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_adme In Vitro ADME Synthesis Synthesis Purification Purification Synthesis->Purification Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Purification->Structural Confirmation (NMR, MS) Primary Target-Based Assay Primary Target-Based Assay Structural Confirmation (NMR, MS)->Primary Target-Based Assay Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Target-Based Assay->Dose-Response & IC50 Determination Cell-Based Assays Cell-Based Assays Dose-Response & IC50 Determination->Cell-Based Assays Selectivity Profiling (Off-target kinases) Selectivity Profiling (Off-target kinases) Cell-Based Assays->Selectivity Profiling (Off-target kinases) Metabolic Stability Metabolic Stability Selectivity Profiling (Off-target kinases)->Metabolic Stability Solubility Solubility Metabolic Stability->Solubility Permeability Permeability Solubility->Permeability Lead Candidate Lead Candidate Permeability->Lead Candidate

References

A Comparative Guide to the Synthesis of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of biological entities, including G-protein coupled receptors and ion channels. The strategic placement of the aryl group at the 4-position of the piperidine ring is crucial for the pharmacological activity of these compounds. Consequently, the development of efficient and versatile synthetic routes to access this important class of molecules is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of three prominent synthetic strategies for the preparation of 4-arylpiperidines: Palladium-Catalyzed Cross-Coupling, Synthesis from Pyridinium Salts, and the Shapiro Reaction followed by Cross-Coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are widely employed for the construction of carbon-carbon bonds. The Negishi and Suzuki-Miyaura couplings are two of the most powerful methods for the synthesis of 4-arylpiperidines, typically starting from a pre-functionalized piperidine ring.

a) Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] For the synthesis of 4-arylpiperidines, this typically involves the coupling of a 4-piperidylzinc halide with an aryl halide.

Experimental Protocol: Synthesis of N-Boc-4-(4-methoxyphenyl)piperidine via Negishi Coupling

A general procedure for the synthesis of 4-arylpiperidines via the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides has been reported.[1] The reaction requires cocatalysis with both a palladium and a copper(I) species.

  • Preparation of 4-(N-Boc-piperidyl)zinc iodide: To a solution of N-Boc-4-iodopiperidine (1.0 equiv) in a suitable aprotic solvent such as THF, activated zinc dust (1.5 equiv) is added. The mixture is stirred at room temperature until the formation of the organozinc reagent is complete.

  • Cross-Coupling Reaction: In a separate flask, a palladium catalyst such as Cl₂Pd(dppf) (0.02 equiv) and a copper(I) salt like CuI (0.05 equiv) are added to a solution of the aryl halide (e.g., 4-iodoanisole, 1.0 equiv) in an appropriate solvent like THF. The pre-formed solution of 4-(N-Boc-piperidyl)zinc iodide is then transferred to this mixture. The reaction is stirred at room temperature or gentle heating until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-Boc-4-(4-methoxyphenyl)piperidine.

b) Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling utilizes an organoboron reagent and an organic halide or triflate, catalyzed by a palladium(0) complex.[2] A common strategy for 4-arylpiperidine synthesis involves the coupling of a piperidine-derived boronic acid or ester with an aryl halide, or conversely, a piperidine-derived halide or triflate with an arylboronic acid.

Experimental Protocol: Synthesis of a 4-Aryl-1,2,3,6-tetrahydropyridine via Suzuki-Miyaura Coupling

A common precursor to 4-arylpiperidines is the corresponding tetrahydropyridine, which can be readily reduced. The synthesis can be achieved by coupling the enol triflate of N-Boc-4-piperidone with an arylboronic acid.

  • Synthesis of N-Boc-4-piperidone enol triflate: To a cooled solution (−78 °C) of N-Boc-4-piperidone (1.0 equiv) in THF, a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise. After stirring for 30 minutes, a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) is added, and the reaction is allowed to warm to room temperature overnight.[2]

  • Cross-Coupling Reaction: To a mixture of the enol triflate (1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a solvent system such as dioxane/water, is heated at reflux until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to yield the 4-aryl-1,2,3,6-tetrahydropyridine. Subsequent reduction, for example by catalytic hydrogenation, affords the 4-arylpiperidine.

Suzuki_Miyaura_Coupling start N-Boc-4-piperidone enol_triflate N-Boc-4-piperidone enol triflate start->enol_triflate LDA, Tf2NPh tetrahydropyridine 4-Aryl-1,2,3,6-tetrahydropyridine enol_triflate->tetrahydropyridine Suzuki-Miyaura Coupling (Pd catalyst, Base) aryl_boronic_acid Arylboronic Acid aryl_boronic_acid->tetrahydropyridine end 4-Arylpiperidine tetrahydropyridine->end Reduction (e.g., H2, Pd/C)

Synthesis from Pyridinium Salts

A more contemporary approach to N-arylpiperidines involves the dearomatization of pyridinium salts. This strategy often allows for the direct introduction of the N-aryl substituent and the formation of the saturated piperidine ring in a single conceptual transformation.

Experimental Protocol: Rhodium-Catalyzed Reductive Transamination of Pyridinium Salts

This method achieves the synthesis of N-(hetero)aryl piperidines through a rhodium-catalyzed transfer hydrogenation of pyridinium salts.[3][4][5] The reaction proceeds via a reductive transamination process.

  • Preparation of the Pyridinium Salt: A substituted pyridine is quaternized, for example, by reaction with an alkyl halide (e.g., benzyl bromide) in a suitable solvent like acetonitrile at elevated temperature.

  • Reductive Transamination: To a solution of the pyridinium salt (0.5 mmol) in a mixture of methanol and water (15:1), are added the aryl amine (e.g., p-anisidine, 5 equiv), triethylamine (5 equiv), formic acid (24 equiv), and the rhodium catalyst ([Cp*RhCl₂]₂, 1 mol %).[3] The reaction mixture is stirred at 40 °C for 16 hours in air.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the N-arylpiperidine.

Reductive_Transamination pyridine Pyridine Derivative pyridinium Pyridinium Salt pyridine->pyridinium Quaternization dihydropyridine Dihydropyridine Intermediate pyridinium->dihydropyridine Rh-catalyzed Transfer Hydrogenation dicarbonyl Dicarbonyl Intermediate dihydropyridine->dicarbonyl Hydrolysis end N-Arylpiperidine dicarbonyl->end Reductive Amination arylamine Aryl Amine arylamine->end

Shapiro Reaction and Cross-Coupling

The Shapiro reaction provides a route to vinyl lithium reagents from tosylhydrazones of ketones. This methodology can be applied to N-protected 4-piperidones to generate a key intermediate for subsequent cross-coupling reactions to introduce the aryl group.

Experimental Protocol: Synthesis of a 4-Aryl-1,2,3,6-tetrahydropyridine

This multi-step sequence begins with the formation of a tosylhydrazone from a protected 4-piperidone.[6]

  • Formation of the Tosylhydrazone: N-benzyl-4-piperidone (1.0 equiv) is reacted with tosylhydrazide (1.1 equiv) in a suitable solvent like methanol with catalytic acid at reflux to form the corresponding tosylhydrazone.

  • Shapiro Reaction: The dried tosylhydrazone (1.0 equiv) is dissolved in a solvent such as THF and treated with a strong base like n-butyllithium (2.2 equiv) at low temperature (-78 °C to 0 °C) to generate the vinyllithium intermediate.

  • Cross-Coupling: The vinyllithium species is then quenched with a suitable electrophile to form a precursor for a palladium-catalyzed cross-coupling reaction. For instance, quenching with a silyl halide followed by a Hiyama cross-coupling with an aryl halide can be employed. Alternatively, the vinyllithium can be transmetalated to a vinylstannane or a vinylboronate for Stille or Suzuki-Miyaura coupling, respectively. The resulting 4-aryl-1,2,3,6-tetrahydropyridine can be isolated and subsequently reduced to the 4-arylpiperidine.

Shapiro_Reaction_Coupling piperidone N-Protected 4-Piperidone tosylhydrazone Tosylhydrazone piperidone->tosylhydrazone Tosylhydrazide vinyllithium Vinyllithium Intermediate tosylhydrazone->vinyllithium n-BuLi (Shapiro Reaction) vinyl_reagent Vinylsilane / Vinylboronate / Vinylstannane vinyllithium->vinyl_reagent Quench (e.g., R3SiCl) tetrahydropyridine 4-Aryl-1,2,3,6-tetrahydropyridine vinyl_reagent->tetrahydropyridine Cross-Coupling (e.g., Hiyama, Suzuki) end 4-Arylpiperidine tetrahydropyridine->end Reduction

Comparative Analysis

Parameter Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki) Synthesis from Pyridinium Salts (Reductive Transamination) Shapiro Reaction and Cross-Coupling
Starting Materials N-protected 4-halopiperidines, 4-piperidones (as triflates), or piperidineboronic esters; Aryl halides or arylboronic acids.Substituted pyridines and aryl amines.N-protected 4-piperidones.
Key Steps Formation of organometallic reagent (Zn or B), Pd-catalyzed C-C bond formation.Pyridine quaternization, Rh-catalyzed reductive transamination.Tosylhydrazone formation, Shapiro reaction (vinyllithium generation), cross-coupling.
Typical Yields Generally good to excellent (60-95%).[1]Good to excellent (up to 84% for some substrates).[4]Moderate to good, can be variable over multiple steps.
Reaction Conditions Often mild to moderate temperatures, requires inert atmosphere for organometallic reagents.Moderate temperature (40 °C), tolerant to air.[3]Requires cryogenic temperatures for the Shapiro reaction (-78 °C).
Substrate Scope Broad for both aryl and piperidine components, good functional group tolerance.Good scope for substituted pyridinium salts and aryl amines, tolerates various functional groups.[4]Dependent on the stability of the vinyllithium and the subsequent cross-coupling step.
Advantages Highly versatile and well-established, provides direct access to the C4-aryl bond.Convergent, allows for late-stage introduction of N-aryl diversity, milder conditions for the key step.Utilizes readily available 4-piperidones, provides access to tetrahydropyridine intermediates.
Disadvantages May require pre-functionalization of the piperidine ring, potential for catalyst poisoning, cost of palladium.Primarily for N-arylpiperidines, requires a stoichiometric amount of the aryl amine.Multi-step sequence, use of pyrophoric reagents (n-BuLi), cryogenic conditions.

Conclusion

The choice of synthetic route for the preparation of 4-arylpiperidines depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the specific requirements of the target molecule.

  • Palladium-catalyzed cross-coupling reactions offer a highly reliable and versatile approach, particularly when a specific N-substituent is already in place or can be introduced later. The wide availability of aryl halides and boronic acids makes this a very attractive strategy for generating diverse libraries of 4-arylpiperidines.

  • The synthesis from pyridinium salts represents a more modern and convergent strategy, especially for the synthesis of N-arylpiperidines. Its operational simplicity and tolerance to air for the key reductive amination step are significant advantages.

  • The Shapiro reaction followed by cross-coupling is a valuable method when starting from readily available 4-piperidones. While it involves a multi-step sequence and requires careful handling of organolithium reagents, it provides a powerful disconnection to access the 4-aryl-1,2,3,6-tetrahydropyridine scaffold, which can be a useful intermediate for further functionalization.

Ultimately, a thorough evaluation of the pros and cons of each method in the context of the specific synthetic challenge will guide the researcher in selecting the most appropriate and efficient route to their target 4-arylpiperidine.

References

Unlocking Piperidine Synthesis: The Superiority of Organozinc Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of piperidine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of organozinc reagents against other organometallic alternatives for piperidine synthesis, highlighting their distinct advantages through experimental data and detailed protocols.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, therefore, is of paramount importance. While various organometallic reagents, such as Grignard and organolithium reagents, have been traditionally employed, organozinc reagents have emerged as a superior alternative, offering a unique combination of reactivity, selectivity, and functional group tolerance. This guide delves into the key advantages of organozinc reagents in piperidine synthesis, supported by comparative data and detailed experimental methodologies.

Key Advantages of Organozinc Reagents

Organozinc reagents offer several distinct advantages over more reactive organometallic counterparts like Grignard and organolithium reagents.[1][2] Their reduced reactivity translates to higher chemoselectivity, allowing for the presence of sensitive functional groups such as esters, ketones, nitriles, and amides in the substrates.[1][3][4] This tolerance minimizes the need for cumbersome protection-deprotection steps, leading to more efficient and atom-economical synthetic routes.[5]

Furthermore, organozinc reagents are often associated with higher stereochemical fidelity in their reactions.[2] This is particularly crucial in the synthesis of complex, multi-substituted piperidines where precise control of stereochemistry is essential for biological activity. The use of organozinc reagents in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allows for the stereoselective formation of C-C bonds, enabling the synthesis of specific diastereomers of substituted piperidines.[6]

Comparative Performance in Piperidine Synthesis

The advantages of organozinc reagents are evident in various synthetic strategies for constructing the piperidine ring. Below is a comparison of different methods, highlighting the performance of organozinc-based approaches.

MethodReagent TypeKey Advantages of Organozinc ApproachTypical YieldsDiastereoselectivity (d.r.)Reference
Negishi Cross-Coupling OrganozincHigh functional group tolerance, stereospecificity, mild reaction conditions.[7][8]70-95%High (can be tuned by substrate)[6][9][10]
Grignard Addition to Piperidones GrignardHigh reactivity.VariableOften low to moderate[9]
Conjugate Addition & Cyclization OrganozincExcellent for creating 2,6-disubstituted piperidines, good functional group tolerance.[11]60-85%Moderate to high[11]
Barbier Reaction Organozinc (in situ)One-pot procedure, can be performed in aqueous media, tolerant of some functional groups.[1][12][13]50-90%Variable[14]
Organolithium Addition OrganolithiumVery high reactivity.VariableOften poorGeneral Knowledge

Experimental Protocols

General Procedure for the Synthesis of 4-Arylpiperidines via Negishi Coupling

This protocol describes the coupling of a 4-piperidylzinc iodide with aryl halides.[9][10]

Materials:

  • N-Boc-4-iodopiperidine

  • Activated Zinc dust

  • 1,2-Dibromoethane

  • Trimethylsilyl chloride (TMSCl)

  • N,N-Dimethylacetamide (DMA)

  • Aryl halide (e.g., 2-bromo-5-chlorobenzonitrile)

  • PdCl2(dppf) (palladium catalyst)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust and DMA. To this suspension, add a mixture of TMSCl and 1,2-dibromoethane dropwise, maintaining the temperature below 65 °C. Stir the resulting slurry for 15 minutes.

  • Formation of the Organozinc Reagent: A solution of N-Boc-4-iodopiperidine in DMA is added slowly to the activated zinc slurry, again keeping the temperature below 65 °C. The reaction is monitored by TLC until the starting iodide is consumed.

  • Negishi Coupling: In a separate flask, the aryl halide, PdCl2(dppf), and CuI are dissolved in anhydrous THF. The prepared organozinc reagent solution is then transferred to this flask via cannula.

  • Reaction and Work-up: The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 2,6-Disubstituted Piperidines via Conjugate Addition and Reductive Cyclization

This method utilizes the conjugate addition of an organozinc reagent derived from an amino acid to an enone, followed by cyclization.[11]

Materials:

  • L-serine derivative (as chiral starting material)

  • Enone (e.g., methyl vinyl ketone)

  • Zinc-copper couple

  • Anhydrous THF

  • Reducing agent (e.g., sodium borohydride)

Procedure:

  • Preparation of the Organozinc Reagent: The organozinc reagent is prepared from a serine-derived iodide using a zinc-copper couple in anhydrous THF.

  • Conjugate Addition: The enone is added to the solution of the organozinc reagent at low temperature (e.g., -78 °C). The reaction is stirred for several hours until completion.

  • Reductive Cyclization: The resulting 6-oxoamino acid derivative is then treated with a reducing agent, such as sodium borohydride, to effect the reductive cyclization to the corresponding 2,6-disubstituted piperidine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard chromatographic techniques.

Visualizing the Pathways

To better understand the reaction mechanisms and workflows, the following diagrams have been generated using Graphviz.

Negishi_Coupling cluster_organozinc Organozinc Reagent Formation cluster_coupling Cross-Coupling I_Pip N-Boc-4-iodopiperidine Zn_Pip N-Boc-4-piperidylzinc iodide I_Pip->Zn_Pip Zn Insertion Zn Activated Zinc Zn->Zn_Pip Product 4-Arylpiperidine Zn_Pip->Product Negishi Coupling Ar_X Aryl Halide (Ar-X) Ar_X->Product Pd_cat Pd(0) Catalyst Pd_cat->Product

Caption: Workflow for Negishi Coupling in Piperidine Synthesis.

Barbier_Reaction Reactants Alkyl Halide + Carbonyl Compound + Zinc Intermediate In situ generated Organozinc Reagent Reactants->Intermediate One-pot reaction Product Piperidine Derivative (Alcohol) Intermediate->Product Nucleophilic Addition

Caption: Simplified schematic of the one-pot Barbier reaction.

Conjugate_Addition_Cyclization Amino_Acid_Derivative Amino Acid Derivative Organozinc Organozinc Reagent Amino_Acid_Derivative->Organozinc Reagent Formation Adduct 6-Oxoamino Acid Derivative Organozinc->Adduct Conjugate Addition Enone Enone Enone->Adduct Piperidine 2,6-Disubstituted Piperidine Adduct->Piperidine Reductive Cyclization

Caption: Pathway for piperidine synthesis via conjugate addition.

References

A Comparative Guide to Validating Peptide Purity Following Fmoc Removal with 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that directly impacts the purity and yield of the final peptide product. While piperidine has traditionally been the reagent of choice for this deprotection step, concerns over its toxicity and regulatory status have led to the widespread adoption of alternatives.[1][2] Among these, 4-methylpiperidine (4-MP) has emerged as a highly effective and popular substitute.[2][3] This guide provides a comparative analysis of 4-methylpiperidine and piperidine for Fmoc deprotection, supported by experimental data and detailed protocols for validating peptide purity.

Fmoc Deprotection: A Comparison of 4-Methylpiperidine and Piperidine

The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a secondary amine.[4] Both piperidine and 4-methylpiperidine are efficient reagents for this purpose, with studies showing that 4-methylpiperidine is fully equivalent to piperidine in its ability to remove the Fmoc group.[3]

Key Advantages of 4-Methylpiperidine:

  • Reduced Regulatory Burden: Unlike piperidine, which is a controlled substance in some regions, 4-methylpiperidine does not typically require special permissions for purchase, simplifying laboratory logistics.[1]

  • Comparable Efficiency: Extensive studies have demonstrated that 4-methylpiperidine provides similar peptide purities and yields to piperidine across a range of peptide sequences.[2][5] In some cases, 4-methylpiperidine has been observed to have a slightly faster reaction rate.[2]

  • Versatility: 4-methylpiperidine has been successfully used in the synthesis of a wide variety of peptides, including those with non-natural amino acids, showcasing its broad applicability.[2]

Experimental Data: Purity and Yield Comparison

A study comparing the synthesis of the peptide RRWQWRMKKLG using either 20% 4-methylpiperidine in DMF or 20% piperidine in DMF for Fmoc removal showed no significant difference in yield or purity.[2]

Deprotection ReagentCrude Peptide YieldPurity
20% 4-Methylpiperidine in DMF70%Similar to Piperidine
20% Piperidine in DMF71%Similar to 4-Methylpiperidine

Table 1: Comparison of crude peptide yield for the synthesis of RRWQWRMKKLG using 4-methylpiperidine and piperidine for Fmoc deprotection. Data sourced from scientific literature.[2]

Further research involving the synthesis of four different peptide sequences using 4-methylpiperidine, piperidine, and piperazine as deprotection reagents found that all three behaved similarly in terms of yield and purity, reinforcing the interchangeability of these reagents.[1]

Experimental Protocols

1. Standard Fmoc Deprotection Protocol

This protocol is suitable for routine solid-phase peptide synthesis using either 4-methylpiperidine or piperidine.[4]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For more challenging couplings or longer peptides, a second deprotection step of 5-10 minutes may be necessary.

  • Draining: Remove the deprotection solution from the reaction vessel.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to eliminate residual deprotection reagent and the dibenzofulvene adduct.

2. Peptide Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing peptide purity.[6]

  • Instrumentation: A reverse-phase HPLC system equipped with a C18 column is typically used.[7][8]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over 30 minutes is a common starting point.[9]

  • Detection: UV detection at 214 nm is optimal for the peptide bond.[6][9]

  • Procedure:

    • Dissolve the crude peptide in Mobile Phase A.

    • Inject the sample into the HPLC system.

    • Run the gradient and record the chromatogram.

    • Calculate the purity by determining the area of the main peak as a percentage of the total peak area.[7]

3. Molecular Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, ensuring the correct sequence has been produced.[10]

  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used techniques.[6]

  • Procedure: The purified peptide is mixed with a matrix and analyzed to determine its mass-to-charge ratio, which is then compared to the theoretical molecular weight.

Workflow for Fmoc Deprotection and Purity Validation

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Analysis Purity and Identity Validation Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% 4-Methylpiperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_DMF 3. DMF Washing Fmoc_Deprotection->Washing_DMF Amino_Acid_Coupling 4. Amino Acid Coupling Washing_DMF->Amino_Acid_Coupling Repeat Repeat for each amino acid Amino_Acid_Coupling->Repeat Repeat->Fmoc_Deprotection Cleavage 5. Cleavage from Resin Repeat->Cleavage Precipitation 6. Peptide Precipitation Cleavage->Precipitation HPLC 7. Purity Analysis (RP-HPLC) Precipitation->HPLC MS 8. Identity Confirmation (Mass Spectrometry) HPLC->MS Final_Peptide Purified Peptide MS->Final_Peptide

Caption: Workflow for Fmoc-SPPS using 4-methylpiperidine and subsequent purity validation.

Conclusion

The validation of peptide purity after Fmoc deprotection is a cornerstone of reliable peptide synthesis. 4-Methylpiperidine stands as a robust and efficient alternative to piperidine, offering comparable performance without the associated regulatory complexities.[1][3] By employing rigorous analytical techniques such as HPLC and mass spectrometry, researchers can confidently ascertain the purity and identity of their synthesized peptides, ensuring the integrity of their scientific findings and the quality of potential therapeutic candidates. The interchangeability of 4-methylpiperidine with piperidine allows for its seamless integration into existing SPPS protocols.[1]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Benzyl-4-(N-Boc-amino)piperidine (CAS No. 73889-19-7). As a widely used intermediate in pharmaceutical synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a combustible solid that presents several health hazards upon exposure.[1] The primary risks are associated with its irritant properties and its significant potential for environmental harm if not handled correctly.

1.1 Key Hazards This compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Furthermore, its designation as Water Hazard Class 3 (WGK 3) in Germany indicates it is highly hazardous to water, a critical factor dictating its disposal pathway.[1] Discharge into the environment, particularly sewer systems, must be strictly avoided.[2][3]

1.2 Physicochemical and Hazard Data

PropertyValueSource
CAS Number 73889-19-7[1][4][5][6][7]
Molecular Formula C₁₇H₂₆N₂O₂[1][5][6][7]
Molecular Weight 290.40 g/mol [1][6][7]
Appearance White crystalline solid/powder[7][8]
Melting Point 122-125 °C[1][7]
GHS Hazard Codes H315, H319, H335[1]
GHS Precautionary Codes P261, P305+P351+P338[1]
Storage Class 11 (Combustible Solids)[1]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The primary goal during handling is to minimize dust generation and prevent all contact with the substance.[8]

2.1 Engineering Controls All handling of this compound should occur in a well-ventilated area.[2][9] For weighing and transferring, a chemical fume hood is mandatory to control airborne levels and prevent inhalation.[10][11] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8][11]

2.2 Required Personal Protective Equipment (PPE) A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE based on OSHA and European standards.

Body AreaPPE SpecificationRationale and Source
Respiratory NIOSH-approved N95 (or better) dust mask/respirator.Prevents inhalation of fine dust particles that can cause respiratory tract irritation.[1][11]
Eyes/Face Chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or EN166.Protects against eye contact with dust, which can cause serious irritation.[8][11][12]
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1][9]
Body Lab coat or other protective clothing.Protects against contamination of personal clothing.[8][12]

Section 3: Step-by-Step Waste Management and Disposal Protocol

The disposal of this compound is governed by stringent environmental regulations. As the waste generator, you are legally responsible for its proper characterization and disposal.[3][10]

3.1 Step 1: Waste Characterization While not explicitly listed as a P- or U-listed waste by the EPA, any discarded, unused this compound must be treated as hazardous chemical waste due to its irritant properties and high water toxicity.[1][3] Consult your institution's Environmental Health and Safety (EHS) office for specific local classification requirements.

3.2 Step 2: Waste Segregation and Collection

  • Designate a Waste Stream: This compound must be segregated as solid hazardous chemical waste. Do not mix it with non-hazardous trash, sharps containers, or other liquid waste streams.[10]

  • Use a Proper Container: Collect all waste, including contaminated items like weigh paper and wipes, in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container label must be filled out completely and accurately, including:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "73889-19-7"

    • Associated Hazards: "Irritant, Water Hazard"

    • Accumulation Start Date

3.3 Step 3: Spill and Decontamination Procedures Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Ensure the area is well-ventilated. Restrict access to the spill area.

  • Don PPE: Wear all PPE as specified in Section 2.2.

  • Contain the Spill: Avoid creating dust.[10] Gently cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[10][12]

  • Collect the Material: Carefully sweep or scoop the material and place it into your designated hazardous waste container.[9][12]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your lab's standard operating procedures) and place the cleaning materials into the same hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after cleanup is complete.[9]

3.4 Step 4: Final Disposal Pathway

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until collection.[10]

  • Licensed Disposal: The only acceptable disposal method for this chemical is through a licensed chemical waste disposal company.[2][10] This is typically arranged by your institution's EHS department. The material will likely be destroyed via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like oxides of nitrogen.[2]

  • Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[2][3][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_correction cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Place Waste in Designated Hazardous Waste Container label_container Is Container Properly Labeled? (Name, CAS, Hazards, Date) collect_waste->label_container seal_container Securely Seal Container label_container->seal_container Yes correct_label Correct Label Immediately label_container->correct_label No store_waste Store in Satellite Accumulation Area seal_container->store_waste correct_label->seal_container ehs_pickup Arrange for Pickup by Licensed Waste Contractor (EHS) store_waste->ehs_pickup incineration Final Disposal via Controlled Incineration ehs_pickup->incineration

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for 1-Benzyl-4-(N-Boc-amino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1-Benzyl-4-(N-Boc-amino)piperidine, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Identifier:

PropertyValue
CAS Number 73889-19-7[1][2][3][4]
Molecular Formula C₁₇H₂₆N₂O₂[1][2][3][4]
Molecular Weight 290.40 g/mol [1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible solid that can cause skin, eye, and respiratory irritation.[1][3][5] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[5]Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[6]
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.Minimizes inhalation of dust particles, preventing respiratory irritation.[1][3]
Body Protection Laboratory coat.Protects clothing and skin from contamination.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.[5][6]

  • Have an eyewash station and safety shower readily accessible.

  • Remove all sources of ignition from the handling area as the compound is combustible.[1]

2. Weighing and Transferring:

  • Before handling, wash hands thoroughly.[5]

  • Wear the appropriate PPE as detailed in the table above.

  • To minimize dust generation, handle the solid carefully. Avoid actions that could create airborne dust.

  • Use a clean, dry spatula and weighing paper or a suitable container for weighing.

  • After transferring the desired amount, securely close the main container.

  • Clean any residual solid from the spatula and weighing area using a dry wipe or a brush. Dispose of the wipe as chemical waste.

3. Dissolving the Compound:

  • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Ensure the chosen solvent is compatible with this compound.

Experimental Protocol: Synthesis of tert-butyl (1-benzylpiperidin-4-yl)carbamate

This protocol details a representative synthesis involving a similar piperidine derivative, illustrating a common experimental workflow.

Materials:

  • 4-amino-1-benzylpiperidine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated saline solution

  • Anhydrous magnesium sulfate

Procedure:

  • In an anhydrous solution of 4-amino-1-benzylpiperidine in dichloromethane, add triethylamine and di-tert-butyl dicarbonate.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product.

Logical Relationship Diagram: Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Check SDS Check SDS Verify Ventilation Verify Ventilation Check SDS->Verify Ventilation Don PPE Don PPE Verify Ventilation->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Clean Up Area Clean Up Area Transfer to Vessel->Clean Up Area Segregate Waste Segregate Waste Clean Up Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via HazWaste Dispose via HazWaste Label Waste Container->Dispose via HazWaste

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste material, including unused compound, contaminated PPE (gloves, wipes), and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.[6][7]

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

2. Container Management:

  • Use a container that is in good condition, compatible with the chemical, and has a secure lid.

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[5]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the product to enter drains or waterways.[5][6]

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[6][7][8]

  • The recommended disposal method is incineration by a licensed facility.[6]

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[6] Otherwise, they should be disposed of as hazardous waste.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

This guide is intended to provide essential information for the safe handling of this compound. Always consult the Safety Data Sheet (SDS) and your institution's specific safety protocols before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(N-Boc-amino)piperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(N-Boc-amino)piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。